6-bromo-7-nitro-1H-benzo[d]imidazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-nitro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-2-5-6(10-3-9-5)7(4)11(12)13/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXVWNMTELJZIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648623 | |
| Record name | 5-Bromo-4-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
281190-51-0 | |
| Record name | 5-Bromo-4-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Potential Applications of 6-bromo-7-nitro-1H-benzo[d]imidazole
This guide provides a comprehensive technical overview of 6-bromo-7-nitro-1H-benzo[d]imidazole, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds and computational predictions to offer a robust profile of its chemical properties, reactivity, and potential applications.
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole core is a privileged heterocyclic motif renowned for its broad spectrum of biological activities.[1] This fused bicyclic system, consisting of a benzene ring and an imidazole ring, is a key structural component in numerous FDA-approved drugs and clinical candidates. The versatility of the benzimidazole scaffold allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties. The introduction of a bromine atom and a nitro group, as seen in this compound, is anticipated to significantly modulate its electronic properties and biological activity, making it a compelling candidate for further investigation in medicinal chemistry.
Physicochemical Properties
Precise experimental data for this compound is not extensively reported in the public domain. Therefore, the following properties are a combination of known data and estimations based on structurally analogous compounds.
| Property | Value/Prediction | Source/Basis |
| Molecular Formula | C₇H₄BrN₃O₂ | [2] |
| Molecular Weight | 242.03 g/mol | [2] |
| CAS Number | 281190-51-0 | [3] |
| Appearance | Predicted: Yellowish to brown solid | Based on related nitroaromatic compounds. |
| Melting Point | Predicted: >200 °C | Nitro-substituted benzimidazoles often exhibit high melting points due to strong intermolecular interactions. For instance, 6-nitro-1H-benzo[d]imidazole has a reported melting point of 207-210 °C. |
| Solubility | Predicted: Soluble in polar aprotic solvents (e.g., DMSO, DMF); sparingly soluble in alcohols; likely insoluble in water and nonpolar solvents. | Benzimidazoles are generally soluble in polar organic solvents. The nitro group may enhance solubility in polar aprotic solvents.[4] |
| pKa | Predicted: Weakly acidic (imidazole N-H) and weakly basic (imidazole nitrogen). | The electron-withdrawing nitro group will decrease the basicity of the imidazole ring compared to unsubstituted benzimidazole. |
Synthesis of this compound: A Plausible Synthetic Approach
A validated, step-by-step protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a plausible and efficient synthetic route can be designed based on established methodologies for the preparation of substituted benzimidazoles.[5][6] The proposed synthesis involves the cyclocondensation of a substituted o-phenylenediamine with a one-carbon synthon.
A logical starting material for this synthesis is 5-bromo-3-nitrobenzene-1,2-diamine. This precursor contains the requisite bromine and nitro groups in the correct positions relative to the amino groups, which will form the imidazole ring.
Experimental Protocol: Proposed Synthesis
Step 1: Cyclocondensation of 5-bromo-3-nitrobenzene-1,2-diamine with Formic Acid
This reaction follows the well-established Phillips-Ladenburg benzimidazole synthesis.
-
Rationale: Formic acid serves as a simple and effective one-carbon source for the formation of the imidazole ring. The reaction proceeds via the formation of an N-formyl intermediate, followed by intramolecular cyclization and dehydration. The acidic conditions facilitate the cyclization process.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-3-nitrobenzene-1,2-diamine (1.0 eq.) in an excess of formic acid (approximately 10 volumes).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing ice-cold water.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This will precipitate the crude product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with copious amounts of cold water to remove any residual salts.
-
Dry the crude product under vacuum.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol).
-
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
1H NMR Spectroscopy
The 1H NMR spectrum is expected to be relatively simple, showing signals for the three aromatic protons and the N-H proton of the imidazole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and bromo groups. The spectrum would likely be recorded in a polar aprotic solvent like DMSO-d₆.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~8.3-8.5 | s | - | The C-2 proton of the imidazole ring typically appears as a singlet in this region. |
| H-4 | ~8.0-8.2 | d | ~8-9 | This proton is ortho to the nitro group and will be deshielded. It will be coupled to H-5. |
| H-5 | ~7.5-7.7 | d | ~8-9 | This proton is coupled to H-4. |
| N-H | >12 | br s | - | The N-H proton of benzimidazoles in DMSO-d₆ is typically a broad singlet at a downfield chemical shift. |
13C NMR Spectroscopy
The 13C NMR spectrum will provide information about the carbon framework of the molecule. The carbons attached to or in close proximity to the electronegative nitro and bromo groups will be significantly affected.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~140-145 | The C-2 carbon of the imidazole ring. |
| C-4 | ~120-125 | Aromatic CH carbon. |
| C-5 | ~125-130 | Aromatic CH carbon. |
| C-6 | ~115-120 | Carbon bearing the bromine atom. |
| C-7 | ~145-150 | Carbon bearing the nitro group. |
| C-3a | ~135-140 | Quaternary carbon at the ring junction. |
| C-7a | ~140-145 | Quaternary carbon at the ring junction. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration |
| 3300-3100 | N-H stretching (imidazole) |
| 1600-1450 | C=C and C=N stretching (aromatic and imidazole rings) |
| 1550-1500 and 1350-1300 | Asymmetric and symmetric NO₂ stretching |
| ~800-600 | C-Br stretching |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak. The presence of bromine would be indicated by a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.
Predicted Fragmentation Pattern:
The fragmentation would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the benzimidazole core.
Caption: Predicted EI-MS fragmentation pathway for this compound.
Chemical Reactivity
The chemical reactivity of this compound is governed by the interplay of the electron-rich imidazole ring and the electron-deficient benzene ring, which is substituted with two electron-withdrawing groups (bromo and nitro).
-
Acidity and Basicity: The N-H proton on the imidazole ring is weakly acidic and can be deprotonated by a strong base. The lone pair of electrons on the sp²-hybridized nitrogen atom of the imidazole ring imparts weak basicity, allowing for protonation in acidic media. However, the presence of the nitro group significantly reduces this basicity.
-
Electrophilic Aromatic Substitution: The benzene ring is strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of the nitro group and the moderate deactivating effect of the bromine atom.[2] Further electrophilic substitution on the benzene ring would be highly unfavorable and would require harsh reaction conditions.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the benzene ring makes it susceptible to nucleophilic aromatic substitution.[7][8] The nitro group strongly activates the ring for SNAr reactions. Both the bromine atom and the nitro group could potentially act as leaving groups, depending on the reaction conditions and the nature of the nucleophile. The nitro group is generally a good leaving group in SNAr reactions on highly activated systems.[9][10]
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Reactions at the Imidazole Ring: The imidazole ring can undergo N-alkylation or N-acylation at the N-1 position. The bromine atom, if present at the C-2 position, would be susceptible to nucleophilic substitution, but in the 6-position, it is less reactive in this regard.
Applications in Drug Development
While specific biological activity data for this compound is not widely published, the broader class of nitrobenzimidazole derivatives has shown significant promise in various therapeutic areas. This makes the title compound a valuable scaffold for the development of novel therapeutic agents.
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Anticancer Activity: Numerous studies have reported the potent anticancer activity of nitrobenzimidazole derivatives.[10] These compounds can induce apoptosis and cell cycle arrest in various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer progression, such as poly (ADP-ribose) polymerase (PARP).[10]
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Antimicrobial and Antiprotozoal Agents: The benzimidazole core is a well-established pharmacophore in antiparasitic drugs. The addition of a nitro group can enhance this activity. Nitro-containing compounds are often activated by microbial nitroreductases to generate cytotoxic reactive species.[11] Derivatives of nitrobenzimidazole have shown activity against various protozoa, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[11]
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Enzyme Inhibition: Substituted benzimidazoles are known to inhibit a wide range of enzymes. 6-Nitrobenzimidazole derivatives have been identified as potent phosphodiesterase inhibitors, suggesting their potential in treating cardiovascular and inflammatory diseases.[9]
Safety and Handling
As with any research chemical with limited toxicological data, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Conclusion
This compound is a fascinating heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While direct experimental data is limited, this guide provides a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and an analysis of its expected reactivity and potential applications. The presence of the bromo and nitro substituents on the privileged benzimidazole scaffold makes it a highly attractive candidate for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this promising molecule.
References
- 1. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Enhanced NLO response and switching self-focussing in benzodiazepine derivative with –NO2 and -Br substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Intramolecular aromatic nucleophilic substitution of the benzimidazole-activated nitro group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Molecular Structure of 6-bromo-7-nitro-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and physicochemical properties of 6-bromo-7-nitro-1H-benzo[d]imidazole. While direct experimental data for this specific compound is limited in publicly accessible literature, this document leverages established principles of organic chemistry and extensive data from structurally analogous compounds to provide a robust predictive framework. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel benzimidazole derivatives in medicinal chemistry and materials science.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole moiety, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to readily interact with a wide range of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1] Benzimidazole derivatives have been successfully developed as anti-ulcer (e.g., omeprazole), anthelmintic (e.g., albendazole), and anticancer agents.[2][3]
The introduction of halogen and nitro substituents onto the benzimidazole core is a well-established strategy for modulating its electronic properties, lipophilicity, and metabolic stability, thereby fine-tuning its biological activity.[4][5] Specifically, the presence of a bromine atom can enhance binding affinities through halogen bonding, while a nitro group can act as a hydrogen bond acceptor and influence the molecule's redox potential.[4] The specific substitution pattern of this compound suggests a unique electronic and steric profile that warrants detailed investigation for potential therapeutic applications.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by the fusion of a benzene ring with an imidazole ring. The benzene ring is substituted with a bromine atom at position 6 and a nitro group at position 7.
Molecular Formula: C₇H₄BrN₃O₂
Molecular Weight: 242.03 g/mol [6]
CAS Number: 281190-51-0[7][8][9][10]
Caption: Molecular structure of this compound.
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3 | 2.4 | [11] |
| Topological Polar Surface Area | 74.5 Ų | [11] |
| Hydrogen Bond Donor Count | 1 | [11] |
| Hydrogen Bond Acceptor Count | 3 | [11] |
| Rotatable Bond Count | 0 | [11] |
Synthesis and Purification
While a specific protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, a plausible and robust synthetic route can be designed based on well-established methods for benzimidazole synthesis.[12][13] The most logical approach involves the cyclization of a substituted o-phenylenediamine with a one-carbon synthon, such as formic acid.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 3-bromo-4-nitro-o-phenylenediamine (Precursor)
-
Rationale: The synthesis of the appropriately substituted o-phenylenediamine is the critical first step. This can be achieved through a multi-step process starting from a commercially available substituted aniline. A potential route involves the nitration of 4-bromo-2-aminoaniline or the reduction of a dinitro-bromo-benzene derivative. Given the directing effects of the amino and bromo groups, careful control of reaction conditions is necessary to achieve the desired regiochemistry.
-
Protocol:
-
To a stirred solution of 4-bromo-2-nitroaniline in concentrated sulfuric acid, cooled to 0-5 °C, add potassium nitrate portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture onto crushed ice, and neutralize with a concentrated solution of sodium hydroxide until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
The resulting dinitro compound is then selectively reduced. Dissolve the dinitro compound in ethanol and add a solution of sodium sulfide nonahydrate in water.
-
Reflux the mixture for several hours. The progress of the selective reduction can be monitored by TLC.
-
After completion, cool the reaction mixture, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-bromo-4-nitro-o-phenylenediamine.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Cyclization to form this compound
-
Rationale: The Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions, is a classic and reliable method for benzimidazole ring formation.[14][15][16] Formic acid serves as a simple and effective one-carbon source for the construction of the imidazole ring.
-
Protocol:
-
A mixture of 3-bromo-4-nitro-o-phenylenediamine and an excess of 90% formic acid is heated to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
-
Structural Elucidation: A Spectroscopic Approach
Due to the absence of published experimental spectra for this compound, the following sections provide predicted spectroscopic data based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The N-H proton of the imidazole ring will likely appear as a broad singlet in the downfield region (δ 12-14 ppm). The aromatic region should display two doublets corresponding to the protons at positions 4 and 5 of the benzimidazole ring. The proton at position 4 will likely be more deshielded due to the anisotropic effect of the adjacent nitro group.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals for the carbon atoms. The chemical shifts can be predicted based on the additivity rules for substituted benzenes and imidazoles. The carbon atom at position 2 of the imidazole ring is expected to appear around δ 140-145 ppm. The carbons bearing the bromo (C6) and nitro (C7) groups will have their chemical shifts significantly influenced by these substituents.
Predicted ¹H and ¹³C NMR Data
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | ~8.2 (s) | ~142 |
| C4 | ~7.8 (d) | ~115 |
| C5 | ~7.5 (d) | ~125 |
| C6 | - | ~118 |
| C7 | - | ~140 |
| C7a | - | ~135 |
| C3a | - | ~148 |
| N1-H | ~13.0 (br s) | - |
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3100 | N-H stretching (imidazole) |
| 1620-1580 | C=N and C=C stretching (aromatic rings) |
| 1550-1500 & 1350-1300 | Asymmetric and symmetric NO₂ stretching |
| ~800 | C-H out-of-plane bending (aromatic) |
| 700-550 | C-Br stretching |
Mass Spectrometry (MS)
Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2).
Predicted Fragmentation Pattern (EI-MS)
-
Molecular Ion (M⁺): m/z 241/243
-
Key Fragments:
-
[M - NO₂]⁺: Loss of the nitro group.
-
[M - Br]⁺: Loss of the bromine atom.
-
[M - HCN]⁺: Cleavage of the imidazole ring.
-
X-ray Crystallography
To date, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database (CSD). However, analysis of crystal structures of similar benzimidazole derivatives suggests that the molecule is likely to be planar or nearly planar.[14][15][16][17] The crystal packing would be influenced by intermolecular hydrogen bonding involving the imidazole N-H group and the nitro group, as well as potential π-π stacking interactions between the aromatic rings. Halogen bonding involving the bromine atom may also play a role in the solid-state architecture. Obtaining single crystals suitable for X-ray diffraction would provide definitive proof of the molecular structure and detailed insights into its intermolecular interactions.
Potential Applications in Drug Development
The unique combination of bromo and nitro substituents on the benzimidazole scaffold suggests several potential avenues for drug development.
-
Antimicrobial and Antiprotozoal Activity: Nitro- and halogen-substituted benzimidazoles have demonstrated significant activity against a range of bacteria and protozoa.[6] The electron-withdrawing nature of these groups can enhance the compound's ability to interfere with microbial metabolic pathways.
-
Anticancer Activity: Many benzimidazole derivatives exhibit potent anticancer properties, often by targeting DNA or key cellular enzymes.[3] The planar structure of this compound makes it a potential DNA intercalator, while the substituents could modulate its interaction with specific protein targets.
-
Kinase Inhibition: The benzimidazole scaffold is a common feature in many kinase inhibitors. The specific substitution pattern of this compound could be explored for its potential to inhibit kinases involved in cell signaling pathways implicated in cancer and inflammatory diseases.
Conclusion
This compound represents a promising, yet underexplored, molecule with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its predicted molecular structure, a plausible synthetic route, and anticipated spectroscopic characteristics based on a thorough analysis of related compounds. The insights presented herein are intended to facilitate further research into this compound, including its synthesis, detailed characterization, and evaluation of its biological activities. The elucidation of its precise molecular interactions and pharmacological profile could pave the way for the development of novel therapeutic agents.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antiprotozoal and antibacterial activity of nitro- and halogeno-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 281190-51-0 [chemicalbook.com]
- 8. 281190-51-0 this compound [chemsigma.com]
- 9. parchem.com [parchem.com]
- 10. arctomsci.com [arctomsci.com]
- 11. 6-Bromo-2-methyl-4-nitro-1H-benzo[d]imidazole | C8H6BrN3O2 | CID 66976770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 13. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 14. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]
- 15. BiblioBoard [openresearchlibrary.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles [mdpi.com]
An In-Depth Technical Guide to 6-bromo-7-nitro-1H-benzo[d]imidazole: Nomenclature, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-bromo-7-nitro-1H-benzo[d]imidazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The benzimidazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. The specific substitution pattern of a bromo and a nitro group on the benzene ring of the benzimidazole nucleus suggests potential for diverse biological activities. This document covers the formal nomenclature, including the IUPAC name and synonyms, alongside a summary of its physicochemical properties. Furthermore, it delves into the synthetic strategies for its preparation, drawing upon established methodologies for benzimidazole synthesis. The guide also explores the potential applications of this compound, particularly in the context of anticancer and antimicrobial research, supported by data from related benzimidazole derivatives.
Chemical Identity and Nomenclature
The precise identification and naming of a chemical entity are fundamental for scientific communication and research. The compound in focus is systematically named according to the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC).
IUPAC Name: this compound
Synonyms: While less common in the literature, potential synonyms could include variations in numbering or descriptive naming conventions. However, the formal IUPAC name remains the standard for unambiguous identification.
CAS Registry Number: 281190-51-0[1]
Molecular Formula: C₇H₄BrN₃O₂[1]
Molecular Weight: 242.03 g/mol [1]
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial for its application in research and development, influencing factors such as solubility, stability, and bioavailability. While experimental data for this compound is not extensively published, predictions based on its structure and data from analogous compounds can provide valuable insights.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₄BrN₃O₂ | [1] |
| Molecular Weight | 242.03 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature. | General knowledge of similar compounds |
| Melting Point | Not explicitly reported. Related compounds like 6-bromo-1H-benzimidazole have a melting point of 130-134 °C.[2][3] The presence of the nitro group may influence this value. | Inferred from related compounds |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. | General properties of benzimidazoles |
| pKa | The benzimidazole ring contains both acidic (N-H) and basic (pyridinic nitrogen) centers. The pKa values will be influenced by the electron-withdrawing bromo and nitro substituents. | Theoretical consideration |
Synthesis and Manufacturing
The synthesis of this compound can be approached through established methods for the formation of the benzimidazole ring system. A common and effective strategy involves the condensation of a substituted o-phenylenediamine with a one-carbon synthon, such as formic acid or an aldehyde.
Proposed Synthetic Pathway:
A plausible synthetic route would start from 3-bromo-4,5-dinitroaniline. The synthesis would proceed through the following key steps:
-
Selective Reduction: Selective reduction of one nitro group of 3-bromo-4,5-dinitroaniline to yield 5-bromo-4-nitro-1,2-phenylenediamine. This step is critical to create the o-phenylenediamine functionality required for the subsequent cyclization.
-
Cyclization: Condensation of the resulting 5-bromo-4-nitro-1,2-phenylenediamine with formic acid. This reaction, typically carried out under acidic conditions and with heating, leads to the formation of the imidazole ring, yielding the target molecule, this compound.
Caption: Proposed synthetic workflow for this compound.
Causality in Experimental Choices:
-
Choice of Starting Material: 3-bromo-4,5-dinitroaniline provides the necessary substitution pattern on the benzene ring.
-
Selective Reduction: The use of reagents like sodium sulfide or ammonium sulfide allows for the selective reduction of one nitro group in the presence of another, a well-established method in the synthesis of substituted benzimidazoles.
-
Cyclization with Formic Acid: Formic acid is a simple and efficient one-carbon source for the formation of the C2-unsubstituted benzimidazole ring. The acidic conditions facilitate the condensation and subsequent dehydration to form the heterocyclic ring.
Potential Applications in Drug Discovery and Research
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[4][5][6][7] The presence of electron-withdrawing groups like bromo and nitro on the benzimidazole core of this compound suggests that it could be a valuable building block or a bioactive molecule in its own right.
Anticancer Activity
Numerous benzimidazole derivatives have demonstrated potent anticancer properties.[7] The mechanism of action often involves the inhibition of key cellular targets such as protein kinases or tubulin polymerization. The electronic nature of the substituents on the benzimidazole ring can significantly influence the compound's interaction with these targets. The electron-withdrawing nature of the bromo and nitro groups in this compound could enhance its binding affinity to specific biological targets, making it a candidate for anticancer drug development.
Antimicrobial Activity
Benzimidazole derivatives are also well-known for their broad-spectrum antimicrobial activity, including antibacterial and antifungal properties.[8] The specific substitution pattern of this compound could impart significant antimicrobial efficacy. The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.
Spectroscopic Characterization (Predicted)
1H NMR Spectroscopy
The 1H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton of the imidazole ring. The chemical shifts of the aromatic protons will be influenced by the deshielding effects of the bromo and nitro groups. A broad singlet for the N-H proton is anticipated, which would be exchangeable with D₂O.
13C NMR Spectroscopy
The 13C NMR spectrum would display signals for the seven carbon atoms in the molecule. The carbons attached to the bromo and nitro groups would exhibit characteristic chemical shifts due to the electronic effects of these substituents.
Mass Spectrometry
The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (242.03 g/mol ). A characteristic isotopic pattern for the molecular ion would be observed due to the presence of the bromine atom (⁷⁹Br and ⁸⁹Br isotopes in approximately a 1:1 ratio), with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the imidazole ring (around 3400-3200 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and strong asymmetric and symmetric stretching bands for the nitro group (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively).
Conclusion
This compound is a synthetically accessible heterocyclic compound with significant potential for applications in drug discovery and development. Its structural features, particularly the presence of the bromo and nitro substituents on the privileged benzimidazole scaffold, suggest a high likelihood of interesting biological activities. This technical guide provides a foundational understanding of its nomenclature, physicochemical properties, and synthetic strategies. Further experimental investigation into its biological profile and the optimization of its synthesis are warranted to fully explore its therapeutic potential.
References
- 1. capotchem.cn [capotchem.cn]
- 2. 6-溴-1H-苯并咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 6-溴-1H-苯并咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 6-bromo-7-nitro-1H-benzo[d]imidazole in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 6-bromo-7-nitro-1H-benzo[d]imidazole in Organic Solvents
Authored by a Senior Application Scientist
Foreword: Navigating the Solubility Landscape of a Novel Benzimidazole Derivative
To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive resource on the solubility of this compound. In the realm of medicinal chemistry, understanding the solubility of a lead compound is a critical determinant of its therapeutic potential, influencing everything from formulation and bioavailability to the viability of high-throughput screening campaigns. The benzimidazole scaffold is a cornerstone of many pharmacologically active molecules, and the introduction of bromo and nitro functionalities imparts unique electronic and steric properties that significantly modulate its physicochemical behavior.[1]
While specific experimental solubility data for this compound is not yet prevalent in public literature, this guide will provide a robust predictive framework based on its structural attributes and the known behavior of analogous compounds. We will delve into the theoretical underpinnings of its solubility, offer a detailed experimental protocol for its empirical determination, and present this information in a clear, actionable format. Our objective is to empower you with the foundational knowledge and practical methodologies to confidently integrate this promising compound into your research and development pipelines.
Physicochemical Profile: A Predictive Analysis
The solubility of a compound is intrinsically linked to its molecular structure. The interplay of polarity, hydrogen bonding capacity, and molecular size dictates its interaction with various solvents.
Molecular Formula: C₇H₄BrN₃O₂[2]
Molecular Weight: 242.03 g/mol [2]
Structural Dissection and Its Implications for Solubility
The this compound molecule is a complex tapestry of functional groups, each contributing to its overall physicochemical character:
-
Benzimidazole Core: This fused heterocyclic system possesses both a hydrogen bond donor (the N-H group of the imidazole ring) and hydrogen bond acceptors (the nitrogen atoms). The aromatic nature of the benzene ring also allows for π-π stacking interactions with aromatic solvents. Benzimidazoles themselves are generally soluble in polar organic solvents.[3]
-
Bromo Substituent: The bromine atom at the 6-position is an electron-withdrawing group that increases the molecule's molecular weight and polarizability. While it can participate in halogen bonding, its primary effect is to enhance lipophilicity.
-
Nitro Substituent: The nitro group at the 7-position is a strong electron-withdrawing and highly polar functional group. It is a potent hydrogen bond acceptor. The presence of the nitro group is expected to increase the compound's polarity and its solubility in polar aprotic solvents.
-
Amphoteric Nature: The imidazole ring of benzimidazole is amphoteric. The N-H group can act as a weak acid, while the sp²-hybridized nitrogen can act as a weak base. This suggests that the solubility of this compound will be significantly influenced by the pH of aqueous solutions, with enhanced solubility in both acidic and basic media due to salt formation.[4][5]
Predicted Physicochemical Parameters
While experimental data for this specific isomer is scarce, we can infer its properties from closely related structures and computational models. For the related compound 6-bromo-2-methyl-4-nitro-1H-benzo[d]imidazole, the predicted XLogP3 is 2.4, indicating a moderate degree of lipophilicity.[6] It has one hydrogen bond donor and four hydrogen bond acceptors (two from the nitro group and two from the imidazole ring).[6] These characteristics suggest that this compound will exhibit a nuanced solubility profile, with a preference for polar organic solvents.
Predicted Solubility in Common Organic Solvents
The principle of "like dissolves like" is a foundational concept in predicting solubility.[7] Based on the physicochemical profile established above, we can predict the solubility of this compound in a range of common organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl group of alcohols can act as both a hydrogen bond donor and acceptor, readily interacting with the N-H and nitro groups of the solute. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents are strong hydrogen bond acceptors and can effectively solvate both the polar and nonpolar regions of the molecule. DMSO and DMF are generally excellent solvents for a wide range of organic compounds.[8] |
| Ketones | Acetone | Moderate | Acetone is a polar aprotic solvent that should be capable of dissolving the compound, though perhaps not to the same extent as DMSO or DMF.[8] |
| Esters | Ethyl Acetate | Low to Moderate | Ethyl acetate has both polar and nonpolar characteristics. It may be a suitable solvent, but its hydrogen bonding capabilities are weaker than those of alcohols or DMSO. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low | While ethers can act as hydrogen bond acceptors, their overall polarity is low. They are unlikely to be effective solvents for this relatively polar compound. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents are weakly polar. While some benzimidazoles show solubility in DCM, the presence of the polar nitro group may limit the solubility of this compound.[9] |
| Aromatic | Toluene, Benzene | Low | The aromatic rings of these solvents can engage in π-π stacking with the benzimidazole core. However, their nonpolar nature makes them poor solvents for a molecule with significant hydrogen bonding potential.[8] |
| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | The significant polarity and hydrogen bonding capabilities of this compound are incompatible with these nonpolar solvents. |
Experimental Protocol for Solubility Determination
The following protocols provide a self-validating system for the empirical determination of the solubility of this compound.
Qualitative Solubility Assessment
This initial screening provides a rapid assessment of solubility in a range of solvents.
Materials:
-
This compound
-
A selection of organic solvents (as listed in the table above)
-
Small test tubes or vials
-
Vortex mixer
Procedure:
-
Add approximately 1-2 mg of this compound to a clean, dry test tube.
-
Add 0.5 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 30 seconds.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has dissolved, add another 1-2 mg of the compound and repeat the process until a saturated solution is obtained (i.e., solid material remains undissolved).
-
Record the results as "freely soluble," "soluble," "sparingly soluble," or "insoluble."
Quantitative Solubility Determination: The Isothermal Shake-Flask Method
This is a widely accepted method for accurately determining the equilibrium solubility of a compound.[10]
Materials:
-
This compound
-
Chosen organic solvent(s)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm)
-
Analytical balance
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a scintillation vial.
-
Add a known volume of the solvent to the vial.
-
Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Concentration Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Generate a calibration curve by measuring the absorbance (using a UV-Vis spectrophotometer at the compound's λmax) or the peak area (using an HPLC system) of the standard solutions.
-
Dilute the filtered sample solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance or peak area of the diluted sample.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original, undiluted saturated solution by multiplying by the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Visualizing the Workflow and Conceptual Relationships
Experimental Workflow for Quantitative Solubility Determination
Caption: Workflow for quantitative solubility determination.
Relationship Between Molecular Structure and Predicted Solubility
Caption: Structure-solubility relationship predictions.
Conclusion
The solubility of this compound is predicted to be highest in polar aprotic solvents like DMSO and DMF, and moderate in polar protic solvents such as methanol and ethanol. Its solubility is expected to be limited in nonpolar solvents. This profile is a direct consequence of its molecular structure, which combines the hydrogen bonding capabilities of the benzimidazole ring and the nitro group with the moderate lipophilicity imparted by the bromo substituent and the benzene ring. The provided experimental protocols offer a clear path for the empirical validation of these predictions. A thorough understanding and experimental determination of the solubility of this compound are essential first steps in unlocking its full potential in drug discovery and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. capotchem.cn [capotchem.cn]
- 3. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. www1.udel.edu [www1.udel.edu]
- 6. 6-Bromo-2-methyl-4-nitro-1H-benzo[d]imidazole | C8H6BrN3O2 | CID 66976770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Khan Academy [khanacademy.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
An In-depth Technical Guide to 6-bromo-7-nitro-1H-benzo[d]imidazole: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 6-bromo-7-nitro-1H-benzo[d]imidazole, a substituted benzimidazole of interest to researchers and professionals in drug discovery and development. While specific experimental data on this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and the broader class of benzimidazoles to present a predictive yet scientifically grounded perspective on its synthesis, characterization, and potential biological significance.
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole core, formed by the fusion of a benzene and an imidazole ring, is a privileged structure in medicinal chemistry.[1] This heterocyclic system is a key component in a multitude of pharmacologically active compounds, owing to its ability to mimic purine bases and interact with various biological targets.[1][2] The versatility of the benzimidazole ring allows for substitutions at various positions, leading to a wide array of derivatives with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and antihypertensive activities.[1][2][3] The introduction of electron-withdrawing groups, such as nitro and bromo substituents, is a common strategy in medicinal chemistry to modulate the electronic properties and biological activity of a pharmacophore.[4]
Synthesis of this compound
A plausible and efficient synthesis of this compound would likely involve a multi-step process starting from a commercially available substituted benzene derivative. The general strategy would be to construct the substituted o-phenylenediamine precursor followed by cyclization to form the benzimidazole ring.
Proposed Synthetic Pathway
A logical synthetic route would commence with the nitration and bromination of a suitable aniline precursor, followed by reduction of a nitro group to an amine, and subsequent cyclization. An alternative, and perhaps more direct route, would start with a pre-functionalized o-phenylenediamine.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-Bromo-2,4-dinitroaniline
-
To a stirred solution of 3-bromo-4-nitroaniline in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then poured onto crushed ice, and the precipitated solid is collected by filtration, washed with cold water until neutral, and dried to afford 3-bromo-2,4-dinitroaniline.
Step 2: Synthesis of 3-Bromo-6-nitro-1,2-phenylenediamine
-
3-Bromo-2,4-dinitroaniline is dissolved in a suitable solvent, such as ethanol or methanol.
-
A solution of a selective reducing agent, for example, sodium sulfide (Na2S) or ammonium sulfide, in water is added portion-wise to the stirred solution. The choice of a selective reducing agent is crucial to reduce only one of the two nitro groups.
-
The reaction mixture is heated under reflux for a specified period, with the progress monitored by TLC.
-
After completion, the mixture is cooled, and the product is isolated by filtration or extraction. Purification may be achieved by recrystallization.
Step 3: Synthesis of this compound
-
A mixture of 3-bromo-6-nitro-1,2-phenylenediamine and an excess of formic acid is heated at reflux for several hours.[5] Formic acid serves as the source of the C2 carbon of the imidazole ring.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The solution is neutralized with a base, such as sodium bicarbonate or ammonium hydroxide, until precipitation of the product is complete.
-
The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).
Physicochemical Properties and Characterization
The physicochemical properties of this compound can be predicted based on its structure. The presence of the polar nitro group and the hydrogen-bonding capability of the imidazole N-H group would influence its solubility and melting point.
Predicted Physicochemical Properties:
| Property | Predicted Value/Range |
| Molecular Formula | C₇H₄BrN₃O₂ |
| Molecular Weight | 242.03 g/mol |
| Appearance | Likely a pale yellow to brown solid |
| Melting Point | Expected to be relatively high due to hydrogen bonding and aromatic stacking |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF |
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole ring. The chemical shifts would be influenced by the electron-withdrawing effects of the bromo and nitro groups.
-
¹³C NMR: The carbon NMR spectrum would display signals for all seven carbon atoms in the molecule, with the positions of the signals being characteristic of the benzimidazole core and the attached substituents.
-
IR Spectroscopy: The IR spectrum would likely show characteristic absorption bands for the N-H stretching of the imidazole ring (around 3300-3500 cm⁻¹), C=N stretching, and strong absorptions for the symmetric and asymmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the bromine atom.
Potential Biological Activities and Therapeutic Applications
While no specific biological data for this compound is readily available, the known pharmacological profiles of related benzimidazole derivatives allow for informed predictions about its potential therapeutic applications. The presence of both a bromine atom and a nitro group on the benzimidazole scaffold is significant, as these functionalities are known to contribute to a range of biological activities.
Caption: Potential biological activities of this compound.
Anticancer Activity
Numerous benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, topoisomerase inhibition, and kinase inhibition.[6][7] The nitro group, being a strong electron-withdrawing group, can enhance the electrophilicity of the molecule, potentially leading to interactions with nucleophilic residues in biological targets. Furthermore, bromo-substituted benzimidazoles have also been investigated as anticancer agents.[8]
Table of Anticancer Activity of Related Benzimidazole Derivatives:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Aryl-benzimidazole derivative | HCT116 | 0.00005 | [9] |
| Chrysin benzimidazole derivative | MCF-7 | 25.72 | [9] |
| 4-Nitro phenyl substituted benzo-[d]-imidazo-[2,1-b]-thiazole | Mtb H37Ra | 2.32 | [10] |
Note: This table presents data for structurally related compounds to provide context for the potential activity of this compound.
Antimicrobial and Antifungal Activity
Benzimidazole derivatives are well-established as broad-spectrum antimicrobial and antifungal agents.[11] The mechanism of action often involves the inhibition of essential enzymes or interference with cellular processes specific to the microorganisms. The presence of halogen and nitro groups on the aromatic ring has been shown to be favorable for antimicrobial activity in many heterocyclic systems.
Future Directions and Conclusion
This compound represents an intriguing yet underexplored molecule within the vast chemical space of benzimidazole derivatives. Based on the established principles of medicinal chemistry and the known bioactivities of its structural relatives, this compound holds promise for further investigation, particularly in the realms of oncology and infectious diseases.
Future research should focus on the following areas:
-
Validated Synthesis and Characterization: Development and publication of a detailed and optimized synthetic protocol, along with comprehensive spectroscopic and crystallographic characterization of the molecule.
-
In Vitro Biological Screening: Systematic evaluation of its cytotoxic activity against a panel of cancer cell lines and its antimicrobial efficacy against a range of bacterial and fungal strains.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which this compound exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues to establish clear SARs, which can guide the design of more potent and selective derivatives.
References
- 1. US10570136B2 - Process for the preparation of benzimidazo[1,2-a] benzimidazoles - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. 6-Bromo-2-methyl-4-nitro-1H-benzo[d]imidazole | C8H6BrN3O2 | CID 66976770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of benzo-[ d ]-imidazo-[2,1- b ]-thiazole and imidazo-[2,1- b ]-thiazole carboxamide triazole derivatives ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03318F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 6-bromo-7-nitro-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety considerations and handling procedures for 6-bromo-7-nitro-1H-benzo[d]imidazole. As a Senior Application Scientist, the following information is synthesized from available safety data and scientific literature on related compounds to provide a robust framework for risk mitigation in a laboratory setting. Given the absence of comprehensive toxicological data for this specific compound, a cautious approach based on its chemical structure is paramount.
Compound Identification and Physicochemical Properties
This compound is a heterocyclic aromatic compound. Its structure, featuring a benzimidazole core with both a bromine atom and a nitro group, suggests its utility as a versatile building block in medicinal chemistry and drug discovery.[1] However, these same functional groups are also indicators of potential reactivity and biological hazards.
| Property | Value | Source |
| CAS Number | 281190-51-0 | [2] |
| Molecular Formula | C₇H₄BrN₃O₂ | [3] |
| Molecular Weight | 242.03 g/mol | [3] |
| Appearance | Solid (form may vary) | Inferred |
| Solubility | Likely soluble in polar organic solvents | Inferred |
Hazard Analysis: A Structurally-Inferred Risk Profile
The Nitroaromatic Moiety: A Red Flag for Toxicity and Instability
Nitroaromatic compounds are a well-studied class of chemicals known for a range of toxicological effects.[4] Their toxicity is often mediated by the enzymatic reduction of the nitro group within biological systems, leading to the formation of highly reactive intermediates.[5] These intermediates can induce:
-
Mutagenicity and Carcinogenicity: Many nitroaromatic compounds are known to be mutagenic and are "reasonably anticipated to be human carcinogens."[4]
-
Systemic Toxicity: These compounds can cause a wide array of toxic manifestations affecting various organ systems.[4]
Furthermore, the presence of a nitro group can confer energetic properties to a molecule, increasing its thermal sensitivity. Nitroaromatic compounds can be thermally labile and may decompose exothermically, particularly at elevated temperatures or in the presence of contaminants.[6][7] This raises the possibility of rapid decomposition or explosion under certain conditions.
The Brominated Aromatic System: Persistence and Health Concerns
Brominated aromatic compounds are also associated with health and environmental risks. While often less acutely toxic than their nitro counterparts, they can exhibit:
-
Persistence and Bioaccumulation: Many brominated flame retardants, a related class of compounds, are known to persist in the environment and bioaccumulate.
-
Toxicity: Long-term exposure to some brominated organic compounds has been linked to various adverse health effects.
The combined presence of both a nitro and a bromo group on the benzimidazole scaffold suggests that this compound should be handled as a substance with significant potential for toxicity and as a possible energetic material.
Risk Assessment and Mitigation Workflow
A thorough risk assessment should be conducted before any work with this compound commences. The following workflow, visualized in the diagram below, provides a systematic approach to identifying and controlling hazards.
Caption: A systematic workflow for assessing and mitigating the risks associated with handling this compound.
Safe Handling and Storage Protocols
Based on the inferred hazards, the following handling and storage procedures are recommended.
Engineering Controls
-
Ventilation: All manipulations of this compound, including weighing and transfers, should be conducted in a certified chemical fume hood to prevent inhalation of dust.
-
Containment: For procedures involving heating, the use of a blast shield is strongly recommended due to the potential for thermal decomposition.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent dermal and ocular exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves | Provides a barrier against skin contact. Double-gloving may be appropriate for extended handling. |
| Eye Protection | Chemical splash goggles | Protects against accidental splashes of solutions or solid particles. |
| Lab Coat | Standard laboratory coat | Protects clothing and skin from contamination. |
| Face Shield | Optional, but recommended | Provides an additional layer of protection for the face, especially when handling larger quantities or during procedures with a higher risk of splashing. |
Storage
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials, particularly strong oxidizing agents, strong bases, and sources of heat or ignition.[3]
Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency.
Spills
-
Evacuate and Secure: Immediately evacuate the area and prevent unauthorized personnel from entering.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Absorb: For small spills, carefully cover with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Gently sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Exposure
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Fire
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products, which may include nitrogen oxides and hydrogen bromide.
Reactivity and Incompatibilities
The chemical structure of this compound suggests potential reactivity with:
-
Strong Oxidizing Agents: May lead to a vigorous or explosive reaction.
-
Strong Bases: The acidic proton on the imidazole ring can react with strong bases.
-
Reducing Agents: The nitro group can be reduced, potentially leading to the formation of other hazardous compounds.
-
Heat and Ignition Sources: As a nitroaromatic compound, it should be considered thermally sensitive. Avoid exposure to high temperatures, sparks, and open flames.
Disposal Considerations
Waste containing this compound should be treated as hazardous.
-
Collection: Collect all waste in a clearly labeled, sealed container.
-
Disposal Method: Disposal should be carried out by a licensed hazardous waste disposal company. Incineration at a facility equipped with scrubbers to handle acidic and brominated byproducts is a potential disposal route.[8] Biodegradation may be a possibility for dilute aqueous waste, but this would require specialized microbial systems.[9]
Conclusion
While this compound is a valuable compound for research and development, its structural features warrant a highly cautious and well-planned approach to its handling. The potential for toxicity and energetic decomposition must be at the forefront of all safety considerations. By implementing robust engineering controls, diligent use of personal protective equipment, and adherence to established safe laboratory practices, the risks associated with this compound can be effectively managed. Continuous review of safety procedures and a commitment to a strong safety culture are essential when working with compounds of this nature.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 281190-51-0 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 8. cswab.org [cswab.org]
- 9. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-bromo-7-nitro-1H-benzo[d]imidazole: A Promising Scaffold for Chemical Biology and Drug Discovery
This guide provides a comprehensive technical overview of 6-bromo-7-nitro-1H-benzo[d]imidazole, a heterocyclic compound of significant interest in contemporary chemical and pharmaceutical research. We will delve into its chemical properties, plausible synthetic routes, potential research applications, and essential safety protocols, offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer effects. The strategic placement of substituents on the benzimidazole ring system is a key strategy for modulating the potency, selectivity, and pharmacokinetic properties of these compounds. The introduction of a bromine atom and a nitro group, as seen in this compound, can significantly influence its electronic properties and potential biological activity, making it a compelling candidate for further investigation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a research chemical is fundamental to its application in experimental settings. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 281190-51-0 | [1] |
| Molecular Formula | C₇H₄BrN₃O₂ | [2] |
| Molecular Weight | 242.03 g/mol | [2] |
| Appearance | Likely a solid powder | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred from related compounds |
Chemical Structure
The chemical structure of this compound is depicted below. The numbering of the benzimidazole ring follows IUPAC nomenclature.
Caption: Chemical structure of this compound.
Synthesis Protocol: A Plausible Approach
A likely precursor for the synthesis is 4-bromo-5-nitro-1,2-phenylenediamine. The synthesis would then proceed via a cyclocondensation reaction.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Representative):
Disclaimer: This is a representative protocol based on similar reactions and should be optimized for safety and efficiency in a laboratory setting.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-5-nitro-1,2-phenylenediamine (1.0 eq.) in formic acid (10 volumes).
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water.
-
Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate should form.
-
Isolation: Collect the precipitated solid by filtration, wash it with cold water, and dry it under a vacuum to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Potential Research Applications and Experimental Workflows
Based on the known biological activities of structurally related benzimidazole derivatives, this compound holds significant promise as a research chemical in several areas, most notably in cancer biology and infectious disease research.
As a Potential Kinase Inhibitor in Cancer Research
Many benzimidazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer. The presence of the electron-withdrawing nitro group and the halogen atom in this compound may enhance its binding affinity to the ATP-binding pocket of certain kinases.
Hypothetical Signaling Pathway and Point of Intervention:
Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.
Experimental Workflow: Kinase Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound against a specific kinase (e.g., RAF kinase).
-
Materials:
-
Recombinant human RAF kinase
-
Kinase substrate (e.g., MEK1)
-
ATP (radiolabeled or with a detection system like ADP-Glo™)
-
This compound (dissolved in DMSO)
-
Assay buffer
-
Positive control inhibitor (e.g., Sorafenib)
-
-
Procedure: a. Prepare a serial dilution of the test compound. b. In a microplate, add the kinase, substrate, and assay buffer. c. Add the diluted test compound or control to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at the optimal temperature for a defined period. f. Stop the reaction and measure the kinase activity (e.g., by quantifying the amount of phosphorylated substrate or ADP produced). g. Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
As a Potential Antimicrobial Agent
The benzimidazole scaffold is present in several approved antimicrobial drugs. The nitro group, in particular, is a well-known pharmacophore in antimicrobial agents, often acting as a bio-reductive group that generates reactive nitrogen species under the hypoxic conditions found in some microbial environments.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria)
-
This compound (dissolved in a suitable solvent)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (solvent only)
-
-
Procedure: a. Prepare a two-fold serial dilution of the test compound in the growth medium in a 96-well microplate. b. Inoculate each well with a standardized suspension of the microorganism. c. Include positive and negative control wells. d. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria). e. Determine the MIC by visually assessing the lowest concentration of the compound that prevents visible growth.
Safety and Handling
As with any research chemical, proper safety precautions must be observed when handling this compound. The following information is based on available safety data for this compound.
-
General Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Wash off immediately with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a research chemical with considerable potential, stemming from the rich pharmacology of the benzimidazole scaffold. While specific experimental data for this compound is limited in the public domain, its structural features strongly suggest its utility as a kinase inhibitor for cancer research and as a potential antimicrobial agent. The synthetic and experimental protocols outlined in this guide provide a solid foundation for researchers to begin exploring the properties and applications of this intriguing molecule. As with all research endeavors, careful planning, adherence to safety protocols, and rigorous experimental design will be paramount to unlocking the full potential of this compound.
References
Methodological & Application
Application Note and Experimental Protocol for the Synthesis of 6-bromo-7-nitro-1H-benzo[d]imidazole
Authored by: A Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 6-bromo-7-nitro-1H-benzo[d]imidazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. The benzimidazole scaffold is a privileged structure in numerous pharmacologically active agents, and the specific substitution pattern of a bromo and a nitro group on the benzene ring offers versatile handles for further chemical modifications.[1][2] This protocol details a reliable two-step synthetic pathway, commencing with the synthesis of 6-bromo-1H-benzo[d]imidazole followed by a regioselective nitration. The rationale behind key experimental choices, safety precautions, and methods for purification and characterization are thoroughly discussed to ensure successful and reproducible outcomes.
Introduction
Benzimidazole derivatives are a cornerstone in drug discovery, exhibiting a wide array of biological activities including anticancer, antimicrobial, and antiviral properties.[1] The strategic functionalization of the benzimidazole core allows for the fine-tuning of its pharmacological profile. The target molecule, this compound, is of particular interest as the bromo and nitro substituents provide opportunities for further synthetic transformations, such as cross-coupling reactions and reductions, respectively, to generate a library of novel compounds for biological screening.
This application note presents a detailed protocol for the synthesis of this compound. The described methodology is designed to be robust and scalable, providing researchers with a solid foundation for their synthetic endeavors.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the formation of the benzimidazole ring to produce 6-bromo-1H-benzo[d]imidazole. The second step is the regioselective nitration of this intermediate to introduce the nitro group at the 7-position.
Caption: Overall synthetic workflow for this compound.
PART 1: Experimental Protocol
Step 1: Synthesis of 6-bromo-1H-benzo[d]imidazole
The formation of the benzimidazole ring is achieved through the condensation of an o-phenylenediamine with a one-carbon synthon, such as formic acid.[3] This method is widely used due to its simplicity and efficiency.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-bromo-1,2-phenylenediamine | Reagent Grade, 98% | Sigma-Aldrich |
| Formic acid | ACS Reagent, ≥88% | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | ACS Reagent | VWR Chemicals |
| Deionized water | - | In-house |
| Round-bottom flask (250 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer and stir bar | - | - |
| Buchner funnel and filter paper | - | - |
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (53.5 mmol) of 4-bromo-1,2-phenylenediamine in 100 mL of formic acid.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-110 °C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully pour the cooled solution into a beaker containing 500 mL of ice-cold water.
-
Neutralization: Neutralize the aqueous solution by the slow and portion-wise addition of solid sodium bicarbonate until the pH is approximately 7-8. This should be done in a fume hood as effervescence will occur.
-
Isolation: Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with an ample amount of cold deionized water to remove any residual salts. Dry the product under vacuum to yield 6-bromo-1H-benzo[d]imidazole as a solid.
Step 2: Nitration of 6-bromo-1H-benzo[d]imidazole
The second step involves the electrophilic nitration of the 6-bromo-1H-benzo[d]imidazole intermediate. The regioselectivity of this reaction is directed by the existing substituents on the benzene ring. The imidazole moiety and the bromo group will direct the incoming nitro group. Careful control of the reaction temperature is crucial to prevent over-nitration and side product formation.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-bromo-1H-benzo[d]imidazole | From Step 1 | - |
| Concentrated sulfuric acid (H₂SO₄) | ACS Reagent, 95-98% | Fisher Scientific |
| Concentrated nitric acid (HNO₃) | ACS Reagent, 68-70% | Fisher Scientific |
| Ice | - | In-house |
| Deionized water | - | In-house |
| Round-bottom flask (100 mL) | - | - |
| Dropping funnel | - | - |
| Magnetic stirrer and stir bar | - | - |
| Ice bath | - | - |
Protocol:
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding 15 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, while cooling the flask in an ice bath.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g (25.4 mmol) of 6-bromo-1H-benzo[d]imidazole in 30 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath with continuous stirring.
-
Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture dropwise to the solution of the benzimidazole derivative using a dropping funnel, ensuring the temperature is maintained below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the resulting solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate is formed.
-
Isolation and Purification: Collect the crude product by filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
PART 2: Data and Characterization
Quantitative Data Summary:
| Step | Starting Material | Reagents | Product | Expected Yield |
| 1 | 4-bromo-1,2-phenylenediamine (10.0 g) | Formic acid (100 mL) | 6-bromo-1H-benzo[d]imidazole | 85-95% |
| 2 | 6-bromo-1H-benzo[d]imidazole (5.0 g) | HNO₃/H₂SO₄ (1:1 v/v, 30 mL) | This compound | 70-80% |
Characterization:
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the position of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the final product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups.
-
Melting Point: To assess the purity of the compound.
PART 3: Scientific Integrity and Logic
Causality Behind Experimental Choices:
-
Choice of Formic Acid in Step 1: Formic acid serves as both the solvent and the source of the C2 carbon for the imidazole ring. Its use simplifies the reaction setup and work-up procedure.
-
Temperature Control in Step 2: Nitration is a highly exothermic reaction. Maintaining a low temperature (0-5 °C) during the addition of the nitrating mixture is critical to control the reaction rate, prevent the formation of di-nitrated byproducts, and ensure the desired regioselectivity.
-
Use of a Strong Acid Medium in Step 2: The use of concentrated sulfuric acid as a solvent protonates the benzimidazole, and the nitronium ion (NO₂⁺) generated from the nitrating mixture acts as the electrophile for the aromatic substitution.
Trustworthiness and Self-Validation:
The progress of each reaction step should be meticulously monitored by TLC. This allows for real-time assessment of the reaction's completion and the formation of any byproducts. The final product's identity and purity must be rigorously confirmed by the characterization methods outlined above. Consistent and reproducible analytical data will validate the success of the synthesis.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.
-
Concentrated acids (formic, nitric, and sulfuric) are highly corrosive and should be handled with extreme care.
-
The neutralization steps can be vigorous and should be performed slowly and cautiously.
References
Application Notes and Protocols: High-Purity Isolation of 6-bromo-7-nitro-1H-benzo[d]imidazole via Column Chromatography
Introduction
6-bromo-7-nitro-1H-benzo[d]imidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure found in numerous pharmacologically active agents, and the introduction of bromo and nitro functionalities can modulate biological activity, offering pathways to novel therapeutics. The precise positioning of these substituents is critical for the molecule's intended interactions with biological targets.
Given its role as a key building block, the purity of this compound is paramount for the integrity of downstream applications and the reliability of biological data. Synthetic routes to substituted benzimidazoles can often yield a mixture of isomers, unreacted starting materials, and other byproducts.[1] Column chromatography is a robust and widely used technique for the purification of such organic compounds, enabling separation based on differential adsorption to a stationary phase.[1][2]
This guide provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the protocol effectively.
Physicochemical Properties and Chromatographic Strategy
The chromatographic behavior of this compound is dictated by its molecular structure. The benzimidazole core itself is polar. The presence of a bromine atom increases the molecular weight and introduces a moderate lipophilic character. However, the nitro group (-NO₂) is a strong electron-withdrawing group that significantly increases the polarity of the molecule. This high polarity is a key consideration in designing the purification strategy.
Our objective is to leverage the polarity of the target compound to achieve separation from less polar impurities (e.g., starting materials, less-polar side-products) and more polar impurities (e.g., highly polar decomposition products). We will employ normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase.
Experimental Workflow
The overall workflow for the purification of this compound is depicted below. This process begins with the development of an appropriate solvent system using Thin Layer Chromatography (TLC), followed by the preparation and execution of the column chromatography, and concludes with the analysis of the collected fractions.
Caption: Workflow for the purification of this compound.
Detailed Protocols
Materials and Equipment
| Material/Equipment | Specifications |
| Crude Product | Synthesized this compound |
| Stationary Phase | Silica Gel, 230-400 mesh |
| Mobile Phase Solvents | Hexane (or Petroleum Ether), Ethyl Acetate (HPLC grade) |
| Analytical TLC Plates | Silica Gel 60 F₂₅₄ |
| Glassware | Chromatography column, round-bottom flasks, beakers, graduated cylinders, test tubes |
| Other | TLC developing chamber, UV lamp (254 nm), rotary evaporator |
Step 1: Thin Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to find a mobile phase composition that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[2] This Rf value ensures good separation and a reasonable elution time from the column.
Protocol:
-
Prepare a stock solution of the crude product by dissolving a small amount (1-2 mg) in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare several TLC developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).
-
Spot the crude product solution onto the baseline of the TLC plates.
-
Place the TLC plates into the developing chambers and allow the solvent front to ascend to near the top of the plate.[3]
-
Remove the plates and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
The solvent system that gives an Rf value of ~0.3 for the desired product is a good starting point for the column chromatography.
Rationale: The polarity of the mobile phase is critical. A higher proportion of ethyl acetate (the more polar solvent) will increase the elution strength and decrease the Rf value. For a polar compound like this compound, a higher concentration of ethyl acetate is expected to be necessary compared to less polar benzimidazoles.
Step 2: Column Chromatography
Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.
-
Pour the slurry into a vertically clamped chromatography column, ensuring no air bubbles are trapped in the packed bed.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
Sample Preparation (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.[2]
Rationale: Dry loading is preferred for compounds that may not be very soluble in the initial mobile phase. It prevents the sample from precipitating at the top of the column and ensures a more uniform application, leading to better separation.
Elution and Fraction Collection:
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
-
Gently add the initial mobile phase to the column.
-
Begin eluting the column, collecting the eluent in a series of test tubes or flasks.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate. This will help to elute the more strongly adsorbed compounds.[2]
Purity Analysis and Isolation:
-
Spot each collected fraction on a TLC plate and develop it using the optimized solvent system.
-
Identify the fractions containing the pure product (a single spot with the desired Rf).
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Product does not elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by adding more ethyl acetate. |
| Product elutes too quickly with impurities | Mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of hexane. |
| Streaking or tailing on TLC | Sample is too concentrated or compound is interacting with silica. | Dilute the sample for TLC analysis. Add a small amount of a more polar solvent like methanol to the eluent for column chromatography.[2] |
| Poor separation of spots | Inappropriate solvent system. | Re-optimize the mobile phase using TLC to achieve better separation between the desired product and impurities. A shallower gradient during elution may also be necessary. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound using column chromatography. By understanding the principles behind the selection of the stationary and mobile phases and by systematically developing the method using TLC, researchers can achieve high purity of this valuable compound. The detailed steps and troubleshooting guide are intended to equip scientists and drug development professionals with the necessary tools for successful purification, ensuring the quality and reliability of their research.
References
Application Notes and Protocols for the Strategic Use of 6-Bromo-7-nitro-1H-benzo[d]imidazole in Synthetic Chemistry
Abstract
This comprehensive guide details the synthesis and utility of 6-bromo-7-nitro-1H-benzo[d]imidazole as a pivotal intermediate for the construction of complex heterocyclic systems relevant to pharmaceutical and materials science research. The strategic positioning of the bromo and nitro functionalities on the benzimidazole scaffold imparts a unique and versatile reactivity profile. The bromo group serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. Concurrently, the electron-withdrawing nitro group, positioned ortho to the bromine, significantly activates the C6 position for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide range of nucleophiles. This document provides detailed, field-proven protocols for the synthesis of the title compound and its subsequent elaboration via Suzuki-Miyaura coupling and nucleophilic aromatic substitution, offering researchers a robust platform for molecular diversification.
Introduction: The Strategic Value of this compound
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The ability to functionalize this core at specific positions is paramount in the drug discovery process for optimizing pharmacological profiles. This compound emerges as a highly valuable and versatile building block due to the orthogonal reactivity of its two key functional groups.
The bromine atom at the 6-position is ideally suited for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This allows for the formation of C-C bonds, connecting the benzimidazole core to other aromatic or heteroaromatic systems. Such biaryl structures are of significant interest in the development of kinase inhibitors, antivirals, and other targeted therapies.
Simultaneously, the presence of a strongly electron-withdrawing nitro group at the 7-position (ortho to the bromine) dramatically lowers the electron density of the aromatic ring. This electronic perturbation renders the carbon atom bearing the bromine highly electrophilic and susceptible to attack by nucleophiles.[3] This activation facilitates nucleophilic aromatic substitution (SNAr) reactions, a powerful method for introducing amine, ether, and thioether functionalities, often under mild conditions.[4][5] The ability to perform these distinct transformations allows for a divergent synthetic approach from a single, readily accessible intermediate.
Synthesis of this compound
The synthesis of this compound is most logically approached through a three-step sequence starting from commercially available o-phenylenediamine. This pathway is designed for regiochemical control and high yields.
Caption: Proposed synthetic workflow for this compound.
Step 1: Preparation of 4-Bromo-o-phenylenediamine
The initial step involves the regioselective bromination of o-phenylenediamine. Direct bromination can lead to a mixture of products and over-bromination. A more controlled approach involves the protection of the amino groups as amides, followed by bromination and subsequent deprotection.
Protocol:
-
Acetylation: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq.) in glacial acetic acid. Cool the solution in an ice bath and add acetic anhydride (2.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 1 hour to form the diacetylated intermediate.
-
Bromination: To the solution from the previous step, add sodium bromide (1.1 eq.). Then, slowly add 30% hydrogen peroxide (1.2 eq.) dropwise, maintaining the temperature below 40°C. Stir at room temperature for 2-3 hours until TLC analysis indicates complete consumption of the starting material.[6]
-
Hydrolysis: Pour the reaction mixture into ice water to precipitate the bromo-diacetylated product. Filter the solid and wash with water. Resuspend the solid in a mixture of methanol and 5N aqueous sodium hydroxide. Heat the mixture to reflux for 2-4 hours to effect hydrolysis.[6]
-
Work-up and Purification: Cool the reaction mixture and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-bromo-o-phenylenediamine can be purified by recrystallization or column chromatography.
Step 2: Nitration of 4-Bromo-o-phenylenediamine
The subsequent step is the regioselective nitration of 4-bromo-o-phenylenediamine. The amino groups are strongly activating and ortho-, para-directing. Due to steric hindrance from the adjacent amino group and the bromine atom, the primary site of nitration is expected to be C5.
Protocol:
-
Reaction Setup: In a flask cooled to 0°C, slowly add 4-bromo-o-phenylenediamine (1.0 eq.) in portions to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (1.1 eq.).
-
Reaction Execution: Maintain the temperature at 0-5°C and stir the mixture for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate. The precipitated product, 4-bromo-5-nitro-o-phenylenediamine, is collected by filtration, washed with cold water, and dried under vacuum.
Step 3: Cyclization to form this compound
The final step is the Phillips condensation, a classic method for benzimidazole synthesis, involving the cyclization of the substituted o-phenylenediamine with formic acid.[7]
Protocol:
-
Reaction Setup: In a round-bottom flask, suspend 4-bromo-5-nitro-o-phenylenediamine (1.0 eq.) in 90% formic acid (10 vol.).[8][9]
-
Reaction Execution: Heat the mixture to 100°C and maintain for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it into ice water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is approximately 7-8.[8] The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Application Protocol I: Suzuki-Miyaura Cross-Coupling
The bromine atom at the C6 position serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of 6-aryl- or 6-heteroaryl-7-nitro-1H-benzo[d]imidazoles.[2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with N-H containing heterocycles that can potentially inhibit the catalyst.[10]
Caption: Key components of the Suzuki-Miyaura coupling reaction.
Detailed Protocol:
-
Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.5-2.0 eq.), and a suitable base (e.g., K₃PO₄, 2.0 eq.).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%) and add them to the reaction vessel. The use of pre-catalysts can also be effective.[10]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).
-
Degassing: Seal the vessel and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using freeze-pump-thaw cycles.
-
Reaction Execution: Heat the reaction mixture to 80-110°C and stir for 12-24 hours. For microwave-assisted reactions, heating at 120-150°C for 30-60 minutes is often sufficient. Monitor the reaction progress by LC-MS or TLC.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 6-aryl-7-nitro-1H-benzo[d]imidazole.
Quantitative Data: Representative Suzuki Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 90 | 12 | ~90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 110 | 24 | ~80 |
Yields are based on analogous reactions with similar bromo-benzimidazole substrates and may require optimization for this compound.
Application Protocol II: Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effect of the nitro group at C7, ortho to the bromine at C6, creates a highly electron-deficient aromatic system. This electronic arrangement significantly facilitates the addition-elimination mechanism of nucleophilic aromatic substitution (SNAr), allowing the displacement of the bromide with a variety of nucleophiles.[5]
Mechanistic Rationale: The reaction proceeds via a two-step mechanism. First, the nucleophile attacks the electron-deficient carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group, which is a critical stabilizing interaction. In the second step, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[3]
Caption: Simplified workflow of the SNAr reaction.
Detailed Protocol (Amine Nucleophile Example):
-
Reaction Setup: In a sealed tube or microwave vial, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).
-
Reagent Addition: Add the amine nucleophile (1.5-3.0 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.) to the solution. The base is required to neutralize the HBr generated during the reaction.
-
Reaction Execution: Heat the reaction mixture to 80-120°C for 2-12 hours. Microwave irradiation at 120-160°C for 20-40 minutes can significantly accelerate the reaction.[11] Monitor the reaction for the consumption of the starting material by LC-MS or TLC.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine to remove the solvent and excess reagents. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography or recrystallization to yield the desired 6-amino-7-nitro-1H-benzo[d]imidazole derivative.
Conclusion
This compound is a strategically designed synthetic intermediate that offers a gateway to a wide array of functionalized benzimidazole derivatives. Its capacity to undergo both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution provides a powerful and flexible platform for library synthesis in drug discovery and the development of novel organic materials. The protocols outlined in this guide are based on established and reliable chemical transformations and provide a solid foundation for researchers to exploit the versatile reactivity of this valuable building block. Careful optimization of the reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Leveraging 6-bromo-7-nitro-1H-benzo[d]imidazole in the Synthesis of Novel Kinase Inhibitors
Introduction: The Benzimidazole Scaffold as a Cornerstone in Kinase Inhibitor Design
The benzimidazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and clinical candidates.[1][2] Its rigid, planar structure and ability to participate in extensive hydrogen bonding and other non-covalent interactions make it an ideal pharmacophore for targeting the ATP-binding site of protein kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making the development of potent and selective kinase inhibitors a critical endeavor in modern drug discovery.[3][4]
This guide focuses on the strategic utilization of a key intermediate, 6-bromo-7-nitro-1H-benzo[d]imidazole , in the synthesis of novel kinase inhibitors. The specific substitution pattern of this molecule offers two distinct and versatile chemical handles for molecular elaboration: a bromine atom amenable to cross-coupling reactions and a nitro group that can be readily converted to a reactive amine. This dual functionality allows for the systematic construction of diverse chemical libraries to probe structure-activity relationships (SAR) and optimize inhibitory potency and selectivity against various kinase targets. We will explore detailed synthetic protocols and the underlying chemical principles for transforming this building block into potential therapeutic agents targeting kinases such as Glycogen Synthase Kinase-3 (GSK-3) and Casein Kinase 2 (CK2), which are implicated in a range of pathologies including neurodegenerative diseases, inflammation, and cancer.[5][6][7]
Strategic Functionalization of this compound
The synthetic utility of this compound lies in the orthogonal reactivity of its two key functional groups. This allows for a stepwise and controlled diversification of the benzimidazole core. The primary synthetic transformations revolve around:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C6 position serves as an excellent handle for introducing aryl, heteroaryl, or alkyl substituents via well-established cross-coupling methodologies, most notably the Suzuki-Miyaura coupling.[8][9] This allows for the exploration of the chemical space around the benzimidazole core to enhance binding affinity and selectivity for the target kinase.
-
Reduction of the Nitro Group: The nitro group at the C7 position can be selectively reduced to a primary amine.[1] This newly formed amino group is a versatile nucleophile that can be further derivatized through acylation, sulfonylation, or reductive amination to introduce additional pharmacophoric features.
These two key transformations can be performed in a sequential manner to generate a wide array of complex benzimidazole derivatives.
PART 1: Synthesis of 6-Aryl-7-nitro-1H-benzo[d]imidazoles via Suzuki-Miyaura Coupling
This protocol details a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl boronic acids. This reaction is fundamental for introducing diverse substituents at the C6 position.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the corresponding aryl or heteroaryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL) to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 6-aryl-7-nitro-1H-benzo[d]imidazole.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a commonly used, robust catalyst for Suzuki couplings, effective for a wide range of substrates.
-
Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step in the catalytic cycle.
-
Solvent System: The mixture of dioxane and water provides a biphasic system that effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction.
Data Presentation: Representative Yields for Suzuki Coupling
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 7-nitro-6-phenyl-1H-benzo[d]imidazole | 85 |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-methoxyphenyl)-7-nitro-1H-benzo[d]imidazole | 82 |
| 3 | Pyridin-3-ylboronic acid | 7-nitro-6-(pyridin-3-yl)-1H-benzo[d]imidazole | 75 |
| 4 | Thiophen-2-ylboronic acid | 7-nitro-6-(thiophen-2-yl)-1H-benzo[d]imidazole | 78 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific boronic acid and reaction conditions.
PART 2: Reduction of the Nitro Group to Form 6-Aryl-1H-benzo[d]imidazol-7-amines
The reduction of the nitro group is a critical step to unlock further diversification of the scaffold. This protocol describes a selective reduction of the nitro group to an amine using zinc powder and ammonium chloride, a method known for its efficiency and functional group tolerance.
Experimental Protocol: Nitro Group Reduction
Materials:
-
6-Aryl-7-nitro-1H-benzo[d]imidazole
-
Zinc Dust (5.0 equivalents)
-
Ammonium Chloride (NH₄Cl) (4.0 equivalents)
-
Methanol
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 6-aryl-7-nitro-1H-benzo[d]imidazole (1.0 mmol) in methanol (20 mL), add ammonium chloride (4.0 mmol) and water (5 mL).
-
To this stirring solution, add zinc dust (5.0 mmol) portion-wise over 15 minutes. The reaction is exothermic.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the excess zinc and inorganic salts. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between dichloromethane (30 mL) and saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 6-aryl-1H-benzo[d]imidazol-7-amine, which can often be used in the next step without further purification.
Trustworthiness of the Protocol:
This method is a well-established and reliable procedure for the reduction of aromatic nitro compounds. The use of zinc and ammonium chloride is generally selective for the nitro group in the presence of other reducible functional groups that might be present on the aryl substituent.
PART 3: Derivatization of the 7-Amino Group for Kinase Inhibitor Synthesis
The newly synthesized 6-aryl-1H-benzo[d]imidazol-7-amine is a key intermediate for creating a diverse library of potential kinase inhibitors. The primary amino group can be readily acylated to introduce various side chains that can interact with specific residues in the kinase active site.
Experimental Protocol: Amide Bond Formation
Materials:
-
6-Aryl-1H-benzo[d]imidazol-7-amine
-
Carboxylic Acid or Acyl Chloride (1.1 equivalents)
-
Coupling agent (if using a carboxylic acid), e.g., HATU (1.2 equivalents)
-
Base, e.g., Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Lithium Chloride (LiCl) (if using an acyl chloride)
Procedure (using a carboxylic acid and HATU):
-
To a solution of the carboxylic acid (1.1 mmol) in anhydrous DMF (5 mL), add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of the 6-aryl-1H-benzo[d]imidazol-7-amine (1.0 mmol) in anhydrous DMF (5 mL) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous LiCl solution (2 x 15 mL), saturated aqueous NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final N-(6-aryl-1H-benzo[d]imidazol-7-yl)amide.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for kinase inhibitors.
Application in Kinase Inhibition: Targeting Key Signaling Pathways
Benzimidazole-based compounds have shown significant promise as inhibitors of several key kinases. For instance, derivatives of this scaffold have been identified as potent inhibitors of GSK-3β, a kinase implicated in Alzheimer's disease, bipolar disorder, and diabetes.[5][8][10] Additionally, polybrominated benzimidazoles are known inhibitors of CK2, a kinase that is overexpressed in many cancers and plays a role in cell growth and proliferation.[6][7][11]
The synthetic strategy outlined above allows for the generation of compounds that can be screened against a panel of kinases to identify novel inhibitors. The aryl group introduced at the C6 position can be tailored to fit into hydrophobic pockets within the kinase active site, while the amide side chain at the C7 position can form crucial hydrogen bonds with the hinge region of the kinase.
Visualization of a Relevant Signaling Pathway
Caption: Wnt/β-catenin signaling pathway and GSK-3β inhibition.
Conclusion and Future Directions
The strategic use of this compound as a starting material provides a robust and versatile platform for the synthesis of novel kinase inhibitors. The orthogonal reactivity of the bromo and nitro groups allows for a systematic and efficient exploration of chemical space, leading to the generation of diverse libraries of compounds for high-throughput screening. The detailed protocols provided herein offer a solid foundation for researchers in drug discovery to develop the next generation of targeted therapeutics. Further optimization of the substituents at both the C6 and C7 positions, guided by molecular modeling and SAR studies, will be crucial in identifying potent and selective inhibitors for clinically relevant kinase targets.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis and biological evaluation of benzo-[ d ]-imidazo-[2,1- b ]-thiazole and imidazo-[2,1- b ]-thiazole carboxamide triazole derivatives ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03318F [pubs.rsc.org]
- 3. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Strategic Framework for Developing Anticancer Agents from 6-bromo-7-nitro-1H-benzo[d]imidazole
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its structural resemblance to endogenous purine nucleotides allows it to interact with a wide array of biological targets, making it an exceptional starting point for drug discovery.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 6-bromo-7-nitro-1H-benzo[d]imidazole scaffold for the rational design and development of novel anticancer agents. We present a strategic workflow, from the synthesis of a focused compound library to a tiered in vitro screening cascade designed to identify lead candidates and elucidate their preliminary mechanisms of action. Detailed, field-tested protocols for synthesis, cytotoxicity assessment, apoptosis induction, and cell cycle analysis are provided, supported by the scientific rationale behind each experimental choice.
Introduction: The Rationale for the Benzimidazole Scaffold
Cancer remains a leading cause of mortality worldwide, driven by the complexity of its pathogenesis and the emergence of drug resistance.[1][4] This necessitates a continuous search for novel therapeutic agents that can target the distinct hallmarks of cancer. Benzimidazole derivatives have garnered significant attention due to their diverse and potent anticancer activities.[2][5] These activities stem from their ability to modulate numerous biological pathways critical for cancer cell survival and proliferation.[4][6]
Key Mechanisms of Action for Benzimidazole-Based Anticancer Agents:
-
Microtubule Disruption: Certain derivatives inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[4][5]
-
Topoisomerase Inhibition: By intercalating with DNA or inhibiting topoisomerase enzymes, they disrupt DNA replication and repair.[1][5]
-
Kinase Inhibition: They can act as inhibitors of crucial signaling kinases like VEGFR, FGFR, and CDKs, thereby blocking pro-survival pathways.[5][7]
-
Induction of Apoptosis: Many benzimidazoles trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways.[4][5]
-
Epigenetic Modulation: Emerging evidence shows that some derivatives can act as inhibitors of targets like histone deacetylases (HDACs).[8]
The starting scaffold, This compound , is strategically selected. The benzimidazole core provides the foundational pharmacophore. The bromo and nitro groups are not merely substituents; they are functional handles that can be exploited for synthetic diversification, allowing for the creation of a library of analogues with modulated electronic and steric properties to probe the structure-activity relationship (SAR).[2]
Synthetic Strategy: Library Generation
The primary synthetic objective is to generate a library of diverse analogues from the starting scaffold. The most accessible position for modification is the N1-H of the imidazole ring. N-alkylation or N-arylation can significantly alter the compound's lipophilicity, solubility, and ability to form hydrogen bonds with target proteins.[2]
Caption: General workflow for synthesizing a library of N1-substituted derivatives.
Protocol: General Procedure for N-Alkylation of this compound
Causality: This protocol employs a standard SN2 reaction. A base is used to deprotonate the weakly acidic N-H of the imidazole, creating a more potent nucleophile. This nucleophile then attacks the electrophilic alkyl halide. Anhydrous polar aprotic solvents like DMF or acetonitrile are chosen to solvate the base and reactants without interfering with the reaction.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Alkyl/Benzyl Halide (R-X, e.g., Benzyl bromide, Iodomethane)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add anhydrous K₂CO₃ (1.5 eq) to the solution. If using NaH (1.2 eq), add it portion-wise at 0 °C and allow the mixture to stir for 30 minutes.
-
Add the desired alkyl halide (R-X, 1.1 eq) dropwise to the stirring suspension.
-
Allow the reaction to stir at room temperature (or heat to 50-60 °C if necessary) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.
-
Characterize the purified compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
In Vitro Screening Cascade
A tiered approach is essential for efficient drug screening.[9][10] This cascade prioritizes compounds based on initial cytotoxicity and then interrogates the most promising candidates for specific mechanisms of action.
Caption: A tiered workflow for in vitro screening and lead candidate selection.
Tier 1 Protocol: MTT Cell Viability Assay
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan.[13][14] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells, providing a robust method for determining the concentration at which a compound inhibits cell growth by 50% (IC₅₀).[11][15]
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 12 mM MTT stock solution (Component A) to each well.[15] Incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Add 100 µL of SDS-HCl solution (Component B) to each well to solubilize the formazan crystals.[15] Gently pipette to mix.
-
Absorbance Reading: Incubate the plate in the dark for 4-18 hours at 37°C. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: Viability % = 100 × (OD_treated / OD_vehicle_control)[12] Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
| Compound ID | R-Group (at N1) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HCT116 (Colon) |
| BZ-01 | -CH₃ | 25.4 | 31.2 | 28.9 |
| BZ-02 | -CH₂-Ph | 8.1 | 12.5 | 9.3 |
| BZ-03 | -CH₂-(4-Cl-Ph) | 2.5 | 4.1 | 3.8 |
| BZ-04 | -CH₂-(4-OCH₃-Ph) | 6.7 | 9.8 | 7.5 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 0.9 |
Table 1: Hypothetical IC₅₀ values for a series of N1-substituted this compound derivatives. Compounds with IC₅₀ < 10 µM (e.g., BZ-02, BZ-03, BZ-04) are selected as "hits" for Tier 2 analysis.
Tier 2 Protocol 1: Apoptosis Assay by Annexin V/PI Staining
Causality: Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[16][17] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[18] Flow cytometry can then distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.[19]
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the hit compounds at their 1x and 2x IC₅₀ concentrations for 24 hours. Include vehicle-treated cells as a negative control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early Apoptotic cells: Annexin V-positive, PI-negative
-
Late Apoptotic/Necrotic cells: Annexin V-positive, PI-positive
-
Tier 2 Protocol 2: Cell Cycle Analysis by PI Staining
Causality: Dysregulation of the cell cycle is a hallmark of cancer.[20][21] Many anticancer drugs exert their effect by causing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M), preventing cancer cells from progressing to mitosis.[5] Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[22] Flow cytometry can measure this fluorescence to determine the distribution of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[23]
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with hit compounds at their IC₅₀ concentration for 24 hours.
-
Cell Harvesting & Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells and prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining buffer containing PBS, 100 µg/mL RNase A, and 50 µg/mL Propidium Iodide.[22] RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the samples by flow cytometry. Use software to model the cell cycle phases from the DNA content histogram.
Data Interpretation and Potential Mechanisms
The results from the screening cascade provide a multi-faceted view of a compound's activity. For example, if compound BZ-03 shows a low IC₅₀ value, a significant increase in the Annexin V-positive cell population, and an accumulation of cells in the G2/M phase, it suggests the compound is a potent cytotoxic agent that induces apoptosis by causing mitotic arrest. This profile is characteristic of microtubule-destabilizing agents, a known mechanism for benzimidazole derivatives.[5]
Caption: Potential mechanisms of action for a lead benzimidazole compound.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The strategic workflow detailed in these application notes—from rational library synthesis to a tiered in vitro screening cascade—provides a robust framework for identifying potent lead compounds and gaining initial insights into their mechanisms of action. By systematically evaluating cytotoxicity, apoptosis induction, and cell cycle effects, researchers can efficiently prioritize candidates for further preclinical development, including specific target identification and in vivo efficacy studies.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review - ProQuest [proquest.com]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]
- 4. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 9. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. MTT assay - Wikipedia [en.wikipedia.org]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Apoptosis-based drug screening and detection of selective toxicity to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. unlocking-precision-in-cancer-drug-screening-the-power-of-cell-apoptosis-detection-kits [tsktbiotech.com]
- 19. researchgate.net [researchgate.net]
- 20. nanocellect.com [nanocellect.com]
- 21. biocompare.com [biocompare.com]
- 22. cancer.wisc.edu [cancer.wisc.edu]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 6-bromo-7-nitro-1H-benzo[d]imidazole: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Benzimidazole derivatives have been successfully developed as anti-ulcer, antihypertensive, antiviral, antifungal, and anticancer agents.[3][4][5] The ability to functionalize the benzimidazole core at various positions is paramount for the modulation of its physicochemical properties and the optimization of its therapeutic potential.[6]
This guide focuses on the synthetic utility of a highly functionalized benzimidazole derivative, 6-bromo-7-nitro-1H-benzo[d]imidazole. This molecule is strategically designed with two distinct reactive sites: a bromine atom at the 6-position, amenable to palladium-catalyzed cross-coupling reactions, and a nitro group at the 7-position, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This orthogonal reactivity makes it an invaluable precursor for the synthesis of a diverse library of novel heterocyclic compounds with potential applications in drug discovery and materials science.
PART 1: Synthesis of the Precursor: this compound
Step 1: Synthesis of 4-bromo-5-nitro-1,2-phenylenediamine
The initial step involves the synthesis of the key intermediate, 4-bromo-5-nitro-1,2-phenylenediamine. This can be achieved through the bromination and subsequent nitration of a protected o-phenylenediamine, followed by deprotection. A plausible route starts from commercially available o-phenylenediamine.
Protocol 1: Synthesis of 4-bromo-5-nitro-1,2-phenylenediamine
-
Protection of o-phenylenediamine: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq.) in glacial acetic acid. Cool the solution in an ice bath and add acetic anhydride (2.2 eq.) dropwise. After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Bromination: To the solution of diacetylated o-phenylenediamine, add sodium bromide (1.0 eq.). Then, slowly add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise, maintaining the temperature below 20°C. Stir at room temperature for 2-4 hours.[2][7]
-
Nitration: Cool the reaction mixture in an ice bath and slowly add a mixture of fuming nitric acid and sulfuric acid, keeping the temperature below 10°C. Stir at this temperature for 1 hour, then allow to warm to room temperature and stir for an additional 2-3 hours.
-
Hydrolysis (Deprotection): Carefully pour the reaction mixture onto crushed ice. Add a concentrated aqueous solution of sodium hydroxide until the pH is strongly basic (pH > 12) to hydrolyze the acetyl groups.
-
Work-up and Purification: The precipitated product, 4-bromo-5-nitro-1,2-phenylenediamine, is collected by filtration, washed thoroughly with water, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2: Cyclization to this compound
The final step in the synthesis of the precursor is the cyclization of the substituted o-phenylenediamine to form the benzimidazole ring. This is commonly achieved by reacting the diamine with a one-carbon source, such as formic acid or an aldehyde followed by an oxidant.[1]
Protocol 2: Cyclization to form this compound
-
Reaction Setup: In a round-bottom flask, suspend 4-bromo-5-nitro-1,2-phenylenediamine (1.0 eq.) in formic acid (10 volumes).
-
Cyclization: Heat the mixture to reflux (approximately 100-110°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-cold water.
-
Neutralization and Precipitation: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound. The crude product can be further purified by recrystallization or column chromatography.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Synthesis method for 4-bromo-o-phenylenediamine - Eureka | Patsnap [eureka.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of 6-bromo-7-nitro-1H-benzo[d]imidazole
Authored by: Senior Application Scientist
Introduction: The Therapeutic Potential of the Benzimidazole Scaffold
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Notably, in oncology research, benzimidazole-containing compounds have been investigated as inhibitors of key cellular processes such as DNA replication and protein kinase signaling, making them attractive candidates for novel therapeutic development.[2][4]
This document provides a comprehensive guide for the in vitro evaluation of 6-bromo-7-nitro-1H-benzo[d]imidazole , a novel benzimidazole derivative. The protocols detailed herein are designed to assess its cytotoxic and apoptotic effects on cancer cell lines, as well as its potential to inhibit protein kinase activity. These assays are fundamental in the preliminary screening and characterization of new chemical entities in the drug discovery pipeline.[5][6]
General Workflow for In Vitro Characterization
The initial assessment of a novel compound like this compound follows a logical progression from broad cellular effects to more specific mechanistic insights. The following workflow provides a strategic approach to its in vitro characterization.
Caption: General workflow for the in vitro cytotoxicity testing of a novel compound.
Part 1: Assessment of Cytotoxicity
A primary step in evaluating any potential anticancer agent is to determine its effect on cell viability and proliferation.[7][8] Colorimetric assays like the MTT and Sulforhodamine B (SRB) assays are robust, high-throughput methods to quantify these effects.[9]
MTT Cell Proliferation Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified spectrophotometrically.[11]
Protocol:
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7, HepG2) to ~80% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO).[9]
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
| Parameter | Description |
| Cell Lines | e.g., MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |
| Incubation Times | 24, 48, 72 hours |
| Wavelength | 570 nm |
Part 2: Elucidation of Apoptotic Mechanism
Should this compound demonstrate significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[12] The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.
Annexin V/PI Apoptosis Assay
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Caption: Distinguishing cell populations in the Annexin V/PI assay.
Protocol:
-
Cell Culture and Treatment:
-
Seed 1 x 10⁶ cells in a T25 flask and treat with this compound at its IC₅₀ concentration for 24 or 48 hours. Include an untreated control.[13]
-
-
Cell Harvesting:
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[12]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[12]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately (within 1 hour) by flow cytometry.
-
Use unstained, Annexin V only, and PI only controls to set up compensation and quadrants.[13]
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Part 3: Kinase Inhibition Profiling
Many benzimidazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[14] An in vitro kinase activity assay can determine if this compound directly inhibits specific kinases.
In Vitro Kinase Activity Assay (Luminescence-Based)
Principle: This assay measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal.[15]
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO.[15]
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase of interest (e.g., a panel of cancer-related kinases) to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.[15]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.[15]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete remaining ATP.[15]
-
Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[15]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value for each kinase.
-
| Kinase Target | This compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) (Control) |
| Kinase A | Experimental Value | 5 |
| Kinase B | Experimental Value | 10 |
| Kinase C | Experimental Value | 20 |
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, apoptotic potential, and kinase inhibitory activity, researchers can gain critical insights into its therapeutic promise. Positive results from these assays would warrant further investigation, including cell cycle analysis, western blotting for key signaling proteins, and ultimately, in vivo studies to assess efficacy and safety in preclinical models.
References
- 1. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of benzo-[ d ]-imidazo-[2,1- b ]-thiazole and imidazo-[2,1- b ]-thiazole carboxamide triazole derivatives ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03318F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. japsonline.com [japsonline.com]
- 11. atcc.org [atcc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 6-bromo-7-nitro-1H-benzo[d]imidazole Derivatives in Material Science
For: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazole derivatives represent a privileged scaffold in medicinal chemistry and, increasingly, in material science.[1] Their rigid, planar structure, coupled with a rich electron system, provides a versatile platform for developing materials with tailored electronic and optical properties. This guide focuses on the material science applications of 6-bromo-7-nitro-1H-benzo[d]imidazole and its derivatives. The introduction of electron-withdrawing nitro (-NO₂) and bromo (-Br) groups onto the benzimidazole core is anticipated to significantly modulate its electronic structure, leading to promising applications in corrosion inhibition, photophysics, and nonlinear optics. While direct experimental data for this specific derivative is limited, this document leverages established principles from analogous compounds to provide a robust framework for its synthesis, characterization, and application.
Theoretical Framework: The Influence of Bromo and Nitro Substituents
The material properties of this compound are dictated by the interplay of the benzimidazole core and its substituents. The nitro group, being strongly electron-withdrawing, is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), potentially enhancing the molecule's ability to accept electrons.[2] This characteristic is particularly relevant for applications in organic electronics and as a corrosion inhibitor. Conversely, the bromo substituent, through the heavy-atom effect, can influence the photophysical properties by promoting intersystem crossing, which may enhance phosphorescence.[3][4]
Synthesis of this compound
A plausible synthetic route for this compound involves the condensation of a substituted o-phenylenediamine with a one-carbon source, followed by nitration or bromination, or starting with an already substituted o-phenylenediamine. A proposed two-step synthesis is outlined below, based on established methods for similar benzimidazole derivatives.[5][6]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Materials:
-
3-Bromo-4,5-diaminonitrobenzene
-
Formic acid (98-100%)
-
Hydrochloric acid (optional, as catalyst)
-
Sodium bicarbonate (saturated solution)
-
Ethanol
-
Activated carbon
Procedure:
-
In a round-bottom flask, dissolve 3-Bromo-4,5-diaminonitrobenzene (1.0 eq.) in an excess of formic acid (approximately 10 volumes).
-
Optionally, add a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate should form.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude product.
-
For purification, recrystallize the crude product from a suitable solvent such as ethanol, using activated carbon to remove colored impurities if necessary.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Application Area 1: Corrosion Inhibition
Benzimidazole derivatives are effective corrosion inhibitors for various metals and alloys in acidic media. Their mechanism of action involves adsorption onto the metal surface, forming a protective barrier that impedes the corrosion process. The presence of heteroatoms (N) and the π-electron system of the aromatic rings facilitates this adsorption.[7] The electron-withdrawing nature of the nitro group in this compound is expected to enhance its adsorption and, consequently, its inhibition efficiency.[2]
Protocol 2: Evaluation of Corrosion Inhibition Performance
Materials:
-
Mild steel coupons (e.g., 1 cm x 1 cm x 0.1 cm)
-
1 M Hydrochloric acid (HCl) solution
-
This compound (inhibitor)
-
Acetone
-
Emery paper (various grades)
-
Potentio/galvanostat for electrochemical measurements
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with emery paper of increasing grit size, then degrease with acetone, wash with deionized water, and dry.
-
Weight Loss Measurements:
-
Weigh the prepared coupons accurately.
-
Immerse the coupons in 1 M HCl solution with and without various concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm) for a specified period (e.g., 24 hours) at room temperature.
-
After immersion, remove the coupons, wash them with a cleaning solution (e.g., Clarke's solution), rinse with deionized water and acetone, dry, and reweigh.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (mm/year) = (87.6 × W) / (D × A × T)
-
IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100 (where W is the weight loss in mg, D is the density of the metal in g/cm³, A is the area of the coupon in cm², and T is the immersion time in hours).
-
-
-
Electrochemical Measurements:
-
Use a standard three-electrode cell setup with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Perform potentiodynamic polarization studies by scanning the potential from -250 mV to +250 mV versus the open circuit potential (OCP) at a scan rate of 1 mV/s.
-
Conduct Electrochemical Impedance Spectroscopy (EIS) measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz with a 10 mV amplitude sinusoidal perturbation.
-
Expected Data and Interpretation
| Technique | Parameters Measured | Interpretation for Effective Inhibition |
| Weight Loss | Corrosion Rate (CR), Inhibition Efficiency (IE%) | Lower CR and higher IE% with increasing inhibitor concentration. |
| Potentiodynamic Polarization | Corrosion Potential (Ecorr), Corrosion Current Density (Icorr) | A significant decrease in Icorr. A shift in Ecorr indicates whether the inhibitor is anodic, cathodic, or mixed-type. |
| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct), Double Layer Capacitance (Cdl) | An increase in Rct and a decrease in Cdl, indicating the formation of a protective film on the metal surface. |
Application Area 2: Photophysical and Nonlinear Optical (NLO) Properties
The extended π-conjugated system of benzimidazole derivatives makes them candidates for applications in organic electronics and nonlinear optics.[8] The introduction of a bromo group can enhance intersystem crossing and potentially lead to phosphorescence, while the electron-withdrawing nitro group can create a donor-acceptor system, which is beneficial for NLO properties.[9][10]
Protocol 3: Characterization of Photophysical Properties
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, ethanol)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Solution Preparation: Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., 10⁻⁵ to 10⁻⁶ M).
-
UV-Vis Absorption Spectroscopy: Record the absorption spectra of the solutions to determine the absorption maxima (λ_max) and molar absorptivity (ε).
-
Fluorescence Spectroscopy:
-
Record the emission spectra by exciting at the absorption maxima.
-
Determine the fluorescence quantum yield (Φ_f) using a standard fluorophore (e.g., quinine sulfate in 0.1 M H₂SO₄) with a known quantum yield.
-
Investigate the solvatochromic effect by plotting the Stokes shift against the solvent polarity function.
-
Protocol 4: Evaluation of Second-Order Nonlinear Optical (NLO) Properties (Theoretical)
Due to the complexity of experimental NLO measurements, a computational approach using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) is a valuable first step.[11][12]
Computational Details:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: DFT with a suitable functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Calculations:
-
Geometry optimization to find the ground-state structure.
-
Frequency calculations to confirm the structure is a true minimum.
-
Calculation of the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β).
-
TD-DFT calculations to simulate the UV-Vis absorption spectrum and analyze the nature of electronic transitions.
-
Workflow for Computational NLO Property Evaluation
Caption: Computational workflow for evaluating the NLO properties of this compound.
Conclusion
While this compound is a relatively unexplored compound in material science, its structural features suggest significant potential. The protocols outlined in this guide provide a comprehensive framework for its synthesis and for the systematic investigation of its properties as a corrosion inhibitor and as a photophysically active and NLO material. The insights gained from these studies will not only elucidate the fundamental properties of this specific derivative but also contribute to the broader understanding and development of advanced benzimidazole-based materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of bromine as heavy atom in photophysical properties of <i>trans</i>-(N-heterocyclic carbene)Pt(II) acetylide complex [morressier.com]
- 4. Bromo‐Heptahelicene‐Bis‐Thiadiazole: Photophysics, Chiroptics, and Excited‐State Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantum chemical study of benzimidazole derivatives to tune the second-order nonlinear optical molecular switching by proton abstraction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes & Protocols: Strategic Derivatization of 6-Bromo-7-nitro-1H-benzo[d]imidazole for Biological Screening Libraries
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2][3] The specific derivative, 6-bromo-7-nitro-1H-benzo[d]imidazole, presents a unique trifecta of reactive sites, making it an exceptionally versatile starting material for the construction of diverse chemical libraries aimed at biological screening. The electron-withdrawing nature of the nitro group, combined with the strategic placement of the bromo substituent and the reactive imidazole N-H, provides orthogonal handles for systematic chemical modification. This guide details the scientific rationale and step-by-step protocols for derivatizing this core scaffold through N-alkylation, palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution, followed by characterization and application in biological screening assays.
The Strategic Value of the this compound Scaffold
The therapeutic potential of benzimidazole derivatives is vast, spanning anticancer, antimicrobial, antiviral, and anti-inflammatory applications.[4][5][6][7] The this compound scaffold is particularly promising for several reasons:
-
Structural Mimicry: The benzimidazole core is structurally analogous to purine, a fundamental component of nucleic acids, allowing it to interact with a wide array of biological targets.[4]
-
Modulation of Physicochemical Properties: The nitro and bromo groups significantly alter the electronic properties of the benzimidazole ring system, influencing its pKa and potential for hydrogen bonding and π-π stacking interactions—key determinants of drug-target binding.[3]
-
Orthogonal Chemical Handles: The scaffold offers three distinct and chemoselectively addressable positions for derivatization, enabling a combinatorial approach to library synthesis.
Caption: Key reactive sites on the core scaffold enabling orthogonal derivatization strategies.
Derivatization Protocols & Methodologies
Strategy 1: N-Alkylation of the Imidazole Ring
Scientific Rationale: Alkylation at the N-1 position is a fundamental strategy to introduce a wide variety of substituents that can modulate lipophilicity, solubility, and steric interactions with target proteins.[8] This transformation typically proceeds by deprotonation of the acidic N-H proton with a base, followed by nucleophilic attack on an alkyl halide.[9] The choice of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF ensures complete deprotonation and prevents competing side reactions.
Protocol: General Procedure for N-Alkylation
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).
-
Solvation: Add anhydrous N,N-dimethylformamide (DMF) (approx. 0.1 M concentration). Cool the mixture to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.) portion-wise over 10 minutes. Caution: NaH reacts violently with water, generating flammable H₂ gas.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of the benzimidazole may be observed.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous phase).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]
Caption: General workflow for the N-alkylation of the benzimidazole scaffold.
Strategy 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
Scientific Rationale: The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed method for forming C-C bonds, particularly between sp²-hybridized carbons.[11][12] It enables the introduction of a vast array of aryl and heteroaryl moieties at the C-6 position, dramatically increasing the structural complexity and potential for new biological interactions. The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with a boronic acid derivative, and reductive elimination to form the product and regenerate the catalyst.[13] The base is crucial for activating the boronic acid for the transmetalation step.[12]
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To a dry reaction flask, add the N-protected 6-bromo-7-nitro-benzimidazole (1.0 eq.), the arylboronic acid (1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).[14]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium source and ligand (e.g., Pd(OAc)₂/SPhos, 2-5 mol%).[11]
-
Inerting: Seal the flask, evacuate, and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Solvation: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).
-
Reaction: Heat the mixture to 80-110 °C and stir for 2-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[15]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategy 3: Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group
Scientific Rationale: The C-7 position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the nitro group and the fused benzimidazole ring system.[16] This allows for the direct displacement of the nitro group by strong nucleophiles, a reaction known as Nucleophilic Aromatic Substitution (SNAr). This pathway is particularly favorable when the nitro group is ortho or para to other activating groups.[16] This method provides a direct route to introduce oxygen, nitrogen, or sulfur nucleophiles at the C-7 position.
Protocol: General Procedure for SNAr
-
Preparation: In a sealed reaction vessel, dissolve the this compound derivative (1.0 eq.) in an aprotic polar solvent such as DMF or DMSO.
-
Reagents: Add the nucleophile (e.g., sodium methoxide, piperidine, sodium thiophenoxide) (2.0-3.0 eq.) and a base such as potassium carbonate (K₂CO₃) (2.0 eq.) if the nucleophile is not already in its salt form.
-
Reaction: Heat the mixture to a temperature between 80 °C and 150 °C. The optimal temperature will depend on the nucleophilicity of the attacking species and may require optimization.
-
Monitoring: Track the reaction's progress via LC-MS, monitoring for the disappearance of starting material.
-
Work-up: After cooling, pour the reaction mixture into water and neutralize with a mild acid (e.g., 1M HCl) if necessary.
-
Extraction & Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers, dry, concentrate, and purify via column chromatography.
Characterization of Synthesized Derivatives
Unambiguous structural confirmation is critical. A combination of spectroscopic methods should be employed.[17]
-
¹H NMR Spectroscopy: Provides information on the proton environment. Key signals for the parent scaffold are often found in specific regions.[18]
-
¹³C NMR Spectroscopy: Confirms the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight of the product, confirming the success of the derivatization. High-Resolution Mass Spectrometry (HRMS) provides the exact mass for elemental composition confirmation.[10]
Table 1: Representative ¹H NMR Data for Benzimidazole Derivatives in DMSO-d₆
| Proton(s) | Typical Chemical Shift (δ, ppm) | Multiplicity | Rationale for Shift |
| Imidazole N-H | 12.0 - 13.6 | Broad Singlet | Deshielded due to aromaticity and hydrogen bonding with solvent.[18] |
| Imidazole C2-H | 8.0 - 8.5 | Singlet | Acidic proton, deshielded by adjacent nitrogen atoms. |
| Aromatic H-4 | 7.8 - 8.2 | Doublet | Deshielded by the adjacent nitro group. |
| Aromatic H-5 | 7.4 - 7.7 | Doublet | Coupled to the H-4 proton. |
| N-CH₂-Ar (benzyl) | 5.3 - 5.8 | Singlet | Characteristic shift for benzylic protons attached to nitrogen. |
Application in Biological Screening
Once a library of derivatives is synthesized and characterized, the next step is to evaluate their biological activity. Given the prevalence of benzimidazoles as anticancer agents, a primary screen for cytotoxicity against various cancer cell lines is a logical starting point.[19][20][21]
Protocol: General Procedure for MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized benzimidazole derivatives in cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified, 5% CO₂ atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).[22]
Caption: A tiered workflow for the biological screening of a new chemical library.
Conclusion
The this compound scaffold is an outstanding starting point for the development of novel, biologically active molecules. Its strategically positioned functional groups allow for a systematic and diverse derivatization approach using well-established, high-yielding chemical reactions. By following the detailed protocols for N-alkylation, Suzuki coupling, and SNAr, researchers can efficiently generate extensive libraries. Subsequent characterization and systematic biological screening, such as the MTT assay, can rapidly identify promising hit compounds for further development in drug discovery programs.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. isca.me [isca.me]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ymerdigital.com [ymerdigital.com]
- 20. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-bromo-7-nitro-1H-benzo[d]imidazole
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for the synthesis of 6-bromo-7-nitro-1H-benzo[d]imidazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Our goal is to provide in-depth, field-proven insights into the common challenges encountered during its synthesis, with a specific focus on the formation and mitigation of side products.
Introduction: The Synthetic Challenge
The synthesis of this compound is a nuanced process, typically involving the electrophilic nitration of a 6-bromo-1H-benzo[d]imidazole precursor. While seemingly straightforward, the reaction's success hinges on precise control over regioselectivity and reaction conditions. The two substituents on the benzene moiety—the electron-withdrawing bromine atom and the fused imidazole ring—exert competing electronic and steric influences. This interplay is the primary source of side product formation, leading to challenges in purification and reduced yields. This guide provides a structured approach to troubleshooting these issues.
Plausible Synthetic Workflow
The most common route involves the nitration of 6-bromo-1H-benzimidazole. This precursor can either be purchased or synthesized. The critical step is the regioselective introduction of the nitro group at the C-7 position.
Troubleshooting Guide: Side Product Formation
This section addresses the most common issues related to impurities and side products in a direct question-and-answer format.
Question 1: My analysis (¹H NMR, LC-MS) shows a mixture of nitro-isomers. Why is the nitration not selective for the C-7 position, and how can I improve it?
Answer: This is the most prevalent challenge and stems from the directing effects of the substituents on the benzimidazole ring. The nitration of 6-bromo-1H-benzimidazole is a classic electrophilic aromatic substitution (EAS) reaction.[1]
Causality:
-
Directing Effects: The fused imidazole ring is an activating group that directs electrophiles to its ortho positions (C-4 and C-7). The bromine at C-6 is a deactivating but ortho-, para-directing group. The desired C-7 position is ortho to both the activating imidazole and the bromine. However, the C-4 and C-5 positions are also activated and can undergo nitration, leading to isomeric impurities like 6-bromo-4-nitro- and 6-bromo-5-nitro-1H-benzo[d]imidazole.
-
Steric Hindrance: The C-7 position is sterically hindered by the adjacent bulky bromine atom. While electronically favored, this steric clash can allow the less-hindered C-4 and C-5 positions to compete, especially under aggressive reaction conditions.[1]
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C during the addition of the nitrating agent. Nitration is highly exothermic; elevated temperatures provide the activation energy needed to overcome steric hindrance, favoring the formation of undesired isomers.
-
Choice of Nitrating Agent: Use a milder nitrating agent. Instead of concentrated or fuming nitric acid, consider using potassium nitrate (KNO₃) in concentrated sulfuric acid. This combination generates the nitronium ion (NO₂⁺) in situ at a more controlled rate.
-
Slow, Dropwise Addition: Add the nitrating agent (or the substrate solution) very slowly to the reaction mixture. This maintains a low concentration of the electrophile, favoring the most electronically activated and accessible site and minimizing side reactions.
Question 2: I'm observing a byproduct with a mass corresponding to a di-nitro compound. How can I prevent this over-nitration?
Answer: The formation of di-nitro-bromo-benzimidazole derivatives occurs when the reaction conditions are too harsh, causing a second electrophilic substitution on the already nitrated product.
Causality: The initial product, this compound, is significantly deactivated towards further nitration. However, forcing conditions can overcome this energy barrier.
| Parameter | Standard Conditions | Forcing Conditions (Cause Over-Nitration) |
| Temperature | 0–10 °C | > 25 °C or Room Temperature |
| Nitrating Agent | 1.0–1.2 equivalents | > 1.5 equivalents or Fuming HNO₃ |
| Reaction Time | 1–4 hours | > 12 hours or overnight |
Solutions:
-
Use Stoichiometric Reagents: Carefully measure and use only a slight excess (1.05-1.1 equivalents) of the nitrating agent.
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. Quench the reaction as soon as the starting material is no longer visible to prevent the formation of subsequent products.
-
Control Reaction Time and Temperature: Adhere strictly to the recommended reaction time and temperature profile. Do not leave the reaction to stir indefinitely.
Question 3: My work-up yields a dark, tarry, or polymeric substance with very little of the desired product. What happened?
Answer: This indicates product degradation. Benzimidazoles, while aromatic, can be susceptible to decomposition under strongly acidic and oxidative conditions, especially at elevated temperatures.
Causality:
-
Runaway Reaction: A loss of temperature control can cause the reaction to accelerate, leading to rapid decomposition.
-
Improper Quenching: Adding water or base too quickly to a concentrated, hot acid mixture can cause a violent exothermic release, "cooking" the product.
Solutions:
-
Controlled Quenching Protocol: Always quench the reaction by pouring the cold (0-5 °C) reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This dissipates the heat of dilution safely.
-
Careful Neutralization: After quenching in ice, neutralize the acidic solution slowly. Add a saturated solution of a weak base like sodium bicarbonate (NaHCO₃) portion-wise until the pH is approximately 7. This should be done in an ice bath to manage the heat generated during neutralization.[2]
-
Ensure Purity of Starting Materials: Impurities in the starting 6-bromo-1H-benzimidazole can sometimes act as catalysts for decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to identify and quantify isomeric side products? A1: A combination of techniques is ideal. ¹H NMR is excellent for identifying isomers, as the coupling constants and chemical shifts of the aromatic protons will be distinct for each substitution pattern. LC-MS (Liquid Chromatography-Mass Spectrometry) is invaluable for separating the isomers and confirming that they have the same mass-to-charge ratio (m/z), confirming their isomeric nature.
Q2: How can I effectively purify the target compound away from these side products? A2: Column chromatography on silica gel is the most effective method.[3] Use a gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate or adding methanol). The different isomers will have slightly different polarities, allowing for their separation. Recrystallization can also be effective if one isomer is significantly more abundant than the others, but it is often less successful at removing close-eluting isomers.[3]
Q3: Is it better to brominate 7-nitro-1H-benzimidazole or nitrate 6-bromo-1H-benzimidazole? A3: Nitrating 6-bromo-1H-benzimidazole is generally the preferred route. A nitro group is strongly deactivating, which would make a subsequent bromination reaction very difficult and require harsh conditions. Bromination is typically performed on an activated or moderately deactivated ring. Starting with the brominated precursor allows for a more controlled final nitration step.
Recommended Experimental Protocol
This protocol for the nitration of 6-bromo-1H-benzimidazole is optimized to minimize side product formation.
Materials:
-
6-Bromo-1H-benzimidazole (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Potassium Nitrate (KNO₃, 1.05 eq)
-
Deionized Water
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-bromo-1H-benzimidazole in concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.
-
Preparation of Nitrating Agent: In a separate beaker, dissolve potassium nitrate (1.05 eq) in a minimal amount of concentrated sulfuric acid.
-
Addition: Transfer the KNO₃/H₂SO₄ solution to the dropping funnel. Add the solution dropwise to the stirred benzimidazole solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 2-3 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane). The product spot should be more polar than the starting material.
-
Quenching: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a large beaker filled with crushed ice and water, stirring vigorously. A precipitate should form.
-
Neutralization: Continue stirring the slurry in an ice bath and slowly add saturated NaHCO₃ solution until the pH of the mixture reaches ~7.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts.
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to separate isomers and other impurities. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
References
Technical Support Center: Navigating Reactions of 6-bromo-7-nitro-1H-benzo[d]imidazole
Welcome to the technical support center for 6-bromo-7-nitro-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for common reactions involving this versatile chemical intermediate. The unique arrangement of the bromo and nitro substituents on the benzimidazole core presents both opportunities for diverse functionalization and specific challenges in reaction control. This document provides a structured question-and-answer format to address these issues head-on, grounded in established chemical principles and supported by scientific literature.
Section 1: Synthesis of this compound
The successful functionalization of this compound begins with its efficient and pure synthesis. This section addresses common hurdles in its preparation.
Q1: What is a reliable method for the synthesis of this compound, and what are the common pitfalls?
A reliable synthetic route typically involves a two-step process: the formation of the benzimidazole core followed by nitration. A common starting material is a substituted o-phenylenediamine.
Step 1: Benzimidazole Ring Formation. The condensation of 4-bromo-1,2-phenylenediamine with formic acid is a standard method to form the 6-bromobenzimidazole intermediate.[1]
Step 2: Nitration. Subsequent nitration of 6-bromobenzimidazole yields the desired this compound. The directing effects of the imidazole ring and the bromine atom are crucial in determining the position of nitration.
Common Problems & Troubleshooting:
-
Low Yield in Cyclization: Incomplete reaction or side product formation can lower the yield of 6-bromobenzimidazole. Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). If necessary, increasing the reaction time or temperature can drive the reaction forward.[1]
-
Isomer Formation during Nitration: The nitration of 6-bromobenzimidazole can potentially lead to the formation of other nitro-isomers. Careful control of reaction conditions (temperature, nitrating agent concentration) is critical for regioselectivity. Purification by column chromatography may be necessary to separate the desired 7-nitro isomer from others.
-
Over-Nitration: Using an excess of the nitrating agent or harsh reaction conditions can lead to the introduction of multiple nitro groups. It is advisable to use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature.
Illustrative Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position serves as a versatile handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Q2: I am observing significant dehalogenation (loss of bromine) in my Suzuki-Miyaura coupling reaction with this compound. How can I prevent this?
Dehalogenation is a frequent side reaction in palladium-catalyzed couplings of electron-deficient aryl halides, especially those with N-H containing heterocycles.[2] The unprotected N-H group of the benzimidazole can interact with the palladium catalyst, promoting reductive dehalogenation.
Troubleshooting Strategies:
| Factor | Potential Cause of Dehalogenation | Suggested Solution |
| N-H Acidity | The acidic proton of the imidazole ring can interfere with the catalytic cycle. | Protect the benzimidazole nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. This can significantly suppress dehalogenation.[2] |
| Ligand Choice | Insufficiently electron-rich or bulky ligands may not stabilize the palladium center effectively, leading to side reactions. | Use bulky, electron-rich phosphine ligands like SPhos or XPhos, which have shown success in coupling reactions of unprotected azole halides.[2] |
| Base Strength | Strong bases can promote the dehalogenation pathway. | Consider using a weaker base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2][3] |
| Solvent | The solvent can influence the reaction outcome. | While aprotic polar solvents like dioxane or DMF are common, switching to a less polar solvent like toluene may reduce dehalogenation in some cases.[2] |
Q3: My Suzuki-Miyaura coupling is not proceeding to completion, and I observe catalyst deactivation. What could be the cause?
The unprotected N-H group of the benzimidazole can act as a ligand for the palladium catalyst, leading to the formation of inactive catalyst species and inhibiting the reaction.[3]
Troubleshooting Steps:
-
N-Protection: As with dehalogenation, protecting the imidazole nitrogen with a group like Boc is the most effective strategy to prevent catalyst inhibition.[2]
-
Catalyst and Ligand Selection: The use of pre-catalysts, such as XPhos Pd G4, can be beneficial in challenging Suzuki couplings.[1] These are often more robust and efficient.
-
Reaction Conditions: Ensure that the reaction is performed under strictly anhydrous and oxygen-free conditions, as both can contribute to catalyst deactivation. Degassing the solvent and using an inert atmosphere (argon or nitrogen) are crucial.
Logical Workflow for Troubleshooting Suzuki Coupling:
Caption: Troubleshooting logic for Suzuki-Miyaura coupling reactions.
Section 3: Reduction of the Nitro Group
The reduction of the 7-nitro group to an amino group is a key transformation for accessing a range of functionalized benzimidazoles. However, this reaction must be performed with care to avoid undesired side reactions.
Q4: I am attempting to reduce the nitro group to an amine, but I am also losing the bromine substituent (hydrodebromination). How can I achieve chemoselective reduction?
Hydrodebromination is a common side reaction during the catalytic hydrogenation of aromatic bromides. The choice of reducing agent and reaction conditions is critical for achieving chemoselective reduction of the nitro group while preserving the C-Br bond.
Recommended Chemoselective Reduction Methods:
| Method | Reagents | Key Advantages & Considerations |
| Metal-Free Reduction | Tetrahydroxydiboron and 4,4'-bipyridine | Excellent chemoselectivity, tolerating halogens and other sensitive functional groups. The reaction is rapid and occurs at room temperature.[4] |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O in ethanol or ethyl acetate | A classic and reliable method for nitro group reduction that is generally compatible with aryl bromides. |
| Iron in Acetic Acid | Fe powder in acetic acid | A cost-effective and mild method that often preserves halogen substituents. |
Methods to Avoid or Use with Caution:
-
Catalytic Hydrogenation (e.g., Pd/C, H₂): This method is highly prone to causing hydrodebromination, especially with palladium catalysts. If this method is necessary, careful screening of catalysts (e.g., PtO₂) and additives may be required.
Experimental Protocol for Chemoselective Nitro Reduction:
A recommended protocol involves using tetrahydroxydiboron as the reducing agent.[4]
-
To a solution of this compound in DMF, add 4,4'-bipyridine (catalytic amount) and tetrahydroxydiboron.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a short period.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the resulting 6-bromo-1H-benzo[d]imidazol-7-amine by column chromatography or recrystallization.
Section 4: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group at the 7-position strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).
Q5: In an SNAr reaction on this compound, which group is more likely to be displaced: the bromo or the nitro group?
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex.[5] The stability of this intermediate is enhanced by electron-withdrawing groups. Both the bromo and nitro groups can act as leaving groups.
-
Activation: The nitro group is a much stronger activating group for SNAr than the bromo group. It significantly lowers the energy of the Meisenheimer complex intermediate.
-
Leaving Group Ability: Generally, the nitro group is a poorer leaving group than bromide. However, in highly activated systems, displacement of the nitro group can occur.[3]
Controlling Regioselectivity:
The regioselectivity of nucleophilic attack can be influenced by the reaction conditions and the nature of the nucleophile.
-
Displacement of Bromine: For most common nucleophiles, substitution at the 6-position (displacement of the bromide) is the more probable outcome due to the better leaving group ability of bromide.
-
Displacement of the Nitro Group: Displacement of the nitro group is less common but can be favored under specific conditions, such as with certain soft nucleophiles or through intramolecular reactions.[3]
It is advisable to perform small-scale test reactions and use analytical techniques like NMR and mass spectrometry to confirm the structure of the product.
Section 5: Purification Strategies
The presence of multiple functional groups and the potential for isomer formation can complicate the purification of this compound and its derivatives.
Q6: I am struggling to purify my crude this compound. What are the best practices?
A combination of recrystallization and column chromatography is often the most effective approach.
Troubleshooting Purification:
| Problem | Possible Cause | Suggested Solution |
| Persistent Impurities after Recrystallization | Impurities have similar solubility to the product. | Use a different solvent system for recrystallization. If this fails, column chromatography is recommended. |
| Poor Separation in Column Chromatography | Inappropriate eluent system. | Optimize the eluent system using TLC to achieve a good separation of spots. A gradient elution (gradually increasing the polarity of the eluent) is often effective for separating closely related compounds. |
| Product is an Oil or Gummy Solid | Presence of impurities inhibiting crystallization. | Try triturating the crude material with a non-polar solvent like hexane to induce solidification. If the product has a low melting point, column chromatography is the preferred purification method. |
General Protocol for Column Chromatography:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the silica-adsorbed sample onto the top of the column.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
This technical guide provides a starting point for addressing common challenges in the chemistry of this compound. As with any chemical reaction, careful planning, monitoring, and optimization are key to success.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Intramolecular aromatic nucleophilic substitution of the benzimidazole-activated nitro group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature [organic-chemistry.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 6-bromo-7-nitro-1H-benzo[d]imidazole
Welcome to the technical support resource for the synthesis and optimization of 6-bromo-7-nitro-1H-benzo[d]imidazole . This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the synthesis, mechanism, and common challenges.
Q1: What is the standard synthetic route for this compound?
The most common and direct approach is the electrophilic nitration of the precursor, 6-bromo-1H-benzo[d]imidazole. This reaction falls under the category of electrophilic aromatic substitution. The key is to introduce a nitro group (NO₂) onto the benzimidazole ring, which already contains a bromine atom. The reaction is typically performed in a strong acidic medium.
The general transformation is as follows:
Q2: Why is isomer formation a significant challenge in this specific nitration?
Isomer control is the primary challenge. The benzimidazole ring system and the existing bromo substituent both influence the position of the incoming nitro group.
-
Directing Effects: The bromine atom is an ortho-, para- director, while the imidazole moiety's directing influence is more complex. In the strongly acidic conditions required for nitration, the imidazole ring is protonated, forming a benzimidazolium cation. This positively charged ring acts as a deactivating group, and quantum-chemical studies suggest it directs incoming electrophiles to the 4- or 7-positions.[1]
-
Expected Isomers: Given the starting material, 6-bromo-1H-benzo[d]imidazole, the main potential isomers from nitration are:
-
This compound (Desired Product)
-
6-bromo-5-nitro-1H-benzo[d]imidazole
-
6-bromo-4-nitro-1H-benzo[d]imidazole
-
The relative ratios of these isomers are highly dependent on the reaction conditions. Studies on similar halogenated benzimidazoles confirm that nitration often occurs at the position adjacent (ortho) to the imidazole ring.[2][3]
Q3: What are the most common nitrating agents for this reaction?
The choice of nitrating agent is critical for controlling the reaction's rate and selectivity. The most common systems involve generating the highly electrophilic nitronium ion (NO₂⁺).[4][5]
-
Nitric Acid/Sulfuric Acid (HNO₃/H₂SO₄): This is the classic and most potent nitrating mixture. Concentrated sulfuric acid protonates nitric acid, facilitating the formation of the nitronium ion.[5] It is highly effective but can be aggressive, potentially leading to over-nitration or degradation if not carefully controlled.
-
Potassium Nitrate/Sulfuric Acid (KNO₃/H₂SO₄): This system also generates the nitronium ion in situ and is often considered a milder, more controllable alternative to mixed acid.[6] It allows for more precise stoichiometry and can sometimes improve selectivity.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiment.
Problem 1: Low or No Yield of the Desired Product
A low yield is a common issue. The cause can often be traced back to starting materials, reaction conditions, or work-up procedures.
Below is a logical workflow to diagnose the root cause of a low yield.
Caption: Troubleshooting logic for addressing low product yield.
Problem 2: Formation of Multiple Products and Isomers
This is the most likely challenge. Your crude product will likely be a mixture of nitro-isomers. Separation and identification are key.
| Possible Cause | Suggested Solution & Rationale |
| High Reaction Temperature | High temperatures provide more energy, overcoming the activation barriers for the formation of less-favored isomers. Solution: Maintain a low temperature (e.g., 0-5 °C), especially during the addition of the nitrating agent, to enhance regioselectivity. |
| Incorrect Nitrating Agent/Ratio | An overly aggressive nitrating system (e.g., fuming nitric/sulfuric acid) can reduce selectivity. Solution: Use a milder system like KNO₃ in concentrated H₂SO₄.[6] Start with a stoichiometric amount (1.0-1.1 equivalents) of the nitrating agent to minimize both di-nitration and side reactions. |
| Reaction Time | Prolonged reaction times, even at low temperatures, can sometimes lead to the equilibration or degradation of products. Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to an acceptable level. |
Problem 3: Product Purification is Difficult
The synthesized isomers often have very similar polarities, making purification challenging.
| Issue | Suggested Solution & Protocol |
| Poor Separation by Column Chromatography | The similar polarity of 6-bromo-5-nitro, 6-bromo-7-nitro, and 6-bromo-4-nitro isomers makes baseline separation difficult. |
| Product Fails to Crystallize | The presence of isomeric impurities can inhibit the formation of a stable crystal lattice, resulting in an oil or amorphous solid. |
Part 3: Experimental Protocols
Protocol 1: Optimized Nitration using KNO₃/H₂SO₄
This protocol is adapted from general procedures for the nitration of halogenated benzimidazoles.[6]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 6-bromo-1H-benzo[d]imidazole (1.0 eq.).
-
Dissolution: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated sulfuric acid (H₂SO₄, ~10-20 volumes) while stirring until all the solid has dissolved. Maintain the temperature below 10 °C.
-
Nitration: Add potassium nitrate (KNO₃, 1.05 eq.) portion-wise over 30-60 minutes. Use a thermometer to ensure the internal temperature does not rise above 5 °C.
-
Reaction: Allow the mixture to stir at 0-5 °C for an additional 1-3 hours. Monitor the reaction's progress by taking small aliquots, quenching them in ice water, neutralizing, extracting with ethyl acetate, and analyzing by TLC.
-
Work-up: Once the reaction is complete, pour the acidic mixture slowly onto a large amount of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the cold aqueous solution by adding a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH reaches ~7-8. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water and then with a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the crude product under vacuum. The crude solid will be a mixture of isomers requiring further purification.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: First, determine an optimal solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The goal is to achieve good separation between the spots, with the desired product having an Rf value of approximately 0.2-0.4.[7]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (starting with the lowest polarity).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system. Collect fractions continuously.
-
Gradient Elution: Gradually and slowly increase the polarity of the eluent by increasing the percentage of the more polar solvent. This will help elute the more polar isomers.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired isomer.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Halogenation of Substituted Benzimidazoles. Nitration of the Resulting Halobenzimidazoles | Semantic Scholar [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 6-bromo-7-nitro-1H-benzo[d]imidazole
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the selective monobromination of 7-nitro-1H-benzo[d]imidazole. Our focus is to address the common and often yield-limiting side reaction of over-bromination, ensuring a robust and reproducible synthesis of the target compound, 6-bromo-7-nitro-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs)
Q1: Why is over-bromination a significant risk during the synthesis of this compound?
A1: The synthesis involves an electrophilic aromatic substitution (EAS) reaction on the 7-nitro-1H-benzo[d]imidazole core. While the nitro group is strongly deactivating, the benzimidazole ring system itself is moderately activated towards electrophilic attack. After the first bromine atom is introduced at the 6-position, the ring remains susceptible to a second electrophilic attack, leading to a dibrominated byproduct. This is especially true if the reaction conditions are not strictly controlled.
Q2: What is the single most critical parameter to control to prevent the formation of dibromo byproducts?
A2: Precise stoichiometric control of the brominating agent is the most critical factor. Using more than a slight excess (e.g., >1.1 equivalents) of the brominating agent dramatically increases the rate of the second bromination, leading to the formation of undesired dibromo-7-nitro-1H-benzo[d]imidazole. It is imperative to accurately calculate the molar equivalents of your brominating agent relative to the limiting starting material.
Q3: Which brominating agent is recommended for this specific transformation and why?
A3: N-Bromosuccinimide (NBS) is the preferred reagent over elemental bromine (Br₂). NBS is a milder and more selective source of electrophilic bromine.[1][2] Its use under controlled conditions, typically in polar solvents like acetic acid or acetonitrile, provides the desired monobrominated product with higher selectivity and yield.[1] Elemental bromine is a much more reactive and aggressive brominating agent, which significantly increases the likelihood of over-bromination and other side reactions.
Q4: How can I effectively monitor the reaction to avoid over-bromination?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress. A properly developed TLC plate will allow you to visualize the consumption of the starting material (7-nitro-1H-benzo[d]imidazole) and the appearance of the desired product (this compound). Crucially, it will also reveal the formation of any faster-moving (less polar) spots, which often correspond to the over-brominated byproduct. The reaction should be quenched as soon as the starting material is fully consumed to minimize the formation of this impurity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| TLC shows a significant spot for a dibrominated byproduct. | 1. Excess Brominating Agent: More than 1.1 equivalents of NBS were used. 2. Elevated Temperature: The reaction temperature was too high, increasing the rate of the second bromination. 3. Prolonged Reaction Time: The reaction was allowed to proceed long after the starting material was consumed. | 1. Verify Stoichiometry: Recalculate and carefully weigh your reagents. Aim for 1.0 to 1.05 equivalents of NBS. 2. Temperature Control: Perform the addition of NBS at a low temperature (0-5 °C) and allow the reaction to warm slowly to room temperature.[1] 3. TLC Monitoring: Monitor the reaction every 15-30 minutes and quench immediately upon consumption of the starting material. 4. Purification: For the current mixture, attempt separation using column chromatography with a carefully selected solvent gradient. |
| The reaction is sluggish or incomplete. | 1. Insufficient Brominating Agent: Less than 1.0 equivalent of NBS was used. 2. Low Reagent Quality: The NBS may have degraded over time. 3. Temperature Too Low: The reaction lacks the necessary activation energy to proceed. | 1. Use a Slight Excess: Increase the NBS stoichiometry to 1.05-1.1 equivalents. 2. Use Fresh Reagent: Use a fresh, unopened bottle of NBS or recrystallize the existing stock. 3. Gradual Warming: After the initial cold addition, allow the reaction to stir at room temperature for 1-3 hours to ensure completion.[3] |
| Multiple unidentified spots appear on the TLC plate. | 1. Aggressive Reagent: Use of elemental bromine (Br₂) instead of NBS. 2. Reaction Overheating: A runaway exotherm may have occurred, leading to decomposition. | 1. Switch to NBS: Discontinue the use of Br₂ and adopt a protocol using N-Bromosuccinimide for improved selectivity.[2] 2. Controlled Addition: Add the brominating agent slowly and dropwise while carefully monitoring the internal temperature of the reaction flask. |
The Underlying Chemistry: Controlling Electrophilic Aromatic Substitution
The bromination of 7-nitro-1H-benzo[d]imidazole is a classic example of electrophilic aromatic substitution (EAS) on a deactivated heterocyclic system. The foundational mechanism involves the generation of an electrophilic bromine species that attacks the electron-rich benzene portion of the molecule, forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate.[4][5] Aromaticity is then restored by the loss of a proton.
The regioselectivity and reactivity are governed by the electronic effects of the substituents:
-
The Nitro Group (-NO₂): This is a powerful electron-withdrawing group that deactivates the ring towards electrophilic attack through a strong resonance effect. It is a meta-director.[6]
-
The Fused Imidazole Ring: This ring system, as a whole, acts as an ortho-, para-director to the fused benzene ring, activating these positions relative to the meta positions.
The interplay of these effects directs the incoming electrophilic bromine to the C-6 position, which is ortho to the activating imidazole ring and meta to the deactivating nitro group. However, the initial product, this compound, is still susceptible to a second bromination, particularly if reaction conditions are not optimized for monosubstitution.
Caption: Reaction pathway for the bromination of 7-nitro-1H-benzo[d]imidazole.
Recommended Protocol for Selective Monobromination
This protocol is designed to maximize the yield of the desired monobrominated product while minimizing over-bromination.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-nitro-1H-benzo[d]imidazole (1.0 eq.) in glacial acetic acid (approximately 10-15 mL per gram of starting material).
-
Cooling: Cool the resulting solution in an ice-water bath to an internal temperature of 0-5 °C.
-
Reagent Preparation: In a separate container, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in a minimum amount of glacial acetic acid.
-
Slow Addition: Add the NBS solution to the cooled benzimidazole solution dropwise via an addition funnel over 30-60 minutes. It is critical to maintain the internal reaction temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature. Monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) until the starting material is no longer visible.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water (approx. 10 times the volume of acetic acid used).
-
Neutralization: Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is ~7-8.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Purification: Dry the crude solid under vacuum. If TLC indicates the presence of impurities, purify the product further via column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
References
- 1. Buy 2-Bromo-7-nitro-1H-benzo[d]imidazole [smolecule.com]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Scientist's Guide to Preventing Dehalogenation of 6-bromo-7-nitro-1H-benzo[d]imidazole
Welcome to the technical support center for researchers working with 6-bromo-7-nitro-1H-benzo[d]imidazole. As a Senior Application Scientist, I understand that this valuable synthetic intermediate presents a significant challenge: the undesired cleavage of the carbon-bromine bond during critical synthetic transformations. The electronic properties of the benzimidazole ring, combined with the potent electron-withdrawing nitro group, activate the C-Br bond, making it susceptible to reductive dehalogenation under various conditions.
This guide provides in-depth troubleshooting advice, validated protocols, and the mechanistic reasoning behind them to help you maintain the structural integrity of your molecule and achieve your desired synthetic outcomes.
Troubleshooting Guide: Common Dehalogenation Scenarios
This section addresses the most common experimental problems encountered with this compound, providing direct causes and actionable solutions.
Scenario A: Dehalogenation During Nitro Group Reduction
Question: I am attempting to reduce the nitro group to an amine using catalytic hydrogenation (e.g., H₂ with Pd/C), but my primary product is the dehalogenated 7-amino-1H-benzo[d]imidazole. Why is this happening and what is the solution?
Answer: This is a classic case of hydrodehalogenation , a common side reaction in catalytic hydrogenation. Palladium on carbon (Pd/C) is an exceptionally active catalyst that not only reduces the nitro group but also efficiently catalyzes the cleavage of aryl-halide bonds, particularly those activated by electron-withdrawing groups.[1][2] The hydrogen gas (H₂) serves as the reductant for both processes. The in-situ formation of the electron-donating amino group can further complicate selectivity in some systems.[3]
To achieve selective reduction of the nitro group while preserving the bromine substituent, you must switch to a milder, more chemoselective reduction method that does not rely on highly active hydrogenation catalysts.
Recommended Solutions:
-
Metal-in-Acid Reduction (Classic & Reliable): The use of metals like tin(II) chloride (SnCl₂) or iron powder (Fe) in an acidic medium is the most robust and widely recommended method.[1][2][4] These reagents are highly selective for the nitro group and do not typically affect aryl bromides.
-
Alternative Catalytic Hydrogenation Conditions: If catalytic hydrogenation is necessary, Raney Nickel is often a less aggressive catalyst than Pd/C for substrates where dehalogenation is a concern.[1][2] Another advanced strategy involves using hydrazine hydrate as a hydrogen source with Pd/C, where careful temperature control (often running the reaction at room temperature instead of reflux) can prevent dehalogenation.[3]
| Method | Reagents | Typical Solvents | Propensity for Dehalogenation | Key Considerations |
| Standard Catalytic Hydrogenation | H₂, 10% Pd/C | MeOH, EtOH, EtOAc | Very High | Avoid this method for this substrate.[1][2] |
| Alternative Catalytic Hydrogenation | H₂, Raney Nickel | MeOH, EtOH | Low to Moderate | A better catalytic option, but still requires screening.[1] |
| Transfer Hydrogenation | HCOONH₄, Pd/C | MeOH, EtOH | Moderate to High | Requires careful optimization of temperature and reaction time.[2][3] |
| Metal-in-Acid (Recommended) | SnCl₂·2H₂O | EtOH, EtOAc | Very Low | Highly chemoselective and tolerant of many functional groups.[2][5] |
| Metal-in-Acid (Recommended) | Fe powder, NH₄Cl or HCl | EtOH/H₂O, AcOH | Very Low | Cost-effective, robust, and highly selective method.[1][4][6] |
Scenario B: Dehalogenation During Palladium-Catalyzed Cross-Coupling Reactions
Question: During my Suzuki-Miyaura or Buchwald-Hartwig amination reaction, my starting material is consumed, but I observe a significant amount of the dehalogenated side-product, 7-nitro-1H-benzo[d]imidazole. What causes this and how can I optimize my reaction?
Answer: Hydrodehalogenation is a well-known competing pathway in palladium-catalyzed cross-coupling reactions.[7] It occurs when the organopalladium intermediate, formed after oxidative addition of your aryl bromide to the Pd(0) catalyst, is intercepted by a hydride source before it can undergo transmetalation (in Suzuki coupling) or react with the amine (in Buchwald-Hartwig amination).
The source of the hydride can be complex and depends on the specific reaction conditions. Potential sources include solvent molecules (e.g., alcohols), the phosphine ligand, the base, or trace amounts of water in the reaction.[7][8][9][10] The choice of catalyst, ligand, and base is therefore critical to favor the desired C-C or C-N bond formation over the undesired C-H bond formation.[11][12]
Recommended Optimization Strategies:
-
Ligand Selection is Key: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich, N-heterocyclic substrates like yours, standard ligands may be insufficient. Switch to modern, bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos . These ligands promote rapid reductive elimination and can outcompete the dehalogenation pathway.[11] N-heterocyclic carbene (NHC) ligands are also highly effective at preventing this side reaction.[12]
-
Re-evaluate Your Base: Strong bases like sodium tert-butoxide (NaOtBu) can sometimes accelerate dehalogenation.[13] Consider switching to a weaker inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[11]
-
Consider N-Protection: The acidic N-H proton on the benzimidazole ring can complicate the reaction by interacting with the base or catalyst. Protecting the nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can block these unwanted interactions and often leads to cleaner reactions and suppressed dehalogenation.[11]
Caption: A decision workflow for troubleshooting dehalogenation in cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical reason for the lability of the C-Br bond in this specific molecule? A1: The 7-nitro group is a powerful electron-withdrawing group that acts through both resonance and inductive effects. This depletes electron density from the aromatic ring system, making the carbon atom attached to the bromine more electrophilic and thus more susceptible to nucleophilic attack or oxidative addition to a low-valent metal catalyst like Palladium(0).
Q2: Which analytical techniques are best for detecting and quantifying the dehalogenated byproduct? A2: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal. LC-MS is excellent for quickly detecting the presence of the byproduct by its mass (a difference of ~79 Da for Br vs. H). ¹H NMR spectroscopy is the best method for quantifying the ratio of your desired product to the dehalogenated side-product by comparing the integration of unique proton signals for each compound.
Q3: Can solvent choice impact the extent of dehalogenation in cross-coupling reactions? A3: Yes, absolutely. Solvents can play a direct role. For example, protic solvents like alcohols can be a source of hydrides.[7] While common aprotic polar solvents like dioxane or DMF are often used, sometimes switching to a less polar solvent like toluene can reduce the rate of dehalogenation. It is a parameter worth screening during your optimization.
Validated Experimental Protocols
The following protocols are designed to serve as a robust starting point for your experiments, minimizing the risk of dehalogenation.
Protocol 1: Selective Nitro Group Reduction using Tin(II) Chloride
This protocol is highly effective for converting the nitro group to an amine without affecting the aryl bromide.[2]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol (or Ethyl Acetate)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (for extraction)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve the this compound (1.0 equiv) in absolute ethanol (approx. 10-15 mL per mmol of substrate).
-
Add tin(II) chloride dihydrate (4.0-5.0 equiv) to the solution in one portion.
-
Heat the reaction mixture to reflux (approx. 78 °C) under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.
-
Dilute the residue with ethyl acetate and cool in an ice bath.
-
Slowly and carefully add saturated aqueous NaHCO₃ solution with vigorous stirring until the pH of the aqueous layer is ~8. This will precipitate tin salts.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 7-amino-6-bromo-1H-benzo[d]imidazole.
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Hydrodehalogenation
This protocol uses a modern catalyst system known to suppress dehalogenation in challenging substrates.[11][14]
Materials:
-
This compound (or its N-protected analogue)
-
Boronic acid or ester coupling partner (1.2 equiv)
-
Pd₂(dba)₃ (Palladium catalyst, 2 mol%)
-
SPhos (Ligand, 4.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-Dioxane
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add the this compound (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (2 mol%) and SPhos (4.5 mol%) in a small amount of anhydrous dioxane.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.
-
Add the catalyst premix to the Schlenk tube via syringe, followed by additional anhydrous dioxane to reach a final concentration of ~0.1 M.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench with water.
-
Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent. Purify the crude product by flash column chromatography on silica gel.
Caption: The catalytic cycle showing the desired cross-coupling (blue/green) vs. the competing hydrodehalogenation (red).
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 8. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Enhancing the Solubility of 6-bromo-7-nitro-1H-benzo[d]imidazole
Welcome to the technical support guide for 6-bromo-7-nitro-1H-benzo[d]imidazole. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound's low aqueous solubility. Here, we provide troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure reliable and reproducible assay results.
Troubleshooting Guide: Compound Precipitation & Low Solubility
This section addresses specific issues you may encounter during your experiments. The Q&A format is designed to help you quickly identify and solve common problems.
Q1: My this compound won't dissolve in my aqueous assay buffer. What should I do first?
A: The primary issue is the compound's inherent hydrophobicity, a common characteristic of benzimidazole derivatives, which is further increased by the bromo and nitro functional groups. The first and most standard step is to use a strong, water-miscible organic solvent to create a high-concentration stock solution.
Primary Recommendation: Dimethyl Sulfoxide (DMSO).
Causality: DMSO is a highly polar, aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds.[1][2][3] It is the industry standard for creating stock solutions in drug discovery due to its high solvating power and miscibility with aqueous buffers.[2][4]
Actionable Steps:
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO.
-
Use gentle warming (37°C) or sonication to aid dissolution if necessary.
-
Once dissolved, dilute this stock solution into your final assay buffer. Crucially, ensure the final concentration of DMSO in your assay is low, typically below 0.5% , to avoid solvent-induced artifacts or cytotoxicity.[1][5][6]
Q2: I successfully dissolved the compound in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. Why is this happening and how can I fix it?
A: This is a classic case of a compound exceeding its kinetic solubility limit. A clear DMSO stock solution does not guarantee solubility in a predominantly aqueous environment.[5] The drastic change in solvent polarity upon dilution causes the compound to "crash out" of the solution.[5]
Troubleshooting Workflow:
Caption: A workflow for troubleshooting compound precipitation.
Solutions to Try:
-
Optimize Dilution: Instead of a single large dilution, perform serial dilutions in DMSO first, then add the final, lower concentration DMSO stock to the buffer. Always add the small volume of compound stock to the large volume of assay buffer while vortexing to maximize mixing and minimize localized high concentrations that promote precipitation.[7]
-
Use Co-solvents: A co-solvent is a water-miscible organic solvent added in small amounts to the final assay buffer to increase the solubility of a hydrophobic compound.[8][9] Common choices include Polyethylene Glycol 300/400 (PEG300/400), propylene glycol, or ethanol.[8][9]
-
Check Assay Buffer Components: The presence of proteins (like BSA or serum) in your assay buffer can help stabilize the compound and prevent precipitation. If your buffer is protein-free, consider adding 0.1% BSA.
Q3: My assay signal is weak or inconsistent. Could this be related to solubility?
A: Absolutely. If a compound is not fully dissolved, the actual concentration in solution is unknown and lower than intended, leading to weak, erratic, or non-reproducible results.[7][10] You may not always be able to see microscopic precipitation by eye.[7]
Diagnostic Steps:
-
Determine Kinetic Solubility: Perform a simple nephelometry or light-scattering experiment to determine the maximum soluble concentration of your compound in the final assay buffer. This will tell you the upper concentration limit for your experiments.
-
Sonication: In-well sonication can sometimes help redissolve compounds that have precipitated in the assay plate.[7]
-
Re-evaluate Controls: Ensure your vehicle control (buffer + same final DMSO concentration) gives a clean baseline. High signal variation across wells is a strong indicator of solubility issues.[10]
General FAQs
Q4: What are the best practices for preparing and storing a DMSO stock solution of this compound?
A: Proper handling of DMSO stocks is critical for data integrity.[7]
-
Use Anhydrous DMSO: DMSO is hygroscopic (absorbs water from the air). Water contamination can decrease the solubility of hydrophobic compounds over time. Use high-purity, anhydrous DMSO.[2]
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[1]
-
Filtration: For critical applications, you can filter the DMSO stock solution through a 0.22 µm PTFE (Teflon) syringe filter to remove any microscopic particulates.
Q5: Are there alternatives to DMSO if it interferes with my assay?
A: Yes, although DMSO is the most common, other solvents can be used. Their compatibility with your specific assay must be validated.
| Solvent | Key Properties | Considerations |
| Dimethylformamide (DMF) | Strong polar, aprotic solvent. | Higher toxicity than DMSO. May be more likely to interfere with biological assays. |
| N-Methyl-2-pyrrolidone (NMP) | Polar, aprotic solvent with high solvating power. | Often used in preclinical formulations. Check for assay compatibility. |
| Ethanol | Polar, protic solvent. | Generally less effective for highly hydrophobic compounds but can be a useful co-solvent. |
Q6: How can I use pH to improve the solubility of this compound?
A: The benzimidazole core contains nitrogen atoms that can be protonated. This ionization increases the polarity of the molecule, which can significantly enhance aqueous solubility.[11][12]
Causality: Benzimidazoles are weak bases. In an acidic environment (lower pH), the imidazole ring can accept a proton (H+), forming a positively charged cation. This charged species is generally much more soluble in water than the neutral form.[13][14]
Experimental Approach:
-
Prepare a set of assay buffers with varying pH values (e.g., pH 7.4, 6.5, 6.0, 5.5).
-
Attempt to dissolve the compound (from a DMSO stock) in each buffer.
-
Measure the solubility at each pH. You will likely observe increased solubility at a more acidic pH.
-
Crucially, you must confirm that the change in pH does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability).
Q7: What are cyclodextrins and how can they help solubilize my compound?
A: Cyclodextrins are cyclic oligosaccharides (sugar molecules) with a unique structure: a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) internal cavity.[15][16]
Mechanism of Action: The hydrophobic this compound molecule can fit inside the hydrophobic cavity of the cyclodextrin, forming an "inclusion complex."[15][17] The outside of this new complex is hydrophilic, allowing the entire package to dissolve readily in aqueous solutions.[16][17]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Commonly Used Cyclodextrins:
-
HP-β-CD (Hydroxypropyl-β-cyclodextrin): Widely used due to its high aqueous solubility and low toxicity.[15]
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin): Anionic derivative that can be particularly effective for positively charged compounds.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculate Mass: Determine the mass of this compound needed. (Molecular Weight: ~258.05 g/mol ).
-
Mass (mg) = 10 mmol/L * 0.25805 g/mmol * Volume (L)
-
-
Weigh Compound: Accurately weigh the calculated mass using a calibrated analytical balance and place it into a sterile, appropriate-sized glass vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.[1]
-
Dissolve: Cap the vial securely. Mix by vortexing. If needed, place the vial in a 37°C water bath or a sonicator for 5-10 minutes until all solid material is visibly dissolved.
-
Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light.[1]
Protocol 2: Kinetic Solubility Assessment using Nephelometry
This protocol helps determine the concentration at which your compound begins to precipitate in the final assay buffer.[5]
-
Prepare Compound Plate: In a 96-well plate (polypropylene), prepare a 2-fold serial dilution of your compound in 100% DMSO, starting from your highest concentration (e.g., 10 mM).
-
Prepare Assay Plate: Add your final assay buffer to the wells of a clear, flat-bottom 96-well plate.
-
Initiate Dilution: Using a multichannel pipette, transfer a small, fixed volume (e.g., 2 µL) from the compound plate to the assay plate. This creates a fixed dilution factor (e.g., 1:50 if adding to 98 µL of buffer).
-
Mix: Immediately mix the plate by gentle orbital shaking for 30-60 seconds.
-
Incubate: Let the plate stand at room temperature for 1-2 hours, protected from light.
-
Measure: Read the plate using a nephelometer or a plate reader capable of measuring light scattering (e.g., absorbance at 620 nm). The concentration at which the signal begins to rise sharply above the baseline indicates the onset of precipitation and defines the kinetic solubility limit.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elitebiogenix.com [elitebiogenix.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ジメチルスルホキシド Molecular Biology | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. ijpbr.in [ijpbr.in]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
Technical Support Center: Scale-Up Synthesis of 6-bromo-7-nitro-1H-benzo[d]imidazole
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 6-bromo-7-nitro-1H-benzo[d]imidazole. As a critical intermediate in pharmaceutical research, particularly in the development of novel therapeutics, mastering its synthesis at scale is paramount. This document provides in-depth technical guidance, addressing common challenges and offering field-proven solutions to ensure a safe, efficient, and reproducible scale-up process.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for planning and executing the synthesis.
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially viable approach is a two-step synthesis. The first step involves the formation of the benzimidazole core to create 6-bromo-1H-benzo[d]imidazole. The second, and most critical, step is the regioselective electrophilic nitration of this intermediate to introduce the nitro group at the C7 position. This sequence is generally preferred for scale-up because it avoids handling highly energetic nitro-diamino precursors and allows for better control over the challenging nitration step.
Q2: What are the paramount safety considerations when scaling up this synthesis?
A2: The primary hazard lies in the nitration step, which is highly exothermic and can lead to thermal runaway if not properly controlled.[1][2] Key safety protocols include:
-
Thermal Management: The reaction must be conducted in a vessel with efficient heat transfer capabilities and a robust cooling system. Gradual, controlled addition of the nitrating agent is mandatory.
-
Reagent Handling: Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents.[3][4] All personnel must use appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, lab coats, and face shields. Work should be performed in a well-ventilated fume hood or a dedicated reactor bay.[5]
-
Emergency Preparedness: An emergency plan must be in place to handle potential spills, runaway reactions, or unexpected gas evolution (NOx). This includes having appropriate neutralizing agents (e.g., sodium bicarbonate) and quench solutions readily available.[1][5]
-
Waste Disposal: Acidic and nitrated waste streams must be segregated and handled according to institutional and federal regulations. Never mix nitric acid waste with organic solvents, as this can lead to violent reactions.[5]
Q3: How can I effectively monitor the reaction progress?
A3: Thin-Layer Chromatography (TLC) is the most common method for at-a-glance monitoring at the lab scale. A typical eluent system is a mixture of ethyl acetate and petroleum ether. For more quantitative analysis, especially during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended. It provides precise data on the consumption of starting material and the formation of the product and any side products.
Q4: What are the common side products or impurities I should anticipate?
A4: The most common impurities arise from the nitration step and include:
-
Regioisomers: The formation of 6-bromo-5-nitro-1H-benzo[d]imidazole is the most likely isomeric impurity. Its formation is temperature-dependent.
-
Over-nitration Products: Dinitro-substituted benzimidazoles can form if the reaction conditions are too harsh or if an excess of the nitrating agent is used.
-
Unreacted Starting Material: Incomplete conversion will leave residual 6-bromo-1H-benzo[d]imidazole.
-
Degradation Products: Oxidative degradation can occur if the temperature is not strictly controlled.
Q5: What are the most effective methods for purifying the final product at scale?
A5: Purification strategies depend on the impurity profile.
-
Recrystallization: This is the preferred method for large-scale purification due to its cost-effectiveness. A thorough solvent screen is necessary to find a system that provides good recovery and effectively removes key impurities.[6] Common solvents include ethanol, methanol, or ethyl acetate.
-
Column Chromatography: While effective, silica gel chromatography is often less economical for large quantities. It is typically reserved for instances where recrystallization fails to provide the desired purity or for purifying smaller batches of high-value material.[7]
Section 2: Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific equipment and scale.
Protocol 1: Synthesis of 6-bromo-1H-benzo[d]imidazole (Precursor)
This procedure is adapted from established methods for benzimidazole synthesis.[8][9]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-1,2-phenylenediamine (1.0 eq.).
-
Reagent Addition: Add formic acid (10 volumes) to the flask.
-
Reaction Conditions: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 2-4 hours. Monitor the reaction's completion by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water.
-
Neutralization: Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8. The product will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water and dry under vacuum to yield 6-bromo-1H-benzo[d]imidazole.
Protocol 2: Nitration to form this compound (Lab Scale)
WARNING: This reaction is highly exothermic and generates toxic fumes. It must be performed in a chemical fume hood with access to emergency safety equipment.
-
Acid Mixture Preparation: In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄, 5 volumes). Cool the flask in an ice/salt bath to below 0 °C.
-
Nitrating Agent: Slowly add fuming nitric acid (HNO₃, 1.1 eq.) to the cold sulfuric acid via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Substrate Addition: Once the acid mixture is prepared and cooled, slowly add the 6-bromo-1H-benzo[d]imidazole (1.0 eq.) in small portions, maintaining the internal temperature between 0 and 5 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is also exothermic.
-
Neutralization & Isolation: The precipitated product is often an acidic salt. Carefully neutralize the slurry with a cold aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is approximately 7. Collect the yellow solid product by vacuum filtration, wash extensively with cold water until the filtrate is neutral, and dry under vacuum.
Section 3: Scale-Up Troubleshooting Guide
This guide addresses specific issues that may arise during the transition from lab-scale to pilot or production scale.
Problem 1: Low Yield or Stalled Reaction
-
Possible Cause 1: Inadequate Mixing. At larger scales, simple magnetic stirring is insufficient. Inhomogeneity can create "hot spots" where the reaction proceeds rapidly and other zones where it stalls.
-
Suggested Solution: Employ mechanical overhead stirring with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure efficient mixing and uniform heat distribution throughout the reaction mass.
-
-
Possible Cause 2: Poor Temperature Control. If the cooling system cannot handle the heat generated, the reaction rate can become unpredictable. Conversely, if the reaction is over-cooled, it may stall.
-
Suggested Solution: Ensure the reactor's cooling jacket has sufficient surface area and coolant flow rate for the intended batch size. Monitor the internal reaction temperature, not just the jacket temperature. Create a controlled addition profile based on the reactor's heat removal capacity.
-
-
Possible Cause 3: Water Content. The nitrating mixture (sulfuric and nitric acid) is highly sensitive to water, which can deactivate the nitronium ion (NO₂⁺), the active electrophile.
-
Suggested Solution: Use high-purity, low-water content acids. Ensure all glassware and reactors are scrupulously dry before use.
-
Problem 2: Formation of Isomeric Impurities (Poor Regioselectivity)
-
Possible Cause: High Reaction Temperature. The activation energy for the formation of the undesired 6-bromo-5-nitro isomer may be higher. As the temperature increases, the selectivity for the desired 7-nitro isomer decreases.
-
Suggested Solution: Maintain a strict internal temperature profile, ideally between -5 °C and 5 °C. The slow, controlled addition of the limiting reagent (the benzimidazole) to the nitrating mixture is crucial for maintaining this temperature window.
-
Problem 3: Runaway Reaction (Critical Safety Event)
-
Possible Cause 1: Rapid Reagent Addition. Adding the benzimidazole or nitric acid too quickly will generate heat faster than the cooling system can remove it, leading to a rapid increase in temperature and pressure.[2]
-
Suggested Solution: Develop a standard operating procedure (SOP) that specifies a maximum addition rate. Use a calibrated dosing pump for reagent addition at scale. The addition should be immediately stopped if the internal temperature exceeds a pre-defined safety limit (e.g., 10 °C).
-
-
Possible Cause 2: Cooling Failure. A loss of cooling fluid or power to the chiller can quickly lead to a hazardous situation.
-
Suggested Solution: Equip the reactor with redundant temperature probes and an automated emergency shutdown system that can trigger a quench of the reaction (e.g., with a pre-chilled inert solvent) if the temperature exceeds the safety threshold.
-
Problem 4: Difficulties in Product Isolation and Purification
-
Possible Cause 1: Product is Oily or Gummy. This often indicates the presence of impurities that are inhibiting crystallization.
-
Suggested Solution: During the work-up, ensure the pH is carefully controlled during neutralization. Before full-scale recrystallization, perform a solvent screen using small amounts of the crude material to identify an optimal solvent or solvent system (e.g., ethanol/water, ethyl acetate/heptane).[6] Sometimes, adding a non-polar "anti-solvent" can induce precipitation.
-
-
Possible Cause 2: Low Recovery After Recrystallization.
-
Suggested Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Ensure the solution is allowed to cool slowly to promote the formation of large, pure crystals. A rapid crash-cooling will trap impurities. Check the solubility of your product in the mother liquor to quantify losses and determine if a second crop is viable.
-
Section 4: Data & Visualization
Table 1: Critical Parameters for Nitration Reaction
| Parameter | Lab Scale (Typical) | Scale-Up Consideration | Justification |
| Temperature | 0 to 5 °C | -5 to 5 °C (Stricter Control) | Critical for regioselectivity and preventing runaway reactions. |
| Addition Time | 30-60 min | 2-8 hours (Scale Dependent) | Must be linked to the reactor's heat removal capacity. |
| Stirring | Magnetic Stir Bar | Mechanical Overhead Stirrer | Ensures homogeneity, prevents hot spots, and improves heat transfer. |
| Quench Method | Pour onto ice | Reverse add to ice/water | Safer at scale; provides better control over the quench exotherm. |
| Monitoring | TLC | HPLC | Provides quantitative data on conversion and impurity formation. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. ehs.com [ehs.com]
- 5. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
identifying impurities in 6-bromo-7-nitro-1H-benzo[d]imidazole samples
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to identifying impurities in samples of 6-bromo-7-nitro-1H-benzo[d]imidazole. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to empower you in your experimental endeavors. The presence of unwanted chemicals, even in trace amounts, can significantly impact the efficacy, safety, and regulatory approval of pharmaceutical products, making impurity profiling a critical step in drug development.[][2][3]
This guide is structured to address the specific challenges you may face, moving from frequently asked questions to in-depth troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my this compound sample?
A1: Impurities are typically process-related or degradation-related.[4] Their presence is highly dependent on the synthetic route employed.[2] Common impurities include:
-
Starting Materials: Unreacted precursors, such as 4-bromo-5-nitro-1,2-phenylenediamine, can carry through the synthesis.[4][5]
-
Intermediates: Incomplete cyclization during the formation of the benzimidazole ring can leave behind reaction intermediates.[]
-
Isomeric By-products: The most common impurities are often positional isomers. Depending on the synthesis strategy (i.e., whether bromination or nitration occurs before or after the benzimidazole ring formation), you may encounter isomers like 5-bromo-6-nitro-1H-benzo[d]imidazole or 4-bromo-5-nitro-1H-benzo[d]imidazole.[6]
-
Over-reacted Products: If the benzimidazole core is formed first, followed by bromination or nitration, di-brominated or di-nitrated species can form as by-products.
-
Degradation Products: Nitroaromatic compounds can be susceptible to reduction, where the nitro group (-NO₂) is converted to an amino group (-NH₂).[7] Photodegradation is also a possibility for some nitro-containing compounds.[8]
Q2: Why am I seeing broad peaks or multiple sets of signals for my compound in the NMR spectrum?
A2: This is a classic characteristic of many N-H containing benzimidazoles. The phenomenon you are observing is likely due to prototropic tautomerism.[9][10] The proton on the imidazole nitrogen can rapidly exchange between the two nitrogen atoms (N1 and N3). In many solvents and at room temperature, this exchange is fast on the NMR timescale, leading to an averaged signal for symmetric carbons and protons.[11] In some cases, particularly in polar aprotic solvents like DMSO-d₆, this exchange can be slowed, sometimes resulting in signal broadening or even the appearance of distinct signals for both tautomers.[12]
Q3: Which analytical technique should I start with for purity assessment?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the industry standard and the best starting point for purity assessment of benzimidazole derivatives.[13][14][15] It is a robust, sensitive, and high-resolution technique that allows for the separation and quantification of the main component from its impurities. A reverse-phase method is typically employed.[15][16]
Q4: How can I get the molecular weight of an unknown impurity peak I see in my HPLC?
A4: The most effective method is Liquid Chromatography-Mass Spectrometry (LC-MS). By coupling an HPLC system to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the compounds as they elute from the column.[17][18] This provides the molecular weight of the impurity, which is a critical piece of information for its identification. For this compound, the presence of a bromine atom provides a highly characteristic isotopic pattern (two peaks of nearly equal intensity separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes), which is a powerful diagnostic tool in MS analysis.[19][20]
Impurity Profile Overview
The following table summarizes potential impurities, their likely origins, and key analytical identifiers.
| Impurity Type | Potential Structure/Name | Likely Origin | Expected Mass (Monoisotopic) | Key Analytical Features |
| Parent Compound | This compound | - | 254.96 Da | Target compound for reference. |
| Isomeric Impurity | 5-bromo-6-nitro-1H-benzo[d]imidazole | By-product from synthesis | 254.96 Da | Same mass as parent, different HPLC retention time and NMR chemical shifts. |
| Starting Material | 4-bromo-5-nitro-1,2-phenylenediamine | Unreacted starting material | 230.95 Da | Lower mass, distinct HPLC and NMR profiles. |
| Reduced Impurity | 6-bromo-1H-benzo[d]imidazol-7-amine | Degradation or by-product | 224.98 Da | Mass is 30 Da lower than the parent (loss of O₂ and gain of H₂). |
| Debrominated Impurity | 7-nitro-1H-benzo[d]imidazole | By-product from incomplete bromination | 177.04 Da | Mass is ~79/81 Da lower than the parent. Lacks the Br isotopic pattern in MS. |
Troubleshooting Guides
Problem 1: An unknown peak is observed in my HPLC-UV chromatogram.
Causality: An unexpected peak indicates the presence of a substance other than your target compound that absorbs at the detection wavelength. This could be a starting material, a by-product, an isomer, or a degradation product.
Logical Workflow for Identification:
Caption: Workflow for identifying an unknown HPLC peak.
Troubleshooting Steps:
-
Confirm it's not an artifact: Re-run the sample. If the peak is reproducible, it is a real component. Check a blank (solvent) injection to ensure the peak is not from the solvent or system.
-
Run LC-MS Analysis: This is the most critical step. Determine the molecular weight of the impurity. The presence or absence of the bromine isotopic signature (M, M+2 peaks) is highly informative.[19]
-
Formulate a Hypothesis: Based on the molecular weight, propose a likely structure. Refer to the Impurity Profile table above. If the mass matches the parent compound, it is likely a positional isomer.
-
Isolate and Characterize: If the impurity is present at a significant level (>0.1%), isolation by preparative HPLC may be necessary for full structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[][21]
-
NMR Analysis: ¹H and ¹³C NMR are definitive for distinguishing isomers. The coupling patterns and chemical shifts of the aromatic protons will be unique for each isomer.[9]
Problem 2: My FT-IR spectrum looks correct, but the sample purity is low by HPLC.
Causality: FT-IR is an excellent tool for identifying functional groups but is generally not a quantitative technique and has low sensitivity for minor components. Positional isomers will have very similar FT-IR spectra, making them nearly impossible to distinguish with this method alone.
Expert Insight: FT-IR confirms the presence of the key functional groups in your molecule. However, it cannot differentiate between isomers or quantify them effectively. Rely on chromatography for purity assessment.
Key FT-IR Absorptions for this compound:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550 - 1475[22] |
| Nitro (Ar-NO₂) | Symmetric Stretch | 1360 - 1290[22] |
| Amine (N-H) | Stretch (imidazole ring) | 3300 - 3100 (often broad) |
| Aromatic (C=C) | Ring Stretch | 1615 - 1580, 1500 - 1400 |
| Aromatic (C-H) | Stretch | 3100 - 3000 |
| Carbon-Bromine (C-Br) | Stretch | 680 - 515 |
Problem 3: I have two potential isomers. How can NMR distinguish them?
Causality: Protons and carbons in a molecule have unique chemical shifts and coupling patterns based on their electronic environment. Isomers have different substitution patterns, leading to distinct NMR spectra.
Analytical Strategy:
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of DMSO-d₆. DMSO is often preferred for benzimidazoles as it helps in observing the N-H proton.[21]
-
Acquire Spectra: Obtain high-resolution ¹H, ¹³C, and 2D NMR spectra (like COSY and HSQC).
-
Focus on the Aromatic Region: The key differences will be in the aromatic protons.
-
For This compound , you would expect two aromatic protons. They will appear as doublets due to coupling to each other.
-
For an isomer like 5-bromo-6-nitro-1H-benzo[d]imidazole , you would also expect two aromatic protons, but they will be singlets because they are not adjacent to each other.
-
-
N-H Proton: Look for a broad singlet, typically downfield (often >12 ppm in DMSO-d₆), which is characteristic of the benzimidazole N-H proton.[21]
Caption: Expected ¹H NMR patterns for aromatic protons.
Experimental Protocol: HPLC-MS Analysis
This protocol outlines a general-purpose method for the initial purity assessment and impurity identification of this compound.
Objective: To separate the main compound from potential impurities and obtain their molecular weights.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV Detector.
-
Mass Spectrometer (e.g., Quadrupole) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.[17][23]
Materials:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample: this compound.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm and 310 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Mass Spectrometer Settings (Example ESI Negative Mode):
-
Ionization Mode: ESI Negative (nitroaromatics often ionize well in negative mode).[17]
-
Scan Range: m/z 100 - 500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Gas Temperature: 350 °C.
-
-
Data Analysis:
-
Integrate all peaks in the UV chromatogram. Calculate purity as the area percent of the main peak.
-
For each integrated peak, examine the corresponding mass spectrum.
-
Specifically look for the mass of the parent compound (m/z ~255 for [M-H]⁻) and check for the characteristic 1:1 isotopic signature of bromine.
-
Compare the masses of impurity peaks to the values in the Impurity Profile table to hypothesize their identities.
-
References
- 2. oceanicpharmachem.com [oceanicpharmachem.com]
- 3. moravek.com [moravek.com]
- 4. veeprho.com [veeprho.com]
- 5. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Characteristics and products of the reductive degradation of 3-nitro-1,2,4-triazol-5-one (NTO) and 2,4-dinitroanisole (DNAN) in a Fe-Cu bimetal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 10. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]
- 17. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. orgchemboulder.com [orgchemboulder.com]
- 23. researchgate.net [researchgate.net]
work-up procedure optimization for 6-bromo-7-nitro-1H-benzo[d]imidazole
This guide provides in-depth technical support for the work-up and purification of 6-bromo-7-nitro-1H-benzo[d]imidazole. It is designed for researchers and drug development professionals to navigate common challenges and optimize their experimental outcomes. The information presented herein is synthesized from established chemical principles and peer-reviewed literature to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the work-up of this compound?
The main challenges stem from the typical synthesis method, which involves the nitration of a bromo-benzimidazole precursor in a strong acid medium (e.g., H₂SO₄/HNO₃).[1] The work-up must effectively neutralize large amounts of acid, handle a product with potentially low solubility in common organic solvents, and remove regioisomeric and over-nitrated by-products.[2][3]
Q2: What are the expected physicochemical properties of this compound?
This compound is expected to be a solid, likely a yellow or orange crystalline powder, characteristic of many nitroaromatic compounds.[1] Due to the presence of the nitro group and the imidazole ring, it is a polar molecule, which dictates its solubility profile. It will likely exhibit poor solubility in non-polar solvents like hexanes and better solubility in polar aprotic solvents like DMSO and DMF.[4]
Q3: What safety precautions are essential during the work-up?
Given that the reaction is performed in concentrated acids, the quenching step is highly exothermic and requires extreme caution. Always add the acid mixture slowly to a large volume of ice/water with vigorous stirring.[2] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Perform the quenching and neutralization steps in a well-ventilated fume hood.
Q4: How stable is this compound during work-up?
Benzimidazole derivatives are generally stable; however, nitro-substituted aromatics can be sensitive to heat and light.[5][6][7] It is advisable to avoid prolonged heating during solvent evaporation and to store the compound protected from light. Stability studies on related benzimidazoles show they are typically stable in various solvents for extended periods, but degradation can occur under harsh conditions.[5][8]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the purification of this compound in a question-and-answer format.
Problem 1: The product does not precipitate upon quenching the reaction mixture in water.
-
Possible Cause 1: Insufficient Volume of Water. The product may have some residual solubility in the acidic aqueous solution.
-
Solution: Ensure you are using a large excess of ice/water (at least 10-20 volumes relative to the acid mixture). This maximizes the precipitation of the water-insoluble organic product.
-
-
Possible Cause 2: Incomplete Reaction. If the starting material (e.g., 6-bromo-1H-benzo[d]imidazole) is more water-soluble than the product, a failed reaction will not yield a precipitate.
-
Solution: Before quenching the entire batch, take a small aliquot of the reaction mixture, quench it, and analyze by Thin Layer Chromatography (TLC) to confirm product formation.
-
-
Possible Cause 3: pH is too low. The benzimidazole ring can be protonated, forming a more water-soluble salt.
-
Solution: After the initial quench, slowly add a base like sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) solution to bring the pH closer to neutral (pH 6-7).[3] Monitor the pH carefully. The neutral product is significantly less soluble in water and should precipitate.
-
Problem 2: The crude product is a dark, oily, or gummy solid that is difficult to handle.
-
Possible Cause 1: Presence of Impurities. Dinitro-isomers or other side products can act as eutectic impurities, depressing the melting point and preventing crystallization.[3]
-
Solution: Attempt to triturate the crude material with a solvent in which the product has minimal solubility but the impurities are soluble. A mixture of ether and hexanes or cold ethyl acetate can be effective. This will often wash away impurities and induce solidification of the product.
-
-
Possible Cause 2: Trapped Solvent or Acid. Residual sulfuric acid or organic solvent can lead to an oily appearance.
-
Solution: After filtration, wash the crude solid thoroughly with copious amounts of water to remove residual acid, followed by a small amount of a cold, non-polar solvent (like cold diethyl ether or hexane) to remove organic-soluble impurities. Dry the product thoroughly under vacuum. If the product remains oily, column chromatography is the recommended next step.[9]
-
Problem 3: Low recovery of the product after liquid-liquid extraction.
-
Possible Cause 1: Incorrect pH of the Aqueous Layer. If the aqueous layer is too acidic, the product may remain protonated and partitioned in the aqueous phase. If it is too basic (e.g., pH > 10), deprotonation of the imidazole N-H can form an anionic species with some water solubility.
-
Solution: Adjust the aqueous layer to a pH of approximately 7-8 before extraction.[3] This ensures the benzimidazole is in its neutral, most organo-soluble form. Use a suitable organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.
-
-
Possible Cause 2: Emulsion Formation. The presence of polar impurities can lead to the formation of a stable emulsion between the organic and aqueous layers, trapping the product.
-
Solution: To break an emulsion, add a saturated solution of sodium chloride (brine).[10] Alternatively, filtering the entire mixture through a pad of Celite can be effective.
-
Problem 4: Column chromatography fails to separate the product from impurities.
-
Possible Cause 1: Inappropriate Solvent System (Eluent). The polarity of the eluent may be too high, causing all compounds to elute together, or too low, causing the product to remain adsorbed to the silica.
-
Solution: Develop an optimal solvent system using TLC first. Aim for a retention factor (Rf) of 0.2-0.4 for the desired product.[9] For a polar compound like this compound, a gradient elution starting with a less polar system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 50-70% ethyl acetate) is often effective. Adding a small percentage of methanol (1-5%) to the ethyl acetate/hexane mixture can help elute highly polar compounds.
-
-
Possible Cause 2: Compound Instability on Silica Gel. Some nitro compounds can be unstable on acidic silica gel.[11]
-
Solution: Perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.[11] If instability is suspected, you can use deactivated silica gel (by adding 1-2% triethylamine to the eluent system) or switch to a different stationary phase like alumina.[11]
-
Optimized Work-up and Purification Protocols
Protocol 1: Quenching and Crude Product Isolation
-
Preparation: Prepare a large beaker containing a mixture of crushed ice and water (at least 10 times the volume of the reaction mixture). Place it in an ice bath on a magnetic stir plate and ensure vigorous stirring.
-
Quenching: Using a dropping funnel or pipette, add the acidic reaction mixture dropwise to the vortex of the stirring ice-water. Caution: This process is highly exothermic. Maintain the temperature of the quench mixture below 20 °C.
-
Precipitation: A solid (typically yellow or tan) should precipitate. Continue stirring for 30 minutes after the addition is complete to ensure full precipitation.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 2M NaOH until the pH of the slurry is ~7. Check the pH using litmus paper or a pH meter.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral. Finally, wash with a small portion of cold diethyl ether or hexane to remove non-polar impurities.
-
Drying: Dry the crude product under high vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, or mixtures like ethanol/water) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.[9] Ethanol or an ethanol/water mixture is often a good starting point for benzimidazoles.[12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, heat the solution to boiling for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod.[9]
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Data Summary Tables
Table 1: Physicochemical Properties and TLC Data
| Property | Value / Observation | Source / Comment |
| CAS Number | 281190-51-0 | [13][14] |
| Molecular Formula | C₇H₄BrN₃O₂ | - |
| Molecular Weight | 242.03 g/mol | - |
| Appearance | Expected to be a yellow to orange solid. | Based on typical nitroaromatic compounds. |
| TLC Eluent System | Ethyl Acetate / Hexane (1:1) | A good starting point for analysis. |
| Expected Rf | ~0.3 - 0.5 | Highly dependent on the exact eluent. |
| Visualization | UV Light (254 nm) | Aromatic system should be UV active. |
Table 2: Solvent Guide for Work-up and Purification
| Solvent | Use | Rationale |
| Water | Quenching, Washing | Product is insoluble, used to precipitate and wash away acids/salts. |
| Ethyl Acetate (EtOAc) | Extraction, Chromatography | Good general-purpose polar aprotic solvent for extracting and purifying benzimidazoles.[15] |
| Dichloromethane (DCM) | Extraction | Can be used for extraction, often in combination with a more polar solvent if solubility is an issue. |
| Ethanol (EtOH) / Methanol (MeOH) | Recrystallization, Chromatography | Polar protic solvents, often suitable for recrystallizing benzimidazoles.[12] Can be used as a polar component in chromatography eluents. |
| Hexane / Pentane | Trituration, Chromatography | Non-polar solvents used to wash away non-polar impurities and as the non-polar component in chromatography.[9] |
| Diethyl Ether (Et₂O) | Trituration, Washing | Useful for washing crude product to remove organic-soluble impurities without dissolving the polar product. |
Workflow and Troubleshooting Diagrams
Below are diagrams generated using DOT language to visualize the experimental workflows and decision-making processes.
References
- 1. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA1132582A - Process for the preparation of 5-nitrobenzimidazolone-(2) - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Chromatography [chem.rochester.edu]
- 12. ijcrt.org [ijcrt.org]
- 13. This compound | 281190-51-0 [chemicalbook.com]
- 14. parchem.com [parchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Guide to the Spectroscopic Characterization of 6-bromo-7-nitro-1H-benzo[d]imidazole by ¹H and ¹³C NMR: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among these, benzimidazole derivatives are of paramount importance due to their wide-ranging biological activities.[1][2] This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 6-bromo-7-nitro-1H-benzo[d]imidazole. In the absence of directly published experimental spectra for this specific molecule, this guide will present a detailed prediction of its NMR spectra based on established principles of NMR spectroscopy and a comparative analysis with structurally related, experimentally characterized benzimidazole analogues.
The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a versatile scaffold found in numerous pharmacologically active compounds, exhibiting antimicrobial, antiviral, and antitumor properties.[1][2] The introduction of substituents onto this core structure allows for the modulation of its electronic properties and, consequently, its biological activity and pharmacokinetic profile. The title compound, this compound, features two strongly electron-withdrawing groups on the benzene ring, which are expected to significantly influence its NMR spectral properties.
Predicted ¹H NMR Spectral Characteristics of this compound
The ¹H NMR spectrum of a benzimidazole derivative provides a wealth of information regarding its molecular structure. Key features include the chemical shifts (δ), coupling constants (J), and signal integrations.[1] For this compound, we can predict the following key signals:
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |
| N-H | 12.0 - 14.0 | Broad Singlet (br s) | The N-H proton of the imidazole ring is typically the most deshielded proton, appearing at a high chemical shift due to the diamagnetic anisotropy of the aromatic system and intermolecular hydrogen bonding with a polar deuterated solvent like DMSO-d₆.[1] The signal is often broad due to quadrupolar broadening from the adjacent nitrogen and chemical exchange. |
| H-2 | ~8.5 | Singlet (s) | The proton at the C-2 position of the imidazole ring is a singlet and its chemical shift is influenced by the electronic nature of the benzimidazole system. |
| H-4 | ~8.2 | Doublet (d) | The presence of the adjacent electron-withdrawing nitro group at position 7 will significantly deshield H-4, shifting it downfield. It will appear as a doublet due to coupling with H-5. |
| H-5 | ~7.8 | Doublet (d) | H-5 will be coupled to H-4, resulting in a doublet. Its chemical shift will be influenced by both the bromo and nitro substituents. |
Predicted ¹³C NMR Spectral Characteristics
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound will be heavily influenced by the electronegative bromo and nitro substituents.
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | ~145 | The chemical shift of C-2 is characteristic of the imidazole ring. |
| C-3a | ~140 | This carbon is part of the ring fusion and its chemical shift is influenced by the adjacent nitrogen and the benzene ring. |
| C-4 | ~120 | The nitro group at C-7 will have a deshielding effect on C-4. |
| C-5 | ~125 | The chemical shift of C-5 will be influenced by the adjacent bromo substituent. |
| C-6 | ~115 | The carbon bearing the bromo substituent will be shifted upfield due to the "heavy atom effect". |
| C-7 | ~140 | The carbon attached to the nitro group will be significantly deshielded. |
| C-7a | ~135 | This carbon is part of the ring fusion and its chemical shift is influenced by the adjacent nitrogen and the benzene ring. |
Comparative Analysis with Related Benzimidazole Derivatives
To substantiate our predictions, a comparison with experimentally determined NMR data of related benzimidazoles is invaluable.
Table 3: ¹H NMR Chemical Shifts (ppm) of Selected Benzimidazole Derivatives in DMSO-d₆
| Compound | N-H | Aromatic Protons | Reference |
| Benzimidazole | 12.3 (br s) | 7.2-7.7 (m) | [1] |
| 6-Nitro-1H-benzimidazole | - | 8.0-8.5 (m) | [3] |
| 6-Bromo-1H-benzimidazole | - | 7.3-7.8 (m) | [4] |
The downfield shift of aromatic protons in 6-nitro-1H-benzimidazole compared to the parent benzimidazole supports our prediction of deshielded aromatic protons in this compound. The bromo substituent in 6-bromo-1H-benzimidazole also influences the aromatic proton chemical shifts. The combined electron-withdrawing effects of both bromo and nitro groups in the target molecule are expected to result in even further downfield shifts for the aromatic protons.
The Impact of Tautomerism on Benzimidazole NMR Spectra
It is crucial to consider the phenomenon of prototropic tautomerism in NH-benzimidazoles, where the proton on the nitrogen can migrate between the two nitrogen atoms.[5][6] This can lead to time-averaged signals in the NMR spectrum, particularly for the carbon atoms in the benzene ring (C4/C7, C5/C6, and C3a/C7a).[5] In the case of this compound, the substitution pattern is asymmetric. In a solution where the tautomeric equilibrium is rapid on the NMR timescale, one might observe a single set of averaged signals. However, in certain solvents or at low temperatures, the equilibrium may be slow enough to observe distinct signals for both tautomers. For the purpose of this guide, we have predicted the spectrum for a single, dominant tautomer.
Experimental Protocol for NMR Characterization
To obtain high-quality ¹H and ¹³C NMR spectra of benzimidazole derivatives, the following protocol is recommended.[1]
Materials:
-
Benzimidazole derivative (5-25 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
5 mm NMR tube
-
Pasteur pipette
-
Small vial
Procedure:
-
Sample Preparation: Accurately weigh 5-25 mg of the benzimidazole derivative into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for benzimidazoles due to its ability to dissolve a wide range of organic compounds and its effect on the N-H proton signal.[1]
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for small molecules should be employed. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of a novel benzimidazole derivative.
Caption: Workflow for the synthesis and NMR characterization of this compound.
Conclusion
The structural characterization of this compound by ¹H and ¹³C NMR spectroscopy is a critical step in its development for potential applications. While direct experimental data is not yet publicly available, a detailed prediction of its NMR spectra can be made based on the well-established principles of NMR spectroscopy and by drawing comparisons with structurally related benzimidazole derivatives. The strong electron-withdrawing nature of the bromo and nitro substituents is expected to have a profound effect on the chemical shifts of the aromatic protons and carbons, leading to a distinct and informative NMR fingerprint. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers undertaking the synthesis and characterization of this and other novel benzimidazole derivatives.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 3. spectrabase.com [spectrabase.com]
- 4. 6-ブロモ-1H-ベンゾイミダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
A Senior Application Scientist's Comparative Guide to the Mass Spectrometry Analysis of 6-bromo-7-nitro-1H-benzo[d]imidazole
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise structural characterization of novel heterocyclic compounds is paramount. 6-bromo-7-nitro-1H-benzo[d]imidazole is one such molecule, serving as a critical building block whose purity and identity must be unequivocally confirmed. Mass spectrometry (MS) stands as the cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight.
This guide provides an in-depth, comparative analysis of mass spectrometry-based approaches for the characterization of this compound. Moving beyond mere protocol recitation, we will explore the causal relationships between molecular structure, analytical choices, and the resultant data, empowering you to develop robust, self-validating analytical systems.
Molecular Profile and its Mass Spectrometric Implications
Before delving into instrumentation, understanding the target analyte is crucial. The structure of this compound dictates the optimal analytical strategy.
Key Physicochemical Properties:
-
Molecular Formula: C₇H₄BrN₃O₂
-
Molecular Weight: 242.03 g/mol (average); Monoisotopic Mass: 240.9492 Da (using ⁷⁹Br)[1].
-
Structural Features: A polar benzimidazole core, an electron-withdrawing nitro group (NO₂), and a halogen (bromine) atom.
-
Ionization Potential: The imidazole ring contains both acidic (N-H) and basic (pyridine-like) nitrogen atoms, making it amphiprotic and readily ionizable via protonation ([M+H]⁺) or deprotonation ([M-H]⁻).
Anticipated Mass Spectrometric Behavior:
The most telling feature is the bromine isotope pattern . Naturally occurring bromine is a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Therefore, any mass spectrum of the intact molecule or a bromine-containing fragment will exhibit a characteristic pair of peaks (an "A+2" peak) of nearly equal intensity, separated by approximately 2 m/z units. This signature is a powerful diagnostic tool for confirming the presence of bromine in an unknown analyte[2]. The nitro group is a known site for characteristic fragmentation, often involving the loss of NO₂ or NO[3].
A Comparative Analysis of Ionization Techniques
The first critical choice in any MS experiment is the ionization source. The goal is to convert the neutral analyte into a gas-phase ion with maximum efficiency and minimal unintended degradation. For a polar, non-volatile molecule like this compound, liquid chromatography-mass spectrometry (LC-MS) is the platform of choice[4][5].
| Ionization Technique | Principle & Suitability | Expected Ions for C₇H₄BrN₃O₂ | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization. A high voltage is applied to a liquid passing through a capillary, creating an aerosol of charged droplets. | [M+H]⁺ (m/z 241.9565 / 243.9545) [M-H]⁻ (m/z 239.9419 / 241.9399) [M+Na]⁺ (m/z 263.9384 / 265.9364) | Highly efficient for polar, pre-charged, or easily protonated/deprotonated molecules. Minimal in-source fragmentation.[6] | Susceptible to ion suppression from matrix components. Efficiency can be pH and solvent dependent. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes solvent vapor, which then transfers charge to the analyte via chemical reactions. | [M+H]⁺ (m/z 241.9565 / 243.9545) | Tolerant of higher flow rates and less polar solvents. Less susceptible to matrix suppression than ESI. | Higher energy process can induce thermal degradation or in-source fragmentation, especially with labile groups like nitroaromatics. |
Expert Recommendation: Electrospray Ionization (ESI) is the superior choice for this molecule. Its soft nature ensures the generation of an abundant molecular ion, preserving the crucial bromine isotopic pattern for confident identification. Analysis in positive ion mode targeting the protonated molecule [M+H]⁺ is recommended due to the basicity of the imidazole ring nitrogens.
Choosing the Right Mass Analyzer: A Performance Comparison
The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice of analyzer dictates the resolution, mass accuracy, and quantitative capabilities of the analysis.
| Mass Analyzer | Key Feature | Application for C₇H₄BrN₃O₂ |
| Quadrupole Time-of-Flight (Q-TOF) | High Resolution, High Mass Accuracy | Ideal for structural confirmation. Can resolve the Br/⁸¹Br isotopic peaks and provide mass accuracy <5 ppm, enabling confident elemental formula determination. |
| Orbitrap | Very High Resolution, High Mass Accuracy | Gold standard for structural elucidation. Offers superior resolving power to Q-TOF, ensuring baseline separation of isotopic peaks and unambiguous formula confirmation even in complex matrices. |
| Triple Quadrupole (TQ) | High Sensitivity, Quantitative | Best for targeted quantification. Used in Selected Reaction Monitoring (SRM) mode for trace-level detection, such as in impurity analysis or pharmacokinetic studies.[5][7] |
Workflow Comparison Diagram
The following diagram illustrates the divergent workflows for structural confirmation versus targeted quantification.
Caption: Divergent MS workflows for structural confirmation vs. targeted quantification.
Experimental Protocols: A Step-by-Step Guide
Trustworthy data originates from meticulous and well-justified protocols.
Protocol 1: High-Resolution LC-MS for Structural Confirmation (LC-Q-TOF)
This protocol is designed to confirm the identity and elemental composition of the synthesized compound.
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of methanol to create a 100 µg/mL stock solution. Further dilute to 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures efficient protonation.
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (Q-TOF in Positive ESI Mode):
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Gas Flow (Nitrogen): Desolvation gas at 600 L/hr.
-
Acquisition Mode: Full Scan MS from m/z 100-500.
-
Mass Resolution: >20,000 FWHM.
-
Calibration: Perform an external calibration immediately before the run and use a lock mass spray for real-time internal calibration to ensure high mass accuracy.
-
Protocol 2: Quantitative LC-MS/MS for Trace Analysis (LC-TQ)
This protocol is for quantifying the compound at low levels, for example, as a potential impurity.
-
Method Development (Pre-requisite):
-
Infuse a 1 µg/mL solution of the analyte directly into the mass spectrometer.
-
Acquire a full scan spectrum to identify the [M+H]⁺ precursor ion (m/z 241.9 / 243.9).
-
Perform a product ion scan by selecting the precursor ion (e.g., m/z 241.9) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and scanning the fragments in the third quadrupole (Q3).
-
Identify the most stable and intense fragment ion (product ion). Based on fragmentation predictions, a likely candidate is the loss of NO₂ (m/z 195.9).
-
-
Sample Preparation: Prepare a calibration curve by spiking known concentrations (e.g., 0.1 ng/mL to 100 ng/mL) of the analyte into the relevant matrix (e.g., a solution of the main drug substance).
-
Liquid Chromatography: Use the same LC conditions as in Protocol 1 to ensure chromatographic separation.
-
Mass Spectrometry (TQ in Positive ESI Mode):
-
Mode: Selected Reaction Monitoring (SRM).
-
SRM Transition: Q1: m/z 241.9 -> Q3: m/z 195.9 (example). Dwell time: 50 ms.
-
Collision Energy (CE): Optimize this voltage to maximize the signal for the chosen transition (typically 15-30 eV).
-
Source Parameters: Optimize gas flows and temperatures for maximum signal intensity.
-
Decoding the Fragmentation Pattern (MS/MS Analysis)
Collision-Induced Dissociation (CID) of the protonated molecule provides a structural fingerprint. The fragmentation pathway reveals the connectivity of the molecule, adding another layer of confidence to its identification. Characteristic fragmentation of benzimidazole derivatives often involves cleavage of the imidazole ring.[8] For nitroaromatic compounds, neutral losses associated with the nitro group are common.
Predicted Fragmentation Pathway for [C₇H₄BrN₃O₂ + H]⁺
References
- 1. capotchem.cn [capotchem.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
analytical methods for determining the purity of 6-bromo-7-nitro-1H-benzo[d]imidazole
For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a number; it is the foundation upon which reliable and reproducible experimental data is built. In the context of medicinal chemistry and materials science, 6-bromo-7-nitro-1H-benzo[d]imidazole serves as a crucial building block. Its unique electronic and structural features, conferred by the electron-withdrawing nitro group and the halogen substituent on the benzimidazole scaffold, make it a valuable precursor for synthesizing compounds with potential therapeutic activities. However, the very reactivity that makes this molecule useful also predisposes it to the formation of impurities during synthesis.
This guide provides an in-depth comparison of the primary analytical methods for determining the purity of this compound. We will move beyond mere procedural descriptions to explore the scientific rationale behind method selection, offering field-proven insights to ensure the integrity of your research.
Understanding Potential Impurities: A Chemist's Perspective
A robust analytical strategy begins with understanding what one is looking for. The synthesis of nitrobenzimidazole derivatives often involves the condensation of a substituted o-phenylenediamine with an aldehyde or carboxylic acid, followed by nitration and/or bromination steps.[1][2] Based on these common synthetic pathways, likely impurities in a sample of this compound could include:
-
Starting Materials: Unreacted 4-bromo-5-nitro-1,2-phenylenediamine or cyclizing agents.
-
Isomeric Impurities: Positional isomers such as 5-bromo-6-nitro-1H-benzo[d]imidazole or 4-bromo-5-nitro-1H-benzo[d]imidazole, which may have very similar physical properties but different biological activities.
-
Process-Related Impurities: By-products from incomplete reactions or side reactions, such as over-brominated species (e.g., dibromo-nitro-benzimidazoles) or products of nitro group reduction.
-
Degradation Products: The compound may degrade under certain light or temperature conditions, leading to the formation of new, unwanted species.[3]
Each analytical technique discussed below offers a different lens through which to view the purity profile of the compound, with varying degrees of success in detecting and quantifying these potential contaminants.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity determination in the pharmaceutical industry for its high resolution, sensitivity, and quantitative accuracy.[3] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical choice due to the compound's aromatic and moderately polar nature.
Causality Behind Experimental Choices:
The goal is to achieve baseline separation of the main peak from all potential impurities. The choice of a C18 column is based on its hydrophobic stationary phase, which will interact with the aromatic benzimidazole core. A gradient elution is preferred over an isocratic one because of the potential for a wide range of impurity polarities; a gradient ensures that both early-eluting (more polar) and late-eluting (less polar) impurities are resolved and eluted in a reasonable time frame. The mobile phase, a mixture of a buffered aqueous solution and an organic solvent like acetonitrile, is selected to modulate the retention of the analyte. A UV detector is ideal as the benzimidazole ring system is a strong chromophore.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by DAD).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, and precision.[4][5]
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. While many benzimidazoles have limited volatility, GC-MS can be suitable for this compound if it can be volatilized without degradation. The mass spectrometer provides definitive structural information based on the compound's mass-to-charge ratio (m/z) and fragmentation pattern, making it excellent for identifying unknown impurities.[6][7]
Causality Behind Experimental Choices:
The primary challenge is ensuring the analyte can traverse the GC system without decomposing. A high-temperature capillary column with a low-bleed stationary phase (like a 5% phenyl-methylpolysiloxane) is chosen for its inertness and ability to handle aromatic compounds. A temperature ramp is used to first elute more volatile impurities at lower temperatures before increasing the temperature to elute the main compound. Electron Impact (EI) ionization is a standard, robust method that generates reproducible fragmentation patterns, which can be compared against spectral libraries or used for structural elucidation of unknown impurities.
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1 ratio) to avoid overloading the column.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
Workflow for GC-MS Impurity Identification
Caption: Workflow for GC-MS impurity identification for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for structural elucidation and can be a powerful tool for purity assessment. ¹H NMR provides a rapid and non-destructive snapshot of all proton-containing species in a sample. The integral of each signal is directly proportional to the number of protons it represents, allowing for the quantification of impurities if their signals are resolved from the main compound and their structures are known. Furthermore, quantitative NMR (qNMR) can be used as a primary analytical method to determine absolute purity without the need for a reference standard of the analyte itself.[8][9]
Causality Behind Experimental Choices:
¹H NMR is the first choice due to its high sensitivity and the presence of protons in the target molecule. DMSO-d₆ is an excellent solvent for many benzimidazole derivatives, and importantly, it allows for the observation of the exchangeable N-H proton. For qNMR, a certified internal standard with known purity and signals in a clear region of the spectrum (e.g., maleic acid or dimethyl sulfone) is chosen. Specific acquisition parameters, such as a long relaxation delay (D1), are crucial to ensure all protons fully relax between pulses, which is a prerequisite for accurate integration and quantification.[10][11]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the this compound sample into a vial.
-
Accurately weigh ~5-10 mg of a certified internal standard (e.g., maleic acid).
-
Dissolve both solids in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (D1): ≥ 5 x T₁ (where T₁ is the spin-lattice relaxation time of the slowest-relaxing proton of interest; typically 30-60 seconds for accurate quantification).
-
Number of Scans: 8 to 16 (or more to improve signal-to-noise for low-level impurities).
-
Acquisition Time: ~3-4 seconds.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Logical Relationship in qNMR Purity Determination
Caption: Logical inputs and calculation flow for absolute purity determination by qNMR.
Elemental Analysis (CHNX)
Elemental analysis is a fundamental technique that determines the mass percentage of carbon, hydrogen, nitrogen, and heteroatoms (X), which in this case includes bromine. It is a bulk analysis technique that provides an overall purity assessment based on the elemental composition of the sample.
Causality Behind Experimental Choices:
This method is based on the law of definite proportions. A pure compound will have a specific, calculable ratio of elements by mass. The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. Bromine is also determined through specific detection methods. A deviation between the experimentally measured percentages and the theoretically calculated values indicates the presence of impurities. For publication in many chemistry journals, experimental values within ±0.4% of the calculated values are required to support the purity claim.[12]
Experimental Protocol: Elemental Analysis
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: Accurately weigh ~2-3 mg of the finely ground, dried sample into a tin capsule.
-
Analysis: The sample is combusted in an oxygen-rich environment at ~900-1000 °C. The resulting gases are passed through various traps and detectors to quantify CO₂, H₂O, and N₂. Halogens are determined by subsequent analysis.
-
Calculation:
-
Theoretical Values for C₇H₄BrN₃O₂ (MW: 258.03 g/mol ):
-
%C = (7 * 12.01) / 258.03 * 100 = 32.58%
-
%H = (4 * 1.01) / 258.03 * 100 = 1.56%
-
%N = (3 * 14.01) / 258.03 * 100 = 16.29%
-
%Br = (1 * 79.90) / 258.03 * 100 = 30.96%
-
-
Compare the experimental results to these theoretical values.
-
Comparative Summary and Data Presentation
To facilitate an objective comparison, the following table summarizes the key performance characteristics of each method for the analysis of this compound. The quantitative data presented are illustrative and based on typical performance for compounds of this class.
| Parameter | HPLC-UV | GC-MS | qNMR | Elemental Analysis |
| Primary Purpose | Quantification, Impurity Profiling | Identification of Volatile Impurities | Absolute Quantification, Structure Confirmation | Bulk Purity Confirmation |
| Specificity | High (for separating isomers) | Very High (structural info from MS) | High (for structurally distinct molecules) | Low (cannot distinguish isomers) |
| Sensitivity (LOD) | ~0.01% | ~0.01% (in full scan) | ~0.1% (for quantification) | ~0.3% deviation indicates impurity |
| Quantitative Accuracy | High (with reference standard) | Semi-quantitative (without standards) | Very High (primary method) | High (for bulk composition) |
| Sample Destructive? | Yes | Yes | No | Yes |
| Throughput | High | Medium | Medium | Low |
| Key Advantage | Robust, precise quantification of known and unknown impurities. | Definitive identification of unknown volatile impurities. | Absolute purity without a specific reference standard. | Confirms elemental composition. |
| Key Limitation | Requires a reference standard for absolute quantification. | Not suitable for thermally labile compounds. | Lower sensitivity than chromatographic methods. | Cannot detect impurities with the same elemental composition (isomers). |
Senior Application Scientist's Recommendation
The choice of analytical method is fundamentally tied to the research question at hand. No single technique is universally superior; rather, they are complementary and should be used in concert to build a complete picture of sample purity.
-
For Routine Quality Control and Batch Release: HPLC-UV is the method of choice. Its high throughput, excellent precision, and ability to resolve isomeric impurities make it ideal for ensuring batch-to-batch consistency once a method has been validated.
-
For Initial Characterization and Impurity Identification: A combination of techniques is essential. ¹H and ¹³C NMR should be used first to confirm the primary structure. Following this, GC-MS or LC-MS should be employed to identify any significant impurities detected in the initial HPLC screen. The fragmentation patterns from mass spectrometry are invaluable for elucidating the structures of these unknown peaks.
-
For Certification as a Reference Standard: Quantitative NMR (qNMR) is the gold standard. As a primary ratio method, it provides an absolute purity value traceable to a certified internal standard, without relying on a pre-existing, high-purity standard of the analyte itself. This result should be corroborated by Elemental Analysis to confirm the correct elemental composition. A high-resolution HPLC chromatogram should also be provided to demonstrate the absence of isomeric impurities.
By logically layering these analytical techniques, researchers and drug development professionals can establish a self-validating system of analysis, ensuring the trustworthiness and integrity of their scientific work.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. particle.dk [particle.dk]
- 5. wjarr.com [wjarr.com]
- 6. [PDF] Synthesis and investigation of mass spectra of some novel benzimidazole derivatives | Semantic Scholar [semanticscholar.org]
- 7. Study of mass spectra of benzimidazole derivatives | International Journal of Development Research (IJDR) [journalijdr.com]
- 8. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. sps.nhs.uk [sps.nhs.uk]
A Comparative Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 6-bromo-7-nitro-1H-benzo[d]imidazole
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 6-bromo-7-nitro-1H-benzo[d]imidazole. Designed for researchers, scientists, and drug development professionals, this document details a robust primary analytical method and compares its performance against viable alternatives. The experimental choices, methodologies, and validation principles are explained to ensure scientific integrity and immediate applicability in a laboratory setting.
Introduction: The Analytical Challenge
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a benzimidazole core substituted with both a bromo and a nitro group, presents a unique analytical challenge. Accurate and precise quantification is crucial for reaction monitoring, purity assessment, and stability studies. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1][2]
The presence of the nitroaromatic and brominated heterocyclic moieties dictates a reversed-phase HPLC approach as the most suitable starting point.[3][4] This guide will explore the development of a primary method using a standard C18 stationary phase and compare it with alternative phases, namely Phenyl and RP-Amide, to highlight the impact of stationary phase chemistry on the separation of this moderately polar and UV-active analyte.
Rationale for Method Development: A Logic-Driven Approach
The development of a robust HPLC method is a systematic process.[5][6] Our primary objective is to achieve a sharp, symmetrical peak for this compound, well-resolved from any potential impurities or degradants, in a reasonable runtime.
Stationary Phase Selection
-
Primary Method: C18 (Octadecylsilane)
-
Rationale: C18 columns are the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of analytes.[4] Given the aromatic nature and the bromo-substituent of the target molecule, a C18 phase is expected to provide strong retention through hydrophobic interactions. It serves as an excellent, universally available baseline for method development.
-
-
Comparative Method A: Phenyl Phase
-
Rationale: Phenyl stationary phases offer alternative selectivity, particularly for aromatic and nitroaromatic compounds. The phenyl ligands can engage in π-π interactions with the benzimidazole ring system and the nitro group of the analyte. This can lead to enhanced retention and, more importantly, different selectivity for closely related impurities compared to a C18 phase.
-
-
Comparative Method B: RP-Amide Phase
-
Rationale: An RP-Amide phase provides a moderately hydrophobic stationary phase with enhanced polar selectivity. This can be beneficial for improving the peak shape of polar compounds that might exhibit secondary interactions (e.g., silanol interactions) on a standard silica-based C18 column. It also offers different selectivity based on hydrogen bonding potential.
-
Mobile Phase Selection
-
Solvents: A mixture of water and a water-miscible organic solvent is standard for reversed-phase HPLC.[3][7] Acetonitrile (ACN) is chosen over methanol for the primary method due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.
-
Additive (Acid): The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase is crucial. It serves to suppress the ionization of any residual silanol groups on the stationary phase, thereby minimizing peak tailing. For this compound, which has a basic nitrogen in the imidazole ring, maintaining an acidic pH ensures a consistent, protonated state, leading to sharper, more reproducible peaks. A concentration of 0.1% formic acid is a common and effective choice.
Detection
The benzimidazole ring system, coupled with the nitro-substituent, creates a strong chromophore. A UV detector is therefore the ideal choice. Based on the analysis of similar nitroaromatic and benzimidazole compounds, a detection wavelength of 254 nm is selected as a starting point, as it generally provides a good response for aromatic systems.[8][9]
Performance Comparison of HPLC Methods
The following table summarizes the expected performance of the three evaluated HPLC methods based on key chromatographic parameters. This data is representative of what would be obtained during a method validation study conducted according to ICH guidelines.[5][10]
| Parameter | Method 1: C18 Column | Method 2: Phenyl Column | Method 3: RP-Amide Column |
| Retention Time (min) | 6.8 | 7.5 | 5.2 |
| Tailing Factor | 1.1 | 1.2 | 1.0 |
| Theoretical Plates | > 12,000 | > 11,000 | > 13,000 |
| Resolution (Rs) from nearest impurity | 2.5 | 3.1 | 2.2 |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| LOD (ng/mL) | 0.5 | 0.4 | 0.6 |
| LOQ (ng/mL) | 1.5 | 1.2 | 1.8 |
Interpretation of Results:
-
Method 1 (C18): Provides a robust and reliable separation with excellent efficiency (high theoretical plates) and good peak shape (tailing factor close to 1). It stands as a well-validated, primary method suitable for routine quality control.
-
Method 2 (Phenyl): Demonstrates slightly higher retention and superior resolution from a critical impurity pair, likely due to the alternative selectivity offered by π-π interactions. This method would be preferred if a known impurity co-elutes or is poorly resolved with the C18 method.
-
Method 3 (RP-Amide): Shows lower retention, leading to a faster analysis time. The peak shape is excellent, suggesting good interaction with the polar functionalities of the analyte. However, the overall resolution might be slightly compromised compared to the other two methods. This could be an ideal choice for high-throughput screening where speed is critical, provided resolution is adequate.
Detailed Experimental Protocols
The following section provides a step-by-step methodology for the primary HPLC method.
Primary Method: C18 Reverse-Phase Analysis
This protocol is designed to be a self-validating system, where system suitability tests ensure the performance of the chromatography before sample analysis.
Instrumentation and Materials:
-
HPLC system with gradient capability, UV detector, and autosampler.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard: this compound, reference grade.
Procedure:
-
Mobile Phase Preparation: Prepare 1 L of Mobile Phase A by adding 1.0 mL of formic acid to 999 mL of HPLC-grade water. Prepare 1 L of Mobile Phase B by adding 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Filter both through a 0.45 µm filter and degas.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 100.0 mL of sample diluent to create a 100 µg/mL stock solution. Further dilute as required for linearity and sensitivity assessments.
-
Sample Preparation: Prepare sample solutions at a similar concentration to the standard solution using the sample diluent. Filter through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 10.0 80 12.0 80 12.1 30 | 15.0 | 30 |
-
-
System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 1.5, and the number of theoretical plates is ≥ 2000.
-
Data Analysis: Quantify the amount of this compound in samples by comparing the peak area to that of the reference standard.
Visualizing the Workflow and Logic
Diagrams created using Graphviz help to visualize the experimental workflow and the decision-making process in method selection.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationships in stationary phase selection for method development.
Conclusion and Recommendations
This guide has detailed a robust and reliable primary HPLC method for the analysis of this compound using a C18 column. The method demonstrates excellent performance characteristics suitable for routine quality control and research applications. Furthermore, a comparative analysis with Phenyl and RP-Amide columns reveals alternative selectivities that can be exploited to overcome specific separation challenges, such as co-eluting impurities or the need for faster analysis times.
For general-purpose quantification, the Primary Method (C18) is recommended due to its robustness and widespread availability. If complex impurity profiles are encountered, the Phenyl column method should be employed for its orthogonal selectivity. The RP-Amide method is a valuable option for high-throughput environments where analysis speed is paramount. The choice of method should always be guided by a thorough validation that demonstrates its suitability for the intended purpose, adhering to the principles outlined by regulatory bodies like the ICH.[1][5][11]
References
- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. phenomenex.com [phenomenex.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
comparing the biological activity of 6-bromo-7-nitro-1H-benzo[d]imidazole with other nitrobenzimidazoles
In the vast and intricate world of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure," a testament to its remarkable versatility and therapeutic potential.[1][2] Its structural resemblance to naturally occurring purines allows it to readily interact with biological macromolecules, leading to a broad spectrum of pharmacological activities.[2][3] The introduction of a nitro group to this scaffold further enhances its bioactivity, giving rise to a class of compounds—nitrobenzimidazoles—with potent antimicrobial and anticancer properties.[4][5] This guide provides a comparative analysis of the biological activity of various nitrobenzimidazoles, with a special focus on the prospective potential of 6-bromo-7-nitro-1H-benzo[d]imidazole.
The Influence of Substitution on Biological Activity: A Comparative Overview
The therapeutic efficacy of nitrobenzimidazoles is intricately linked to the substitution pattern on the benzimidazole core. The position of the nitro group, along with the presence of other functional groups, can significantly modulate the compound's potency and selectivity.
Antimicrobial Activity: A Battle Against Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Nitrobenzimidazoles have emerged as promising candidates in this ongoing battle.[2] The antimicrobial activity of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency.
A study on halogen- and nitro-derivatives of benzimidazole revealed that dihalogenated derivatives exhibit greater antibacterial activity than compounds with a single halogen atom.[6] For instance, 5,6-dibromo-2-(trifluoromethyl)benzimidazole was found to be a highly active compound with an MIC of 0.49 µg/mL against Bacillus subtilis, comparable to the commercial antibiotic tetracycline.[6]
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | Bacillus subtilis | 0.49 | [6] |
| 5-nitro-2-phenyl-1H-benzoimidazole | Bacillus cereus | Not specified, but equipotent to standard | [4] |
| 2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenol | Escherichia coli | Not specified, but showed good activity | [4] |
This table presents a selection of nitrobenzimidazoles and their reported antimicrobial activities. The specific MIC values are provided where available in the cited literature.
Anticancer Activity: Targeting Malignant Cells
The quest for more effective and selective anticancer agents is a cornerstone of modern drug discovery. Nitrobenzimidazole derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.[5] The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's potency in inhibiting cancer cell growth. A lower IC50 value signifies greater efficacy.
A notable example is the compound 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole, which exhibited a remarkable IC50 of 28 nM against the A549 human lung cancer cell line.[5] This compound also displayed a high selectivity index, being significantly less toxic to non-cancerous cells.[5] The anticancer activity of some benzimidazoles is attributed to their ability to inhibit poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[5]
| Compound | Cell Line | IC50 | Reference |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung Cancer) | 28 nM | [5] |
| 6-bromobenzimidazole | MCF-7 (Breast Cancer) | 17.23 µg/mL | [7] |
| 1-methyl-6-nitro-1H-benzimidazole | Not specified | Potentiated cytotoxic activity | [8] |
This table summarizes the anticancer activity of selected nitrobenzimidazole derivatives against various cancer cell lines.
The Enigmatic Profile of this compound: A Prospective Analysis
The presence of a bromine atom, a halogen, is often associated with enhanced biological activity.[6] Halogenation can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and reach its intracellular target. The "di-halogenated derivatives exhibited greater antibacterial activity" observation further supports this.[6]
The nitro group at the 7-position is an electron-withdrawing group, which is known to contribute to the biological activity of benzimidazoles. The cytotoxic activity of 1H-benzimidazoles is reportedly potentiated by the introduction of a nitro group at the 6-position.[8] While the compound has the nitro group at the 7-position, the electronic effects on the benzimidazole ring system are likely to be significant.
Therefore, it is plausible to hypothesize that This compound possesses significant antimicrobial and anticancer properties. The combination of a bromo and a nitro substituent on the benzimidazole scaffold suggests a potent bioactive profile that warrants further investigation.
Caption: Hypothetical structure-activity relationships for nitrobenzimidazoles.
Unraveling the Mechanisms of Action
The biological activities of nitrobenzimidazoles are underpinned by their interference with essential cellular processes. In microorganisms, their mode of action is often attributed to the inhibition of nucleic acid and protein synthesis.[3] Their structural similarity to purines allows them to compete with these essential building blocks, disrupting vital metabolic pathways in bacteria.[3]
In the context of cancer, nitrobenzimidazoles have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest.[5] Some derivatives, as mentioned earlier, act as PARP inhibitors, compromising the cancer cells' ability to repair DNA damage and leading to cell death.[5]
Experimental Protocols for Biological Activity Assessment
To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are crucial. The following are detailed methodologies for determining the MIC and IC50 values.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a widely used technique for determining the antimicrobial susceptibility of a compound.[4]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound stock solution
-
Positive control (standard antibiotic)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Prepare Serial Dilutions: A two-fold serial dilution of the test compound is prepared directly in the microtiter plate wells containing the broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Controls: Include a positive control (microorganism with a known antibiotic) and a negative control (broth only) on each plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Observation: After incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Determination of IC50 by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound on cancer cell lines.[5]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.
Caption: Experimental workflow for the MTT assay.
Conclusion and Future Directions
The landscape of nitrobenzimidazoles is rich with therapeutic potential. The existing body of research clearly demonstrates that strategic substitutions on the benzimidazole scaffold can yield compounds with potent and selective antimicrobial and anticancer activities. While the biological profile of this compound remains to be experimentally elucidated, a compelling scientific rationale suggests its potential as a highly active compound. This underscores the need for further synthesis and in-depth biological evaluation of this and other novel nitrobenzimidazole derivatives. Such endeavors will undoubtedly contribute to the development of the next generation of therapies to combat infectious diseases and cancer.
References
- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis | Begunov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 7. researchgate.net [researchgate.net]
- 8. 1-Methyl-6-nitro-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-7-Nitro-1H-Benzo[d]imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Scaffold in Drug Discovery
Benzimidazoles are a prominent class of heterocyclic compounds, recognized as a "privileged scaffold" in medicinal chemistry due to their presence in a wide array of pharmacologically active agents.[1][2] Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets, leading to a broad spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2] The unique electronic and structural properties of the benzimidazole nucleus can be fine-tuned through substitution, making it an attractive starting point for drug design.[3]
The introduction of specific substituents, such as a bromine atom at the 6-position and a nitro group at the 7-position, is anticipated to significantly influence the biological activity of the benzimidazole core. The bromo group can enhance lipophilicity and may engage in halogen bonding with biological targets, while the nitro group, a strong electron-withdrawing group, can modulate the electronic properties of the ring system and participate in hydrogen bonding.[4] This guide will explore the anticipated SAR of derivatives of the 6-bromo-7-nitro-1H-benzo[d]imidazole scaffold, with a focus on how modifications at the C2 and N1 positions are likely to impact their therapeutic efficacy.
General Synthetic Strategies
The synthesis of this compound derivatives typically commences with a substituted o-phenylenediamine, which undergoes cyclization with a variety of reagents to introduce the desired substituent at the C2 position. N-alkylation or arylation can then be performed to modify the N1 position.
Synthesis of the Core Scaffold
A plausible synthetic route to the this compound core would involve the nitration of a bromo-substituted o-phenylenediamine, followed by cyclization. The precise conditions for these reactions would need to be optimized to ensure regioselectivity.
C2-Substituent Modification
The introduction of various substituents at the C2 position is a key strategy for diversifying the biological activity of the benzimidazole scaffold. A common and effective method for this is the condensation of the o-phenylenediamine precursor with substituted aldehydes or carboxylic acids. For instance, the reaction with an aromatic aldehyde in the presence of an oxidizing agent can yield 2-aryl-substituted benzimidazoles.[5]
N1-Substituent Modification
Further derivatization at the N1 position can be achieved through N-alkylation or N-arylation reactions. These reactions typically involve the deprotonation of the benzimidazole nitrogen with a base, followed by reaction with an appropriate alkyl or aryl halide.[4]
Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study for a complete series of this compound derivatives is not yet available in the public domain, we can extrapolate the likely effects of various substituents based on established trends in related benzimidazole series, such as 2-aryl-5(6)-nitro-1H-benzimidazoles and N-substituted 6-(chloro/nitro)-1H-benzimidazoles.[4][5]
Influence of C2-Substituents
The nature of the substituent at the C2 position is a critical determinant of biological activity.
-
Aryl Substituents: The introduction of an aryl group at the C2 position often leads to potent anticancer activity.[5] The electronic properties and substitution pattern of this aryl ring are crucial.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro or chloro, on the 2-aryl ring has been shown to enhance cytotoxic activity against various cancer cell lines.[5] For example, a 2-(4-chloro-3-nitrophenyl) substituent has demonstrated particularly high potency.[5]
-
Electron-Donating Groups: Conversely, electron-donating groups on the 2-aryl ring may modulate the activity towards other targets or alter the selectivity profile.
-
Impact of N1-Substituents
Modification at the N1 position can significantly impact the physicochemical properties of the molecule, such as solubility and membrane permeability, which in turn affects its pharmacokinetic profile and overall efficacy.
-
Small Alkyl Groups: The introduction of small, unbranched alkyl groups at the N1 position may enhance lipophilicity and improve cell penetration.
-
Bulky or Functionalized Groups: The incorporation of bulkier groups or those containing functional moieties (e.g., esters, amides) can be used to probe the steric and electronic requirements of the target binding site and may lead to enhanced potency or selectivity.
The Role of the 6-Bromo and 7-Nitro Groups
The 6-bromo and 7-nitro substituents on the benzimidazole core are expected to play a significant role in the overall activity of the derivatives.
-
6-Bromo Group: The bromine atom at the 6-position increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. Furthermore, it can participate in halogen bonding, a type of non-covalent interaction that can contribute to target binding affinity.
-
7-Nitro Group: The strongly electron-withdrawing nitro group at the 7-position will significantly influence the electronic distribution within the benzimidazole ring system. This can affect the pKa of the imidazole nitrogen and the molecule's ability to participate in hydrogen bonding and other interactions with biological targets.
Comparative Performance Data (Hypothetical)
To illustrate the potential SAR of this class of compounds, the following table presents hypothetical biological data for a series of 2-aryl-6-bromo-7-nitro-1H-benzo[d]imidazole derivatives against a representative cancer cell line (e.g., A549, human lung carcinoma). This data is extrapolated from trends observed in published studies on similar benzimidazole series.[5]
| Compound ID | R (Substituent on 2-Aryl Ring) | IC50 (nM) against A549 |
| 1a | H | 500 |
| 1b | 4-Cl | 150 |
| 1c | 4-NO2 | 80 |
| 1d | 3-NO2, 4-Cl | 35 |
| 1e | 4-OCH3 | 750 |
This data is for illustrative purposes only and is intended to guide future experimental work.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives, based on established and validated protocols.[4][5]
General Synthetic Protocol for 2-Aryl-6-bromo-7-nitro-1H-benzo[d]imidazoles
Caption: General workflow for the synthesis of 2-aryl-6-bromo-7-nitro-1H-benzo[d]imidazole derivatives.
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-5-nitro-benzene-1,2-diamine (1 mmol) and the desired substituted benzaldehyde (1.1 mmol) in ethanol (20 mL).
-
Addition of Oxidizing Agent: To the stirred solution, add sodium bisulfite (NaHSO3) (2 mmol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and then with water.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-aryl-6-bromo-7-nitro-1H-benzo[d]imidazole derivative.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
Caption: Workflow for determining the in vitro cytotoxicity of benzimidazole derivatives using the MTT assay.
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized benzimidazole derivatives (typically ranging from 0.01 to 100 µM) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Mechanistic Insights and Future Directions
The anticipated anticancer activity of this compound derivatives is likely mediated through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases.[6] The presence of the nitro group also suggests potential for these compounds to act as bioreductive agents, becoming more cytotoxic under hypoxic conditions found in solid tumors.
Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to establish a comprehensive SAR. This should include variations at the C2 and N1 positions to optimize potency and selectivity. Promising lead compounds should then be advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in animal models.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the established principles of benzimidazole SAR, researchers can rationally design and synthesize derivatives with enhanced potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for the synthesis and evaluation of these compounds, paving the way for the discovery of new and effective treatments for cancer and other diseases.
References
- 1. Synthesis and biological profile of substituted benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Strategic Guide to Characterizing 6-bromo-7-nitro-1H-benzo[d]imidazole: A Comparative Approach for a Novel Kinase Inhibitor Candidate
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the evaluation of novel compounds as potential kinase inhibitors. Using the hitherto uncharacterized molecule, 6-bromo-7-nitro-1H-benzo[d]imidazole, as a case study, we will outline a systematic, data-driven methodology for its comparison against established kinase inhibitors. This document will detail the necessary experimental workflows, from initial screening to cellular characterization, and provide the rationale behind these technical choices.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] Its ability to interact with the hinge region of the ATP-binding pocket of various kinases makes it a promising starting point for the development of novel therapeutics.[1] This guide will equip researchers with the necessary protocols and conceptual understanding to rigorously assess the potential of new benzimidazole derivatives like this compound.
Phase 1: Initial Target Discovery and Potency Determination
The first critical step is to ascertain whether this compound possesses any kinase inhibitory activity and, if so, to identify its primary targets. A broad-spectrum kinase panel screening is the most efficient approach for this initial discovery phase.
Experimental Workflow: Kinase Panel Screening and IC50 Determination
A proposed workflow for the initial characterization of a novel compound is depicted below. This process begins with a broad screen to identify potential kinase targets, followed by more focused dose-response studies to quantify the inhibitory potency.
Caption: Workflow for the characterization of a novel kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[4][5] It is highly suitable for high-throughput screening.
Materials:
-
Recombinant human kinases of interest
-
Appropriate kinase-specific peptide substrates
-
This compound and comparator inhibitors (e.g., Dasatinib, Erlotinib, Sunitinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and comparator inhibitors in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM for IC50 determination.
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase, substrate, and ATP in kinase reaction buffer.[6]
-
Inhibitor Addition: Add 5 µL of the diluted compound or DMSO (vehicle control) to the respective wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP. Incubate for 30-60 minutes at room temperature.[6]
-
Luminescence Reading: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response curve using non-linear regression.
Phase 2: Comparative Analysis with Established Kinase Inhibitors
To understand the potential therapeutic utility of this compound, it is crucial to benchmark its performance against well-characterized inhibitors that target kinases identified in the initial screening. For this guide, we will consider three major classes of kinase inhibitors as potential comparators.
-
Src Family Kinase (SFK) Inhibitors: Dasatinib is a potent inhibitor of Src family kinases and is also active against Bcr-Abl.[7][8] SFKs are involved in signaling pathways that regulate cell proliferation, survival, and migration.[9][10]
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: Erlotinib is a first-generation EGFR inhibitor used in the treatment of non-small cell lung cancer.[11][12] The EGFR pathway is a critical driver of cell proliferation and survival in many cancers.[13]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor that potently inhibits VEGFRs, thereby blocking angiogenesis.[14][15][16]
Quantitative Comparison of Inhibitor Potency
The following table should be populated with experimentally determined IC50 values for this compound against a panel of kinases, alongside the IC50 values of the selected comparator inhibitors.
| Kinase Target | This compound IC50 (nM) | Dasatinib IC50 (nM) | Erlotinib IC50 (nM) | Sunitinib IC50 (nM) |
| Src | To be determined | 0.5 | >10,000 | 250 |
| Abl | To be determined | <1.0 | >10,000 | 340 |
| EGFR | To be determined | 30 | 2 | 1,500 |
| VEGFR2 | To be determined | 16 | 2,000 | 9 |
| PDGFRβ | To be determined | 15 | 1,000 | 8 |
Note: IC50 values for comparator inhibitors are approximate and can vary depending on assay conditions.
Phase 3: Cellular Characterization and Pathway Analysis
Biochemical assays provide valuable information on the direct interaction between an inhibitor and its target kinase. However, it is essential to validate these findings in a cellular context. Cellular assays can confirm target engagement and elucidate the downstream effects of kinase inhibition on signaling pathways.
Protocol 2: Western Blot Analysis of Downstream Signaling
Western blotting with phospho-specific antibodies is a standard method to assess the phosphorylation status of key downstream proteins in a signaling cascade, thereby providing a measure of the upstream kinase's activity.[17][18]
Materials:
-
Cancer cell lines expressing the target kinase (e.g., A431 for EGFR, K562 for Abl, HUVEC for VEGFR2)
-
Cell lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies (total and phospho-specific for kinases like Akt, ERK, and Src)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate the selected cell lines and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a comparator inhibitor for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19][20]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation. Re-probe the blot with an antibody against the total protein to confirm equal loading.
Key Signaling Pathways for Investigation
The inhibition of kinases such as EGFR, Src, and VEGFR will impact critical downstream signaling pathways that control cell fate. Understanding these pathways is key to interpreting the cellular effects of a novel inhibitor.
1. The MAPK/ERK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.[21][22] It is commonly activated by growth factor receptors like EGFR.[23]
Caption: The MAPK/ERK signaling pathway and a potential point of inhibition.
2. The PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and metabolism.[24][25] It is also frequently activated by receptor tyrosine kinases.[26][27][28]
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition.
3. The Src Kinase Signaling Pathway: Src is a non-receptor tyrosine kinase that acts as a central node for multiple signaling pathways, influencing cell adhesion, migration, and proliferation.[29][30][31]
Caption: The Src kinase signaling pathway and a potential point of inhibition.
Conclusion
The evaluation of a novel compound such as this compound as a kinase inhibitor requires a systematic and comparative approach. By following the phased workflow outlined in this guide—from broad initial screening and IC50 determination to rigorous cellular characterization—researchers can build a comprehensive profile of the compound's activity and selectivity. Benchmarking against established inhibitors like Dasatinib, Erlotinib, and Sunitinib provides crucial context for its potential as a therapeutic agent. The detailed protocols and conceptual frameworks presented here serve as a robust starting point for the exciting journey of novel kinase inhibitor discovery and development.
References
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A brief review of benzimidazole protein kinase inhibitors_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 8. Src kinase inhibitors: promising cancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Src family kinase - Wikipedia [en.wikipedia.org]
- 11. Epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. drugs.com [drugs.com]
- 14. Tyrosine kinase inhibitors of vascular endothelial growth factor receptors in clinical trials: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. researchgate.net [researchgate.net]
- 20. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 21. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 22. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 25. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. cusabio.com [cusabio.com]
- 28. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential [frontiersin.org]
- 30. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 31. academic.oup.com [academic.oup.com]
A Comparative Guide to the Synthetic Validation of 6-bromo-7-nitro-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-bromo-7-nitro-1H-benzo[d]imidazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties. The precise arrangement of the bromo and nitro substituents on the benzimidazole scaffold presents a notable synthetic challenge, demanding careful consideration of regioselectivity. This guide provides an in-depth comparison of plausible synthetic routes to this target molecule. We will analyze three primary strategies: the nitration of a bromo-benzimidazole precursor, the bromination of a nitro-benzimidazole precursor, and the cyclization of a pre-functionalized o-phenylenediamine. Each route is critically evaluated based on established chemical principles, potential yields, and the complexity of execution, providing researchers with the foundational knowledge to select and optimize a synthetic pathway.
Introduction: The Synthetic Challenge
The synthesis of polysubstituted benzimidazoles is a cornerstone of heterocyclic chemistry, with numerous methodologies available for the construction of the core ring system.[1] However, achieving specific substitution patterns on the benzene ring, such as the 6-bromo-7-nitro configuration, requires a nuanced approach. The electronic interplay between the fused imidazole ring and the substituents dictates the regiochemical outcome of electrophilic aromatic substitution reactions. This guide will dissect the mechanistic underpinnings of each proposed synthetic route, offering a predictive framework for their successful implementation.
Comparative Analysis of Synthetic Routes
We will explore three logical synthetic pathways to this compound. The feasibility of each route is contingent on the directing effects of the substituents and the stability of the intermediates.
Route A: Electrophilic Nitration of 6-bromo-1H-benzo[d]imidazole
This approach commences with the commercially available 6-bromo-1H-benzimidazole.[2][3] The key step is the regioselective nitration of this precursor.
Workflow Diagram:
Caption: Proposed workflow for Route A.
Mechanistic Considerations:
The imidazole ring is an activating group, directing electrophiles to the 4 and 7 positions. The bromine at the 6-position is a deactivating but ortho-, para- directing group. Therefore, nitration is anticipated to occur at the positions ortho and para to the imidazole nitrogen and ortho to the bromine. This would likely lead to a mixture of products, with the primary isomers being 6-bromo-5-nitro-1H-benzo[d]imidazole and this compound. The steric hindrance from the bromine atom at position 6 might slightly favor nitration at the 7-position over the 5-position.
Advantages:
-
Commercially available starting material: 6-bromo-1H-benzimidazole can be readily purchased, shortening the overall synthetic sequence.[2][3]
Disadvantages:
-
Poor regioselectivity: A significant challenge is the potential formation of multiple isomers, necessitating difficult purification steps.
-
Harsh reaction conditions: Nitration typically requires strong acids, which could lead to degradation of the benzimidazole ring.
Route B: Electrophilic Bromination of 7-nitro-1H-benzo[d]imidazole
This strategy begins with the synthesis of 7-nitro-1H-benzimidazole, followed by electrophilic bromination.
Workflow Diagram:
Caption: Proposed workflow for Route B.
Mechanistic Considerations:
The nitro group is a strong deactivating group and a meta-director. The imidazole ring, as mentioned, is an activating ortho-, para-director. The directing effects are somewhat conflicting. However, the strong deactivating nature of the nitro group at position 7 will significantly reduce the reactivity of the benzene ring towards electrophilic substitution. Bromination, if it occurs, would likely be directed by the imidazole moiety to the 4 and 6 positions. The 6-position is meta to the nitro group, which is electronically favored.
Advantages:
-
Potentially higher regioselectivity: The strong directing effect of the nitro group might lead to a more controlled bromination compared to the nitration in Route A.
Disadvantages:
-
Harsh reaction conditions: The deactivating effect of the nitro group may necessitate more forceful bromination conditions, potentially leading to side reactions.
-
Starting material synthesis: 7-nitro-1H-benzimidazole is not as readily available as its bromo- counterpart and would likely need to be synthesized.
Route C: Cyclization of a Pre-functionalized o-Phenylenediamine
This is arguably the most elegant approach, as it establishes the desired substitution pattern on the benzene ring before the formation of the benzimidazole core. This route involves the synthesis of 4-bromo-5-nitro-1,2-phenylenediamine, followed by cyclization with a one-carbon synthon like formic acid.
Workflow Diagram:
Caption: Proposed workflow for Route C.
Mechanistic Considerations:
The synthesis of the key intermediate, 4-bromo-5-nitro-1,2-phenylenediamine, is the critical step. A plausible approach would be the nitration of 4-bromo-1,2-phenylenediamine. The two amino groups are strongly activating and ortho-, para-directing. Nitration would likely occur at the position para to one amino group and ortho to the other, which is the desired 5-position. Once the substituted o-phenylenediamine is obtained, the cyclization with formic acid is a well-established and generally high-yielding reaction for forming the benzimidazole ring.[1][4]
Advantages:
-
Excellent regioselectivity: The substitution pattern is set before the final ring formation, avoiding isomeric mixtures of the final product.
-
Milder final step: The cyclization reaction is typically robust and proceeds under relatively mild conditions.
Disadvantages:
-
Multi-step synthesis of the precursor: The synthesis of 4-bromo-5-nitro-1,2-phenylenediamine may require multiple steps and careful optimization.
Experimental Protocols
Protocol for Benzimidazole Formation via Cyclization (Analogous to Route C)
This protocol is adapted from the synthesis of benzimidazole from o-phenylenediamine and formic acid.[4]
Materials:
-
Substituted o-phenylenediamine (1.0 eq)
-
Formic acid (90%) (1.5 eq)
-
10% Sodium hydroxide solution
-
Deionized water
Procedure:
-
In a round-bottom flask, combine the substituted o-phenylenediamine with 90% formic acid.
-
Heat the mixture in a water bath at 100°C for 2 hours.
-
After cooling to room temperature, slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper.
-
Collect the precipitated crude product by suction filtration.
-
Wash the crude product with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield the purified benzimidazole derivative.
Data Summary and Comparison
The following table provides a qualitative comparison of the three proposed synthetic routes.
| Parameter | Route A: Nitration of 6-bromo-1H-benzimidazole | Route B: Bromination of 7-nitro-1H-benzimidazole | Route C: Cyclization of Pre-functionalized o-Phenylenediamine |
| Starting Material Availability | Readily available | Requires synthesis | Requires multi-step synthesis |
| Regioselectivity | Potentially poor; mixture of isomers expected | Moderate; may be influenced by strong deactivating group | Excellent; defined by the precursor |
| Number of Steps | Short (potentially one step from commercial material) | Moderate | Longer due to precursor synthesis |
| Potential Yield | Low to moderate due to purification losses | Moderate | Potentially high for the cyclization step |
| Ease of Purification | Difficult; separation of isomers | Moderate | Relatively easy |
| Overall Feasibility | Moderate, with significant purification challenges | Moderate, with challenges in the bromination step | High, contingent on successful precursor synthesis |
Conclusion and Recommendations
Based on this comparative analysis, Route C emerges as the most promising strategy for the unambiguous synthesis of this compound. While it involves a longer synthetic sequence to prepare the key 4-bromo-5-nitro-1,2-phenylenediamine intermediate, the high degree of regiocontrol it offers is a significant advantage. This route avoids the formation of hard-to-separate isomers, which is a major drawback of Routes A and B.
For researchers embarking on the synthesis of this target molecule, we recommend focusing efforts on the development of an efficient synthesis of the 4-bromo-5-nitro-1,2-phenylenediamine precursor. The final cyclization step is a reliable and well-documented transformation in benzimidazole chemistry. This strategic approach provides the most logical and scientifically sound pathway to obtaining pure this compound for further investigation.
References
A Comparative Guide to the Structural Confirmation of 6-Bromo-7-Nitro-1H-Benzo[d]imidazole Derivatives
Introduction: The Imperative for Unambiguous Structural Elucidation
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents with applications ranging from anticancer to antimicrobial therapies.[1] The introduction of substituents, such as a bromine atom and a nitro group, onto this privileged core creates derivatives like 6-bromo-7-nitro-1H-benzo[d]imidazole, which are of significant interest for developing new therapeutic leads. The precise placement of these functional groups is critical, as even minor positional changes (isomerism) can drastically alter a molecule's biological activity, toxicity, and pharmacokinetic profile.
Therefore, unambiguous structural confirmation is not merely a procedural formality but a fundamental necessity for scientific integrity and the advancement of drug development. This guide provides an in-depth comparison of the primary analytical techniques used to definitively confirm the structure of these complex derivatives. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, ensuring a self-validating and robust analytical strategy.
Core Analytical Pillars: An Integrated, Multi-Technique Approach
No single technique can provide a complete structural picture with absolute certainty. A robust confirmation relies on the synergistic integration of data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each method interrogates the molecule from a different perspective, and their combined data provide an unassailable structural proof.
Caption: Integrated workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the quintessential first step in structural analysis, providing detailed information about the carbon-hydrogen framework.[2] For substituted benzimidazoles, it is invaluable for confirming the specific substitution pattern on the aromatic ring.
Expertise & Rationale
The chemical environment of each proton and carbon atom is unique, resulting in distinct signals (chemical shifts). The electron-withdrawing nature of the nitro group and the electronegativity of the bromine atom in a 6-bromo-7-nitro configuration will deshield adjacent protons, shifting their signals downfield in the ¹H NMR spectrum. Critically, the coupling (spin-spin splitting) between the two remaining aromatic protons (at the C4 and C5 positions) provides definitive evidence of their relative positions, thereby confirming the 6,7-substitution pattern. The labile N-H proton of the imidazole ring is also a key diagnostic signal, often appearing as a broad singlet at a very high chemical shift, particularly in a hydrogen-bond-accepting solvent like DMSO-d₆.[2]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified benzimidazole derivative into a clean, dry vial.[2]
-
Solubilization: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal as it effectively solubilizes most benzimidazole derivatives and allows for the clear observation of the N-H proton signal.[2]
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for ¹H NMR are typically sufficient. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
Caption: Standard workflow for NMR sample analysis.
Data Interpretation & Comparison
The key to confirming the 6-bromo-7-nitro structure lies in analyzing the aromatic region of the ¹H NMR spectrum.
| Hypothetical ¹H NMR Data for this compound in DMSO-d₆ | | :--- | :--- | :--- | :--- | :--- | | Assignment | Structure Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | | N-H | 1 | ~13.0 | Broad Singlet | - | | Ar-H | H-4 | ~8.40 | Doublet | ~8.5 | | Ar-H | H-5 | ~7.90 | Doublet | ~8.5 | | Imidazole-H | H-2 | ~8.70 | Singlet | - |
-
Causality: The two aromatic protons at H-4 and H-5 appear as doublets due to coupling with each other. A coupling constant of ~8.5 Hz is characteristic of ortho-coupling, confirming their adjacent positions. The significant downfield shifts are caused by the deshielding effects of the adjacent nitro group (for H-4) and the overall electron-poor nature of the ring. An alternative isomer, such as 5-bromo-6-nitro, would result in two singlets in this region, making the distinction clear.
Mass Spectrometry (MS): Confirming Elemental Composition
Mass spectrometry is the definitive tool for determining the molecular weight and elemental formula of a compound. For halogenated molecules, it provides a unique isotopic signature that serves as a powerful diagnostic tool.
Expertise & Rationale
High-Resolution Mass Spectrometry (HRMS) provides a mass measurement with high accuracy (typically < 5 ppm), which allows for the calculation of a unique elemental formula. This is crucial to confirm that the synthesized compound has the expected composition of C₇H₄BrN₃O₂. Furthermore, bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[3] This results in a characteristic "doublet" for the molecular ion peak (M⁺ and M+2) where the two peaks are separated by 2 m/z units and have an intensity ratio of approximately 1:1.[3][4] This pattern is an unmistakable indicator of a monobrominated compound.
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization: Use positive ion mode to generate the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500).
-
Fragmentation (Optional): Perform tandem MS (MS/MS) on the isolated molecular ion to observe characteristic fragmentation patterns, such as the loss of •NO₂ or •Br.[5][6]
Caption: High-resolution mass spectrometry workflow.
Data Interpretation & Comparison
The mass spectrum provides two critical pieces of confirmatory data.
| Hypothetical HRMS Data for this compound | | :--- | :--- | :--- | :--- | | Ion | Calculated Exact Mass ([M+H]⁺) | Observed m/z | Key Feature | | C₇H₅⁷⁹BrN₃O₂⁺ | 257.9614 | 257.9611 | Bromine Isotope 1 | | C₇H₅⁸¹BrN₃O₂⁺ | 259.9594 | 259.9591 | Bromine Isotope 2 | | Characteristic Fragments | | | | | [M+H - NO₂]⁺ | 211.9665 / 213.9645 | 211.9662 / 213.9643 | Loss of nitro group | | [M+H - Br]⁺ | 179.0403 | 179.0401 | Loss of bromine radical |
-
Trustworthiness: The observation of two peaks at m/z ~258 and ~260 with nearly identical intensity is strong evidence for a single bromine atom. The high-resolution measurement matching the calculated exact mass for C₇H₅BrN₃O₂⁺ confirms the elemental formula, ruling out other possibilities.
Single-Crystal X-ray Crystallography: The Unimpeachable Proof
While NMR and MS provide powerful indirect evidence, X-ray crystallography offers direct, unambiguous proof of molecular structure. It generates a three-dimensional map of electron density from which the precise position of every atom can be determined, definitively resolving any questions of isomerism.[7][8]
Expertise & Rationale
This technique is considered the "gold standard" for structural elucidation. It not only confirms the connectivity of atoms but also provides precise data on bond lengths, bond angles, and torsional angles.[8][9] This information is invaluable for understanding the planarity of the benzimidazole ring system and observing intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing and can influence the material's physical properties.[1][9]
Experimental Protocol: Structure Determination
-
Crystal Growth (The Critical Step): High-quality single crystals are a prerequisite.[8] A common method is slow evaporation. Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetonitrile) to create a saturated solution. Loosely cap the vial and allow the solvent to evaporate over several days to weeks at a constant temperature.
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on the goniometer head of a single-crystal X-ray diffractometer.
-
Data Collection: Cool the crystal (typically to 100 K) to minimize thermal vibrations.[8] The diffractometer then rotates the crystal while irradiating it with X-rays, collecting a complete set of diffraction data.
-
Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, highly accurate structure.[8]
Caption: Workflow for single-crystal X-ray analysis.
Data Interpretation & Comparison
The output is a definitive 3D model and a set of crystallographic data.
| Hypothetical Crystallographic Data for this compound | | :--- | :--- | | Parameter | Value | | Crystal System | Monoclinic | | Space Group | P2₁/c | | a (Å) | 8.54 | | b (Å) | 5.12 | | c (Å) | 18.21 | | β (°) | 95.3 | | Key Structural Finding | Confirmation | | Connectivity | Br atom bonded to C6, NO₂ group bonded to C7. All other atoms consistent with the proposed structure. | | Bond Lengths/Angles | Consistent with an aromatic benzimidazole system. C-N-O angles typical for a nitro group. | | Intermolecular Interactions | N-H···O hydrogen bond between the imidazole N-H and a nitro oxygen of an adjacent molecule, forming chains. |
-
Authoritative Grounding: The final refined structure provides an unequivocal image of the molecule, confirming the 6-bromo-7-nitro substitution pattern beyond any doubt. It is the ultimate arbiter when spectroscopic data may be ambiguous.
Conclusion: A Triad of Evidence for Infallible Confirmation
The structural confirmation of this compound derivatives demands a rigorous, multi-faceted analytical approach. While ¹H NMR provides the initial and crucial evidence of the aromatic substitution pattern and MS confirms the correct elemental formula with its unique isotopic signature, only single-crystal X-ray crystallography delivers the final, irrefutable proof of the three-dimensional structure. Relying on this integrated triad of techniques ensures that research and development efforts are built upon a foundation of absolute structural certainty, a non-negotiable standard in modern chemical science.
References
- 1. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Introduction: The Benzimidazole Scaffold in Oncology
The benzimidazole ring system, an aromatic heterocyclic compound, represents a "privileged scaffold" in medicinal chemistry and drug development.[1] Its structural similarity to naturally occurring purine nucleotides allows it to readily interact with a variety of biological macromolecules, making it a versatile core for developing therapeutic agents.[1] Among their many pharmacological properties, benzimidazole derivatives have garnered significant attention for their potential as anticancer agents, acting through diverse mechanisms including the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of protein kinases and poly(ADP-ribose) polymerase (PARP).[1][2]
The functionalization of the benzimidazole core with specific substituents can dramatically enhance its cytotoxic potency and selectivity. The introduction of nitro groups (-NO₂) and halogens like bromine (-Br) are of particular interest. Nitro-substituted benzimidazoles have shown remarkable efficacy, with some derivatives exhibiting potent PARP inhibition and inducing apoptosis in cancer cell lines at nanomolar concentrations.[3] Bromine substitution can increase the lipophilicity of the molecule, potentially enhancing cell membrane permeability and bioavailability. This guide provides a framework for the comparative cytotoxic evaluation of 6-bromo-7-nitro-1H-benzo[d]imidazole , a molecule combining both of these key functional groups. We will compare its anticipated cytotoxic profile against foundational benzimidazole structures and other potent derivatives, outlining the essential experimental workflows and mechanistic considerations for a comprehensive assessment.
Comparative Compounds: A Rationale for Selection
To understand the unique contribution of the bromo and nitro moieties to the cytotoxicity of the target compound, a logical selection of comparators is essential. This guide proposes the following panel for a robust structure-activity relationship (SAR) analysis:
-
Target Compound: this compound: The primary molecule of interest, combining both a halogen and a nitro group.
-
Parent Scaffold: 1H-benzo[d]imidazole: The unsubstituted core, serving as a baseline to establish the foundational activity of the ring system.
-
Nitro-Substituted Analog: 5(6)-nitro-1H-benzimidazole: To isolate and quantify the cytotoxic contribution of the nitro group.
-
Bromo-Substituted Analog: 6-bromo-1H-benzo[d]imidazole: To assess the impact of the bromine atom on cytotoxicity, which may be linked to altered lipophilicity and cell uptake.[4]
-
High-Potency Benchmark: 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole: A known, highly potent nitrobenzimidazole derivative that serves as a positive control and benchmark for efficacy. This compound has demonstrated an IC₅₀ of 28 nM against the A549 lung cancer cell line.[3]
Experimental Workflow for Comparative Cytotoxicity Assessment
A multi-assay, multi-cell line approach is critical for generating reliable and comprehensive cytotoxicity data. The following workflow is designed to provide a holistic view of a compound's effect on cell health.
Caption: Overall workflow for comparative cytotoxicity analysis.
Detailed Experimental Protocols
The trustworthiness of a comparative guide rests on the robustness of its experimental protocols. The following methods are standard in the field and provide self-validating systems for assessing cell viability and death.
Protocol 1: MTT Assay for Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[6][7]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., A549, MCF-7) and a non-cancerous control cell line (e.g., HACAT) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the benzimidazole compounds in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO in medium) and a no-treatment control.[8]
-
Incubation: Incubate the plates for exposure times of 24, 48, and 72 hours to assess time-dependent effects.
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value—the concentration at which 50% of cell viability is inhibited.[9]
Protocol 2: LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[10] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon cell lysis, making it a reliable biomarker for cytotoxicity.[11]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which contains lactate, NAD⁺, and a tetrazolium salt, to each well according to the manufacturer's instructions.[12]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. During this time, the released LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Use control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) to calculate the percentage of cytotoxicity for each compound concentration.[9]
Anticipated Results and Data Interpretation
The data generated from these assays will allow for a direct comparison of the cytotoxic potential of the benzimidazole derivatives. The results should be summarized in a clear, tabular format.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Benzimidazole Derivatives
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HACAT (Non-cancerous) | Selectivity Index (SI) for A549 |
|---|---|---|---|---|
| This compound | Experimental | Experimental | Experimental | Calculate |
| 1H-benzo[d]imidazole | >100 | >100 | >100 | ~1 |
| 5(6)-nitro-1H-benzimidazole | ~25 | ~30 | ~50 | ~2 |
| 6-bromo-1H-benzo[d]imidazole | ~50 | ~60 | >100 | ~2 |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole[3] | 0.028 | ND | 22.2 | >790 |
Data for comparators are hypothetical estimates based on known SAR principles or literature values where available. ND = Not Determined. The Selectivity Index (SI) is calculated as (IC₅₀ in non-cancerous cells) / (IC₅₀ in cancer cells).
A higher SI value indicates greater selectivity for cancer cells, a highly desirable characteristic for a potential therapeutic agent.
Mechanistic Insights: PARP Inhibition and Apoptosis
Several potent nitrobenzimidazole derivatives have been shown to exert their cytotoxic effects by inhibiting Poly(ADP-ribose) polymerase (PARP).[3] PARP is a key enzyme in the DNA damage repair pathway. Its inhibition in cancer cells, which often have existing DNA repair defects, can lead to synthetic lethality and apoptosis. The presence of the nitro group is often critical for this activity.
Caption: Proposed mechanism of action via PARP inhibition.
The combination of the electron-withdrawing nitro group and the lipophilic bromo group in This compound could potentially enhance its binding affinity to the PARP enzyme or improve its cellular accumulation, leading to potent and selective cytotoxicity. Further experiments, such as cell cycle analysis and apoptosis assays (e.g., Annexin V staining), would be required to confirm this specific mechanism of action.[3]
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for evaluating the comparative cytotoxicity of this compound. By employing standardized assays like MTT and LDH across a panel of relevant cancer and non-cancerous cell lines, researchers can generate the critical data needed to establish a clear structure-activity relationship. The analysis of the individual and combined contributions of the bromo and nitro functional groups is essential for rational drug design.
Based on existing literature, it is hypothesized that the dual substitution in This compound will result in significant cytotoxic activity, potentially superior to the singly substituted analogs and approaching the potency of established benchmark compounds. The true therapeutic potential, however, can only be unlocked through the meticulous execution of the experimental plan detailed herein.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of new compounds using benzimidazole as a scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Bromo-1H-benzo[d]imidazole hydrochloride (1215206-73-7) for sale [vulcanchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. clyte.tech [clyte.tech]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Assessing the Selectivity of 6-bromo-7-nitro-1H-benzo[d]imidazole Against Different Cell Lines
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of bioactive compounds.[1][2] Its structural similarity to naturally occurring purines allows it to interact with various biological targets, making it a fertile ground for the development of novel therapeutics, particularly in oncology.[1][2] The anticancer potential of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system.[3][4]
This guide focuses on a specific, promising derivative: 6-bromo-7-nitro-1H-benzo[d]imidazole . The rationale for investigating this compound is twofold:
-
The Bromo Substituent: Halogenation, particularly with bromine, has been shown to enhance the cytotoxic effects of compounds, potentially by improving membrane permeability and facilitating stronger binding to intracellular targets.[1][5]
-
The Nitro Substituent: The inclusion of an electron-withdrawing nitro group can significantly boost anticancer activity by enhancing interactions with key enzymes involved in cancer cell proliferation and survival.[1] Notably, nitrobenzimidazole compounds have demonstrated selectivity towards specific cancer types, such as pancreatic and cervical cancer.[1]
Given these structural features, this compound emerges as a compelling candidate for investigation. However, potent cytotoxicity alone is insufficient for a viable anticancer drug. A critical determinant of therapeutic potential is selectivity : the ability to kill cancer cells while sparing normal, healthy cells. This guide provides a comprehensive framework for assessing the in vitro selectivity of this compound, grounded in established methodologies and field-proven insights.
Rationale for Experimental Design: The Imperative of the Selectivity Index
The primary goal of this experimental design is to quantify the differential cytotoxicity of this compound. This is achieved by determining its half-maximal inhibitory concentration (IC50) across a panel of human cancer cell lines and, crucially, a non-cancerous human cell line. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.[6]
The ratio of these IC50 values yields the Selectivity Index (SI) , a critical metric in preclinical drug development.[7][8][9]
SI = IC50 in a normal cell line / IC50 in a cancer cell line [10]
A higher SI value indicates greater selectivity for cancer cells, suggesting a wider therapeutic window and potentially fewer side effects in a clinical setting.[7][9] Compounds with an SI value greater than 3 are generally considered to be highly selective.[7]
To obtain a comprehensive selectivity profile, we will utilize a diverse panel of cancer cell lines representing different tissue origins, alongside a standard, well-characterized normal human cell line. This approach allows for the identification of potential tissue-specific sensitivities. For comparative purposes, a well-established chemotherapeutic agent, Doxorubicin, will be tested in parallel.
Proposed Experimental Workflow
The overall workflow for assessing the selectivity of this compound is outlined below. This systematic process ensures robust and reproducible data generation.
Caption: A streamlined workflow for determining the in vitro selectivity of a novel compound.
Detailed Experimental Protocols
The following protocols are based on standard and widely accepted methodologies in the field of in vitro toxicology and cancer pharmacology.[6][11][12]
Cell Lines and Culture Maintenance
To obtain a broad understanding of the compound's activity, a representative panel of human cancer cell lines should be used, such as:
-
A549: Lung Carcinoma[13]
-
HepG2: Hepatocellular Carcinoma[13]
-
HCT-116: Colorectal Carcinoma[13]
-
Normal Cell Line: MCF-10A (non-tumorigenic breast epithelial cells) or WI-38 (normal human lung fibroblasts)[7][9]
Protocol:
-
All cell lines should be obtained from a reputable cell bank like ATCC to ensure authenticity.[15]
-
Maintain the cell lines in their respective recommended complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.[6]
-
Ensure cells are in the logarithmic growth phase and sub-cultured regularly to maintain optimal health and density.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[12]
Materials:
-
Selected cancer and normal cell lines
-
Complete culture medium
-
This compound (Test Compound)
-
Doxorubicin (Positive Control)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer). Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[6]
-
Compound Preparation: Prepare a stock solution of the test compound and Doxorubicin in DMSO (e.g., 10 mM). Create a series of dilutions in complete culture medium to achieve the desired final concentrations for treatment.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of medium containing the various concentrations of the test compound or Doxorubicin. Include a vehicle control (medium with the same final concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).[11]
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[11]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete solubilization.[6]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[6]
Data Analysis and Selectivity Index (SI) Calculation
-
Calculate Percentage Cell Viability:
-
Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine IC50 Values: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[6]
-
Calculate the Selectivity Index (SI):
Comparative Data Analysis (Hypothetical Data)
To illustrate the application of this guide, the following tables present hypothetical data for this compound compared to Doxorubicin.
Table 1: Hypothetical Cytotoxicity (IC50 in µM) of Test Compounds
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) | MCF-10A (Normal) |
| This compound | 2.5 | 4.1 | 3.2 | 5.5 | 25.8 |
| Doxorubicin | 0.8 | 1.2 | 1.5 | 0.9 | 3.1 |
Table 2: Calculated Selectivity Index (SI) for Test Compounds
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) |
| This compound | 10.32 | 6.29 | 8.06 | 4.69 |
| Doxorubicin | 3.88 | 2.58 | 2.07 | 3.44 |
Potential Mechanism of Action and Signaling Pathways
The benzimidazole scaffold is known to interact with a multitude of targets within cancer cells.[2] Based on the structural motifs of this compound, several potential mechanisms can be hypothesized:
-
PARP Inhibition: Some nitro-benzimidazole derivatives have been shown to act as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[17] Inhibiting PARP in cancer cells, which often have underlying DNA repair defects, can lead to synthetic lethality and cell death.
-
Kinase Inhibition: The benzimidazole core is a frequent component of kinase inhibitors.[3] It could potentially target key signaling pathways involved in cell proliferation and survival, such as the EGFR or VEGFR pathways.[3]
-
Topoisomerase Inhibition: Many benzimidazole derivatives function as topoisomerase inhibitors, disrupting DNA replication and leading to apoptosis.[2][18]
Caption: A potential mechanism involving PARP inhibition leading to apoptosis.
Interpretation of Results and Future Directions
Based on the hypothetical data, this compound exhibits promising characteristics:
-
Potent Cytotoxicity: It demonstrates cytotoxic activity against all tested cancer cell lines in the low micromolar range.
-
Excellent Selectivity: The calculated SI values are all greater than 4.5, with a particularly high selectivity for MCF-7 breast cancer cells (SI > 10). This is significantly better than the standard chemotherapeutic, Doxorubicin, suggesting a much more favorable therapeutic window.
Should real experimental data mirror these hypothetical results, the following steps would be warranted:
-
Mechanism of Action Studies: Elucidate the precise molecular target(s) through assays for PARP inhibition, kinase profiling, and topoisomerase activity.
-
Cell Cycle and Apoptosis Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest or apoptosis.[10]
-
In Vivo Studies: If in vitro data remains promising, advance the compound to preclinical animal models to assess its efficacy and safety in a whole-organism context.
This structured approach, from initial in vitro screening to mechanistic studies, provides a robust pathway for evaluating the true potential of this compound as a selective anticancer agent.
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells | Anticancer Research [ar.iiarjournals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Human Cell Lines Examples: 9 Cancer Cell Lines [cytion.com]
- 14. Human Cell Lines Examples: 9 Cancer Cell Lines [cytion.com]
- 15. atcc.org [atcc.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Benchmarking Guide to 6-bromo-7-nitro-1H-benzo[d]imidazole as a Novel Kinase Inhibitor in the ERK1/2 Signaling Pathway
This guide provides a comprehensive performance benchmark of the novel compound, 6-bromo-7-nitro-1H-benzo[d]imidazole, within the context of inhibiting the ERK1/2 signaling pathway, a critical cascade in cancer cell proliferation. The RAS-RAF-MEK-ERK pathway is one of the most frequently dysregulated signaling pathways in human cancers, making its components prime targets for therapeutic intervention.[1][2] This document outlines a head-to-head comparison with established MEK1/2 and ERK1/2 inhibitors, supported by detailed experimental protocols and illustrative data, to guide researchers and drug development professionals in evaluating its potential as a novel anti-cancer therapeutic.
The core of this investigation centers on the hypothesis that the unique structural attributes of this compound, specifically the presence of a nitro group on the benzimidazole scaffold, may confer potent and selective inhibitory activity. Benzimidazole derivatives are known to possess a wide range of biological activities, including anticancer properties.[3][4][5]
Introduction to the ERK1/2 Signaling Pathway and Therapeutic Targeting
The Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival.[6][7] Constitutive activation of this pathway, often driven by mutations in upstream components like RAS or BRAF, is a hallmark of many human cancers.[8][9] This has led to the development of inhibitors targeting key kinases in this pathway, primarily RAF and MEK1/2.[10][11] While RAF and MEK inhibitors have shown clinical success, acquired resistance often emerges, frequently through the reactivation of ERK signaling.[12] This underscores the critical need for potent and selective direct inhibitors of ERK1/2 as a downstream node in the pathway to overcome resistance mechanisms.[2][6]
This guide evaluates this compound (referred to as Compound X for brevity) as a potential direct inhibitor of ERK1/2. Its performance will be benchmarked against two well-characterized inhibitors:
-
Ulixertinib (BVD-523): A potent and selective ATP-competitive inhibitor of ERK1/2 currently in clinical development.[6]
-
Trametinib (GSK1120212): An FDA-approved allosteric inhibitor of MEK1/2, which acts directly upstream of ERK1/2.[1]
The Rationale for Benchmarking
The primary objective is to determine if Compound X offers a superior or differentiated profile compared to existing inhibitors. Key performance indicators will include:
-
Potency: The concentration of the inhibitor required to achieve a 50% reduction in kinase activity (IC50).
-
Cellular Efficacy: The ability to inhibit cancer cell proliferation and viability.
-
Selectivity: The inhibitor's activity against a panel of other kinases to assess off-target effects. A high degree of selectivity is crucial for minimizing toxicity.[13][14]
Experimental Design and Methodologies
To ensure a robust and objective comparison, a series of standardized in vitro assays were designed. The causality behind these experimental choices lies in creating a tiered approach, starting from direct enzymatic inhibition and progressing to cellular effects.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of its target kinase. A standard method for this is a radiometric assay that quantifies the transfer of a radiolabeled phosphate from ATP to a substrate.[15]
Experimental Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant active ERK2 enzyme, a specific substrate peptide, and varying concentrations of the test compound (Compound X, Ulixertinib, or Trametinib as a negative control for direct ERK2 inhibition).
-
Initiation: Start the kinase reaction by adding a solution containing [γ-³²P]ATP.[15]
-
Incubation: Allow the reaction to proceed at 30°C for a specified time, typically 30-60 minutes.
-
Termination: Stop the reaction by adding a solution that disrupts the enzymatic activity.
-
Separation and Quantification: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter.[15]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Kinase Selectivity Profiling
Assessing the selectivity of a kinase inhibitor is paramount to understanding its potential for off-target effects and associated toxicities.[13][14] This is typically performed by screening the compound against a large panel of kinases.
Experimental Protocol:
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a diverse panel of human kinases (e.g., >100 kinases).
-
Assay Conditions: Each kinase in the panel is assayed in the presence of a fixed concentration of the test compound (e.g., 1 µM). The assay format is typically a radiometric or fluorescence-based method similar to the IC50 determination.
-
Data Analysis: The percentage of inhibition for each kinase is determined. The results are often visualized as a "kinome map" to provide a global view of the inhibitor's selectivity. A selectivity score can be calculated to quantify the degree of off-target activity.[14]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The MTT assay is a widely used colorimetric assay for this purpose.[16][17][18]
Experimental Protocol:
-
Cell Seeding: Plate a human cancer cell line with a known activating mutation in the ERK pathway (e.g., a BRAF or RAS mutant cell line) in a 96-well plate and allow the cells to adhere overnight.[19]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (Compound X, Ulixertinib, and Trametinib) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[16][18]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Comparative Performance Data (Illustrative)
The following tables summarize the illustrative data obtained from the described experimental protocols. This data is intended to demonstrate how the performance of Compound X would be presented and compared.
Table 1: In Vitro Kinase Inhibition Potency
| Compound | Target | IC50 (nM) |
| Compound X | ERK2 | 15 |
| Ulixertinib | ERK2 | 5 |
| Trametinib | MEK1 | 0.9 |
Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Compound | ERK2 | MEK1 | Other Kinase 1 | Other Kinase 2 | Other Kinase 3 |
| Compound X | >95% | <10% | <5% | 8% | <5% |
| Ulixertinib | >95% | <10% | 7% | 12% | <5% |
| Trametinib | <10% | >95% | <5% | <5% | <5% |
Table 3: Cellular Efficacy in BRAF-Mutant Cancer Cells
| Compound | GI50 (nM) |
| Compound X | 50 |
| Ulixertinib | 25 |
| Trametinib | 10 |
Interpretation of Results and Scientific Insights
Based on the illustrative data, the following insights can be drawn:
-
Potency: Compound X demonstrates potent inhibition of the ERK2 enzyme in the low nanomolar range. While slightly less potent than the direct ERK inhibitor Ulixertinib in this illustrative dataset, it is still a highly effective inhibitor. As expected, the MEK inhibitor Trametinib does not directly inhibit ERK2.
-
Selectivity: The selectivity profile of Compound X appears to be excellent, with minimal off-target activity at a concentration significantly higher than its IC50. This suggests a potentially favorable safety profile.
-
Cellular Efficacy: Compound X effectively inhibits the proliferation of cancer cells driven by the ERK pathway. The higher GI50 value compared to its IC50 is expected, as cellular assays are influenced by factors such as cell permeability and engagement of the target in a complex cellular environment. The illustrative data positions its cellular efficacy between that of the direct ERK inhibitor and the upstream MEK inhibitor.
Visualizing the Experimental Workflow and Signaling Pathway
Diagram 1: Experimental Workflow for Inhibitor Benchmarking
References
- 1. targetedonc.com [targetedonc.com]
- 2. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. MEK1 and MEK2 inhibitors and cancer therapy: the long and winding road - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms. | Semantic Scholar [semanticscholar.org]
- 12. umventures.org [umventures.org]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. broadpharm.com [broadpharm.com]
- 19. MTT (Assay protocol [protocols.io]
Safety Operating Guide
Proper Disposal of 6-bromo-7-nitro-1H-benzo[d]imidazole: A Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-bromo-7-nitro-1H-benzo[d]imidazole. As a halogenated nitroaromatic compound, this substance requires careful handling and adherence to specific disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Understanding the Hazard Profile
Before initiating any disposal procedure, it is imperative to understand the inherent hazards of this compound. While a complete toxicological profile may not be available for this specific compound, its structure as a halogenated nitroaromatic benzimidazole suggests several potential hazards. The presence of bromine and a nitro group indicates that it should be treated as a hazardous substance.
A Safety Data Sheet (SDS) is the primary source of information for safe handling and emergency procedures.[1] Key information from the SDS for this compound and related compounds is summarized below.
| Property | Information |
| GHS Hazard Statements | While not explicitly classified for this specific compound in all databases, related structures like 6-bromo-1H-benzimidazole are classified as "Acute Toxicity 4, Oral" (H302). Nitro-containing aromatics can also be harmful if inhaled, in contact with skin, or swallowed.[2] |
| Precautionary Statements | Avoid breathing dust, vapor, mist, or gas.[1][2] Avoid contact with skin and eyes.[1] Wear protective gloves, protective clothing, eye protection, and face protection.[1][2] Use only outdoors or in a well-ventilated area.[2] Wash hands thoroughly after handling.[3] |
| First Aid Measures | If inhaled: Move to fresh air. If breathing is difficult, give oxygen.[1] Following skin contact: Take off contaminated clothing and wash with soap and plenty of water.[1] Following eye contact: Rinse with pure water for at least 15 minutes.[1] Following ingestion: Rinse mouth with water. Do not induce vomiting.[1] |
| Firefighting Measures | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] Wear a self-contained breathing apparatus for firefighting if necessary.[1] |
The Cardinal Rule: Waste Segregation
The single most critical step in the proper disposal of this compound is the strict segregation of halogenated waste from all other waste streams.
Causality: Halogenated organic compounds, like the one , require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts such as dioxins and furans. Mixing halogenated waste with non-halogenated waste contaminates the entire volume, significantly increasing disposal costs and environmental liability.[4][5][6]
Experimental Protocol: Waste Segregation
-
Designate a specific waste container exclusively for "Halogenated Organic Waste."
-
Ensure the container is clearly labeled with "Hazardous Waste," "Halogenated Organics," and lists the full chemical name of the contents, including "this compound."[7]
-
Collect all materials that have come into contact with the compound in this designated container. This includes:
-
Unused or excess solid this compound.
-
Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.
-
Rinsate from cleaning contaminated glassware. Use a minimal amount of a suitable solvent (e.g., acetone) for rinsing, and collect the rinsate in the halogenated waste container.[7]
-
Any other solid materials (e.g., weighing paper, contaminated silica gel) that have been in contact with the compound.
-
Step-by-Step Disposal Procedure
The following workflow outlines the procedural steps for the safe disposal of this compound from the laboratory bench to final pickup by trained professionals.
Detailed Methodology
-
Waste Identification and Characterization:
-
All solid waste, solutions containing the compound, and contaminated materials must be treated as hazardous waste.
-
This compound is a halogenated nitroaromatic. While a specific U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) waste code is not explicitly assigned to this compound, it would likely be managed as a hazardous waste based on its characteristics or as part of a broader category of halogenated organic waste. Many institutions will assign an internal waste profile number. Always consult your institution's Environmental Health and Safety (EHS) department for the correct waste code.[8][9]
-
-
Containerization:
-
Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is generally appropriate for solid waste.
-
The container must be in good condition, with no leaks or external contamination.[5]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
The words "Hazardous Waste".
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA within the laboratory.[7]
-
The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste.
-
Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Ensure the waste is segregated from incompatible materials.
-
-
Requesting Disposal:
Spill and Decontamination Procedures
In the event of a spill, the primary goal is to contain the material and decontaminate the area without creating a larger volume of hazardous waste.
Accidental Release Measures
-
Personal Precautions:
-
Environmental Precautions:
-
Methods for Cleaning Up:
-
For small spills of the solid material, carefully sweep or scoop up the material and place it in the designated halogenated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., acetone) and paper towels. All contaminated cleaning materials must be disposed of as halogenated hazardous waste.
-
For larger spills, evacuate the area and contact your institution's EHS or emergency response team.
-
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the hazards, meticulously segregating waste, and adhering to the established disposal protocols, researchers can ensure a safe laboratory environment and minimize their environmental impact. Always prioritize safety and consult your institution's EHS department as the final authority on all waste disposal matters.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. vumc.org [vumc.org]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. my.alfred.edu [my.alfred.edu]
- 9. actenviro.com [actenviro.com]
- 10. otago.ac.nz [otago.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
